molecular formula C28H37N3O4S B563526 Disopyramide CAS No. 1216989-88-6

Disopyramide

Numéro de catalogue: B563526
Numéro CAS: 1216989-88-6
Poids moléculaire: 525.766
Clé InChI: GDBCAFSQSJLIBR-HHJIGIPXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Disopyramide is a Class 1A antiarrhythmic agent according to the Vaughan Williams classification, used extensively in cardiovascular research . Its primary mechanism of action involves blocking the fast sodium channels in cardiac cells, which decreases the rate of diastolic depolarization (phase 4) and the upstroke velocity (phase 0) of the action potential . This results in a lengthened action potential duration and effective refractory period, thereby reducing myocardial excitability and conduction velocity . This compound is a key tool for investigating life-threatening ventricular arrhythmias, such as sustained ventricular tachycardia . Its research applications also extend to the study of atrial fibrillation, particularly vagally-mediated forms, due to its significant anticholinergic properties which help abolish parasympathetic tone . Furthermore, this compound is a critical agent in studies of Hypertrophic Obstructive Cardiomyopathy (HOCM) due to its potent negative inotropic effects, which can decrease the left ventricular outflow tract (LVOT) gradient . Researchers should note that this compound is metabolized primarily by the hepatic enzyme CYP3A4, making its pharmacokinetics susceptible to modulation by inducers and inhibitors of this pathway . The free base has an aqueous solubility of 1 mg/mL and a chloroform:water partition coefficient of 3.1 at pH 7.2 . The chemical formula is C₂₁H₂₉N₃O, and it has a molecular weight of 339.48 g/mol . Safety Notice: This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or human consumption purposes. Handle with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-[di(propan-2-yl)amino]-2-phenyl-2-pyridin-2-ylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O/c1-16(2)24(17(3)4)15-13-21(20(22)25,18-10-6-5-7-11-18)19-12-8-9-14-23-19/h5-12,14,16-17H,13,15H2,1-4H3,(H2,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTNFZQICZKOEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

22059-60-5 (phosphate (1:1)), 54687-36-4 (mono-hydrochloride)
Record name Disopyramide [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003737095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1045536
Record name Disopyramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Disopyramide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014425
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.93e-02 g/L
Record name Disopyramide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00280
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Disopyramide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014425
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3737-09-5
Record name Disopyramide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3737-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disopyramide [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003737095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disopyramide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00280
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Disopyramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disopyramide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.010
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DISOPYRAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFO928U8MQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Disopyramide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014425
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

94.5-95 °C, 94.5 - 95 °C
Record name Disopyramide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00280
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Disopyramide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014425
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Disopyramide on Cardiac Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disopyramide (B23233) is a Class Ia antiarrhythmic agent utilized in the management of ventricular arrhythmias.[1][2] Its primary therapeutic effect is mediated through the blockade of voltage-gated sodium channels, specifically the Nav1.5 subtype, which is predominantly expressed in the heart.[2][3] This guide provides a comprehensive technical overview of the molecular interactions between this compound and cardiac sodium channels, detailing its mechanism of action, relevant quantitative data, and the experimental protocols used for its characterization.

This compound's interaction with the Nav1.5 channel is state-dependent, meaning its binding affinity is influenced by the conformational state of the channel (resting, open, or inactivated).[4][5] By binding to the open and inactivated states, this compound slows the rapid influx of sodium ions during Phase 0 of the cardiac action potential.[1][6] This action decreases the upstroke velocity (Vmax), prolongs the action potential duration, and increases the effective refractory period of cardiac myocytes, thereby suppressing arrhythmogenic activity.[1][7]

Core Mechanism of Action

This compound, as a Class Ia antiarrhythmic, exhibits a "use-dependent" or "rate-dependent" block of cardiac sodium channels.[4][8] This means that the degree of channel blockade becomes more pronounced at faster heart rates. During tachyarrhythmias, cardiac cells spend more time in the depolarized state, leading to a higher proportion of sodium channels in the open and inactivated states. This compound's preferential binding to these states results in a more significant reduction in sodium current at higher frequencies.[4]

The drug accesses its binding site from the intracellular side of the cell membrane, interacting with a hydrophobic pocket within the S6 subunit of the inner pore of the Nav1.5 channel.[9] This interaction is characterized by intermediate binding and unbinding kinetics, allowing for a beat-to-beat modulation of the sodium current.[4][9] In addition to its primary effect on sodium channels, this compound also blocks the rapid component of the delayed rectifier potassium current (IKr), which contributes to the prolongation of the action potential.[7][10]

Quantitative Data on this compound-Sodium Channel Interaction

The following tables summarize the key quantitative parameters that describe the interaction of this compound with cardiac sodium channels. These data are derived from various electrophysiological studies.

ParameterValueCell Type/Experimental SystemReference
Dissociation Constant (Kd)
Activated Channels70 µMRabbit Purkinje fibers[8]
Association Rate Constant (kon)
Normal and Modified Channels (-20 mV)~10 x 10^6 /M/secRabbit ventricular myocytes[11]
Open Single Sodium Channels (120 mM [Na]o)10 x 10^6 /M/sRabbit myocytes[12]
Open Single Sodium Channels (180 mM [Na]o)5 x 10^6 /M/sRabbit myocytes[12]
Effect on Mean Open Time
100 µM this compound (-20 mV)45% decreaseRabbit ventricular myocytes[11]
100 µM this compound (-40 mV)34% decreaseRabbit ventricular myocytes[11]
Recovery from Use-Dependent Block (τs)
Holding Potential -90 mV4.4 ± 0.2 sGuinea-pig ventricular myocytes[13]
Holding Potential -140 mV6.4 ± 0.3 sGuinea-pig ventricular myocytes[13]

Signaling Pathways and Logical Relationships

The interaction of this compound with the cardiac sodium channel can be visualized as a state-dependent process. The following diagram illustrates the preferential binding of this compound to the open and inactivated states of the channel, leading to the blockade of sodium influx.

State-Dependent Block of Nav1.5 by this compound Resting Resting State (Closed) Open Open State (Activated) Resting->Open No_Na_Influx1 No Na+ Influx Resting->No_Na_Influx1 Inactivated Inactivated State (Closed) Open->Inactivated Inactivation Blocked_Open This compound-Bound (Open-Blocked) Open->Blocked_Open Binding Na_Influx Na+ Influx Open->Na_Influx Inactivated->Resting Recovery Blocked_Inactivated This compound-Bound (Inactivated-Blocked) Inactivated->Blocked_Inactivated Binding No_Na_Influx2 No Na+ Influx Inactivated->No_Na_Influx2 Blocked_Open->Open Unbinding No_Na_Influx3 No Na+ Influx Blocked_Open->No_Na_Influx3 Blocked_Inactivated->Inactivated Unbinding No_Na_Influx4 No Na+ Influx Blocked_Inactivated->No_Na_Influx4 This compound This compound This compound->Blocked_Open This compound->Blocked_Inactivated Depolarization Depolarization Repolarization Repolarization Inactivation Time-dependent inactivation

Caption: State-dependent binding of this compound to cardiac sodium channels.

Experimental Protocols

The characterization of this compound's effects on cardiac sodium channels relies heavily on in vitro electrophysiological techniques. The whole-cell patch-clamp method is the gold standard for these investigations.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of this compound on the sodium current (INa) in isolated cardiac myocytes or cell lines expressing Nav1.5 channels.

Cell Preparation:

  • Primary Cardiomyocytes: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., rabbit, guinea pig).[13][14]

  • Heterologous Expression Systems: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are stably transfected with the SCN5A gene, which encodes the human cardiac sodium channel (Nav1.5).[2][15]

Recording Solutions:

  • External (Bath) Solution (in mM): NaCl 140, KCl 4, CaCl2 2, MgCl2 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): CsF 120, CsCl 20, EGTA 10, HEPES 10, Mg-ATP 5; pH adjusted to 7.2 with CsOH. (Cesium is used to block potassium currents).

Voltage-Clamp Protocol:

  • Cells are held at a hyperpolarized membrane potential (e.g., -120 mV) to ensure all sodium channels are in the resting state.

  • A depolarizing voltage step (e.g., to -20 mV) is applied to elicit the peak inward sodium current.

  • To study use-dependent block, a train of depolarizing pulses at a specific frequency (e.g., 1-5 Hz) is applied.

  • This compound is perfused into the bath at various concentrations.

  • The inhibition of the peak sodium current is measured at each concentration to generate a concentration-response curve and determine the IC50 value.

  • Different voltage protocols are used to assess the state-dependence of the block (e.g., varying the holding potential to modulate the proportion of channels in the inactivated state).

The following diagram illustrates a typical experimental workflow for evaluating this compound analogs.

Experimental Workflow for this compound Analog Evaluation Start Compound Synthesis (this compound Analogs) Primary_Screening Primary Screening: High-Throughput Electrophysiology Start->Primary_Screening Secondary_Screening Secondary Screening: Whole-Cell Patch-Clamp (Nav1.5) Primary_Screening->Secondary_Screening State_Dependence State-Dependence Analysis (Resting vs. Inactivated) Secondary_Screening->State_Dependence Action_Potential Action Potential Duration Assays in Cardiomyocytes State_Dependence->Action_Potential In_Vivo In Vivo Animal Models of Arrhythmia Action_Potential->In_Vivo Toxicity Cardiotoxicity and Off-Target Effects In_Vivo->Toxicity Lead_Optimization Lead Optimization Toxicity->Lead_Optimization Lead_Optimization->Start Iterative Design End Preclinical Candidate Lead_Optimization->End

Caption: General experimental workflow for the discovery of this compound analogs.

Site-Directed Mutagenesis

Objective: To identify the specific amino acid residues within the Nav1.5 channel that are critical for this compound binding.

Methodology:

  • The cDNA for human SCN5A is cloned into an expression vector.[16]

  • A QuikChange site-directed mutagenesis kit is used to introduce specific point mutations in the SCN5A sequence, targeting putative binding site residues.[15][16]

  • The wild-type and mutant SCN5A constructs are transfected into a suitable cell line (e.g., HEK293 cells).[15][16]

  • Whole-cell patch-clamp recordings are performed on cells expressing either the wild-type or mutant channels.

  • The potency of this compound (IC50) is determined for both channel types. A significant increase in the IC50 for a mutant channel indicates that the mutated residue is important for drug binding.

Conclusion

This compound's antiarrhythmic efficacy is rooted in its state- and use-dependent blockade of the cardiac sodium channel Nav1.5. This in-depth guide has provided a technical overview of its mechanism of action, supported by quantitative data and detailed experimental protocols. A thorough understanding of these principles is crucial for the rational design of novel antiarrhythmic agents with improved efficacy and safety profiles. The presented experimental workflows serve as a foundational framework for the preclinical evaluation of such compounds. Future research in this area will likely focus on developing more selective sodium channel blockers that target specific channel states or isoforms to minimize off-target effects and enhance therapeutic outcomes.

References

A Technical Guide to the Synthesis and Structural Analogues of Disopyramide for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Disopyramide (B23233), a class Ia antiarrhythmic agent, has been a subject of medicinal chemistry research for decades, primarily targeting cardiac arrhythmias through the blockade of voltage-gated sodium channels. This technical guide provides a comprehensive overview of the synthesis of this compound and its structural analogues. It details experimental protocols for the synthesis and evaluation of these compounds and presents quantitative data on their biological activities. Furthermore, this document elucidates the key signaling pathways and experimental workflows integral to the research and development of this compound-based compounds, visualized through detailed diagrams to facilitate understanding for research and drug development professionals.

Introduction

This compound is a well-established antiarrhythmic drug used in the management of ventricular arrhythmias.[1] Its primary mechanism of action involves the blockade of the fast sodium channels (Nav1.5) in cardiac myocytes, which leads to a decrease in the upstroke velocity of the action potential and prolongation of the refractory period.[1] Beyond its antiarrhythmic properties, this compound also exhibits anticholinergic effects, which contribute to some of its side effects.[1] The exploration of its structural analogues has been driven by the need to develop novel therapeutic agents with improved efficacy, selectivity, and safety profiles. Modifications of the core this compound scaffold have led to the discovery of compounds with altered biological activities, including anticonvulsant properties, highlighting the therapeutic potential of this chemical class beyond cardiology.[2]

This guide serves as a technical resource for researchers, providing detailed methodologies for the synthesis of this compound and its analogues, protocols for their biological evaluation, and a summary of relevant quantitative data to aid in the design of future research and development endeavors.

Synthesis of this compound and Structural Analogues

The chemical structure of this compound, 4-diisopropylamino-2-phenyl-2-(2-pyridyl)butyramide, offers several points for modification, including the amide group, the diisopropylamino moiety, and the aromatic rings.[1] The synthesis of this compound and its analogues generally involves the construction of the core α-aryl-α-pyridylacetonitrile or acetamide (B32628) intermediate, followed by alkylation and functional group transformations.

Synthesis of this compound

A common synthetic route to this compound starts from the reaction of benzyl (B1604629) cyanide and 2-chloropyridine (B119429) in the presence of a strong base like sodamide to form α-phenyl-α-(2-pyridyl)acetonitrile. This intermediate is then alkylated with 2-(diisopropylamino)ethyl chloride. The final step involves the partial hydrolysis of the nitrile group to a primary amide using sulfuric acid to yield this compound.[3][4]

Synthesis of 2-Aryl-2-(pyridin-2-yl)acetamide Analogues

A series of 2-aryl-2-(pyridin-2-yl)acetamide analogues, primarily investigated for their anticonvulsant activity, can be synthesized through a similar pathway. The synthesis starts with the appropriate arylacetonitrile, which is reacted with 2-bromopyridine (B144113) in a one-pot procedure to yield the 2-aryl-2-pyridilacetonitrile intermediate. Subsequent acidic hydrolysis of the nitrile furnishes the desired 2-aryl-2-(pyridin-2-yl)acetamide analogues.[5]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

The primary signaling pathway for the antiarrhythmic action of this compound is the direct blockade of voltage-gated sodium channels (Nav1.5) in the cardiac myocyte membrane. This inhibition reduces the influx of sodium ions during phase 0 of the cardiac action potential, leading to a decreased rate of depolarization and slowed conduction of the electrical impulse. This compound also has secondary effects, including the inhibition of potassium currents, which contributes to the prolongation of the action potential duration.[6][7] Additionally, its anticholinergic effects arise from the blockade of muscarinic receptors.[1]

G cluster_0 This compound Actions cluster_1 Cardiac Myocyte cluster_2 Autonomic Nervous System cluster_3 Physiological Effects This compound This compound Nav1_5 Voltage-Gated Sodium Channel (Nav1.5) This compound->Nav1_5 Blocks K_channel Potassium Channel This compound->K_channel Inhibits Muscarinic_Receptor Muscarinic Receptor This compound->Muscarinic_Receptor Blocks Action_Potential Cardiac Action Potential Decreased_Depolarization Decreased Rate of Depolarization Nav1_5->Decreased_Depolarization Leads to Prolonged_APD Prolonged Action Potential Duration K_channel->Prolonged_APD Leads to Anticholinergic_Effect Anticholinergic Effects Muscarinic_Receptor->Anticholinergic_Effect Leads to Antiarrhythmic_Effect Antiarrhythmic Effect Decreased_Depolarization->Antiarrhythmic_Effect Prolonged_APD->Antiarrhythmic_Effect

Caption: Signaling pathway of this compound's antiarrhythmic and anticholinergic effects.

Experimental Workflow for Analogue Development

The discovery and development of novel this compound analogues typically follow a structured workflow, beginning with the design and synthesis of new compounds, followed by a hierarchical series of in vitro and in vivo evaluations to determine their efficacy, mechanism of action, and safety profile.

G Start Design & Synthesis of Analogues Primary_Screening Primary Screening: High-Throughput In Vitro Assay (e.g., Nav1.5 Patch-Clamp) Start->Primary_Screening Hit_ID Hit Identification (Potency & Selectivity) Primary_Screening->Hit_ID Secondary_Screening Secondary Screening: In Vitro Electrophysiology (Action Potential Duration, etc.) Hit_ID->Secondary_Screening In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Aconitine- or Ischemia-induced Arrhythmia in Rodents/Dogs) Secondary_Screening->In_Vivo_Efficacy PK_Studies Pharmacokinetic Studies (ADME) In_Vivo_Efficacy->PK_Studies Safety_Pharmacology Safety Pharmacology (e.g., hERG Channel Assay, Cardiovascular and CNS Safety) PK_Studies->Safety_Pharmacology Lead_Optimization Lead Optimization Safety_Pharmacology->Lead_Optimization Preclinical_Candidate Preclinical Candidate Selection Lead_Optimization->Preclinical_Candidate Iterative_Design Iterative Design Lead_Optimization->Iterative_Design Iterative_Design->Start

Caption: General experimental workflow for the discovery of this compound analogues.

Quantitative Data Summary

The biological activity of this compound and its analogues has been quantified in various assays. The following tables summarize key data for comparative analysis.

Table 1: Antiarrhythmic and Sodium Channel Blocking Activity

CompoundAssaySpecies/Cell LineEndpointValueReference
This compoundPeak INa BlockHEK293 (Nav1.5)IC5089.1 ± 5.0 µM[8]
(S)-(+)-DisopyramideAtrial Flutter InductionHumanUnbound Serum Conc.0.55 ± 0.31-0.90 ± 0.81 mg/L[9]
FlecainidePeak INa BlockHEK293 (Nav1.5)IC501.9 ± 0.3 µM[8]
QuinidinePeak INa BlockHEK293 (Nav1.5)IC5028.9 ± 2.2 µM[10]

Table 2: Anticonvulsant Activity of 2-Aryl-2-(pyridin-2-yl)acetamide Analogues

CompoundPhenyl SubstitutionMES ED50 (mg/kg, i.p., mice)scMET ED50 (mg/kg, i.p., mice)Reference
3a H14.5> 100[5]
3b 2-F13.9> 100[5]
3d 4-F22.1> 100[5]
3e 2-Cl12.868.4[5]
ADD424042 2-ClNot specifiedNot specified[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for key experiments in the evaluation of this compound and its analogues.

Synthesis of a Key Intermediate: 2-Bromopyridine

This protocol is adapted from patent literature for the synthesis of a crucial starting material for this compound synthesis.[12][13]

  • Reaction Setup: To a reactor, add 1.3 mol of 2-aminopyridine (B139424) and 1.6-1.9 mol of an o-bromotoluene solution.

  • Cooling and Addition: Reduce the temperature of the solution to 3-5 °C and control the stirring speed at 130-170 rpm. Add 1.5 mol of cuprous bromide and 600 ml of cyclohexane.

  • Reaction: Allow the mixture to react for 90-120 minutes.

  • Heating: Heat the reaction to 40-45 °C and continue the reaction for 60-80 minutes.

  • Quenching: Add 300 ml of a sodium sulfite (B76179) solution and reduce the temperature to 30-35 °C. React for 30-50 minutes.

  • Extraction: Extract the solution with acetonitrile (B52724) 3-5 times.

  • Work-up: Combine the acetonitrile extracts, wash with a saline solution, and dewater with a suitable agent (e.g., anhydrous potassium carbonate).

  • Purification: After recovering the acetonitrile, perform reduced-pressure distillation and collect the fractions at 90-95 °C. Recrystallization from ethylenediamine (B42938) yields 2-bromopyridine.

In Vitro Electrophysiology: Patch-Clamp for Sodium Channel Blockade

This protocol is for determining the inhibitory effect of compounds on the human cardiac sodium channel (Nav1.5) expressed in a heterologous system.[1]

  • Cell Culture: Use Human Embryonic Kidney (HEK293) cells stably expressing the human cardiac sodium channel (Nav1.5). Culture cells under standard conditions (37°C, 5% CO2) and plate on glass coverslips for recording.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 5 NaCl, 10 EGTA, 10 HEPES (pH 7.2 with CsOH). Cesium is used to block potassium channels.

  • Electrophysiological Recording:

    • Use the whole-cell patch-clamp technique to record sodium currents.

    • Hold the cell membrane potential at a holding potential of -120 mV.

    • Apply depolarizing voltage steps (e.g., to -10 mV) to elicit peak sodium currents.

  • Compound Application: Perfuse the cells with various concentrations of the test compound.

  • Data Analysis: Measure the inhibition of the peak sodium current at each concentration. Generate a concentration-response curve to determine the IC50 value for sodium channel blockade.

In Vivo Efficacy Model: Ouabain-Induced Ventricular Tachycardia in Dogs

This is a classic model for evaluating the antiarrhythmic potential of test compounds.[1]

  • Animal Model: Use Beagle dogs of either sex.

  • Anesthesia: Anesthetize the animals with a suitable agent (e.g., pentobarbital (B6593769) sodium).

  • Arrhythmia Induction: Administer a continuous intravenous infusion of ouabain (B1677812) until a stable ventricular tachycardia is established.

  • Drug Administration: Administer the test compound (this compound analogue) intravenously.

  • Data Acquisition: Continuously monitor a lead II electrocardiogram (ECG).

  • Endpoint: Calculate the arrhythmic ratio (number of ectopic beats / total heart rate). The dose or plasma concentration of the drug that reduces the arrhythmic ratio by 50% is determined.

Conclusion

This technical guide provides a foundational resource for researchers engaged in the synthesis and evaluation of this compound and its structural analogues. The provided synthetic strategies, detailed experimental protocols, and compiled quantitative data offer a practical framework for the design and execution of studies aimed at discovering novel antiarrhythmic and other neurologically active agents. The elucidation of signaling pathways and the structured experimental workflow further guide the rational development of next-generation therapeutics based on the this compound scaffold. Future research should aim to expand the quantitative structure-activity relationship data to refine predictive models and accelerate the discovery of compounds with superior therapeutic profiles.

References

The Pharmacokinetics of Disopyramide: An In-depth Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of the antiarrhythmic drug disopyramide (B23233) in various preclinical animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in these models is a cornerstone of preclinical development, offering critical insights into its potential therapeutic efficacy and safety profile in humans. This document summarizes key pharmacokinetic parameters, details common experimental methodologies, and visualizes essential workflows and pathways to support the design and interpretation of preclinical studies involving this compound.

Quantitative Pharmacokinetic Parameters of this compound in Preclinical Models

The pharmacokinetic profile of this compound has been characterized in several animal species. The following tables summarize key parameters following intravenous (IV) and oral (PO) administration, providing a comparative view across different models.

Table 1: Pharmacokinetic Parameters of this compound Following Intravenous (IV) Administration in Preclinical Animal Models

ParameterDog (Beagle)PigRabbit (New Zealand White)Rat (Sprague-Dawley)Mouse (NMRI)
Dose (mg/kg) 2Various--30 (IP)
t½ (h) 1.2[1]~2[2]--Not significantly circadian phase-dependent[3]
Vd (L/kg) ----3.91 ± 0.21 (at 22:00)[3][4]
CL (mL/min/kg) -~3[2]--50.67 ± 3.17 (at 22:00)[3][4]
AUC (µg·h/mL) ----16.06 ± 1.03 (at 04:00)[3][4]

Table 2: Pharmacokinetic Parameters of this compound Following Oral (PO) Administration in Preclinical Animal Models

ParameterDog (Beagle)PigRabbit (New Zealand White)Rat (Sprague-Dawley)Mouse (NMRI)
Dose (mg/kg) 7.5 - 30----
t½ (h) 2.9[1]----
Cmax (µg/mL) -----
Tmax (h) -----
AUC (µg·h/mL) -----
Bioavailability (%) ~70[1]----

Note: Comprehensive oral pharmacokinetic data for pigs, rabbits, rats, and mice were not available in the summarized literature. The provided data for dogs did not specify Cmax and Tmax values.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and reliability of pharmacokinetic studies. This section outlines the methodologies for key experiments cited in the study of this compound pharmacokinetics.

In Vivo Pharmacokinetic Study Protocol

This protocol describes a typical single-dose pharmacokinetic study in beagle dogs, a commonly used non-rodent species in preclinical drug development.

Objective: To determine the pharmacokinetic profile of this compound after intravenous and oral administration.

Animal Model:

  • Species: Beagle dog

  • Sex: Male and female

  • Age: Young adult (e.g., 6-12 months)

  • Weight: 8-12 kg

  • Health Status: Healthy, confirmed by veterinary examination. Animals are fasted overnight before dosing.

Drug Formulation and Administration:

  • Intravenous (IV): this compound phosphate (B84403) is dissolved in a sterile isotonic saline solution to a final concentration suitable for administration. The dose is administered as a slow bolus injection (e.g., over 1-2 minutes) into a cephalic vein.

  • Oral (PO): this compound phosphate is administered as a capsule or via oral gavage as a suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

Blood Sampling:

  • Blood samples (approximately 2-3 mL) are collected from a saphenous or jugular vein at predetermined time points.

  • IV Administration Sampling Times: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.

  • PO Administration Sampling Times: 0 (pre-dose), 15, 30 minutes, and 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours post-dose.

  • Samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and immediately placed on ice.

  • Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method:

  • Plasma concentrations of this compound and its major metabolite, mono-N-deisopropylthis compound (MND), are determined using a validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5][6][7]

Pharmacokinetic Analysis:

  • Pharmacokinetic parameters (t½, Cmax, Tmax, AUC, Vd, CL) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin®.

Plasma Protein Binding Determination by Equilibrium Dialysis

Objective: To determine the extent of this compound binding to plasma proteins.

Materials:

  • Equilibrium dialysis apparatus (e.g., RED device)

  • Dialysis membrane with a molecular weight cut-off of 10-12 kDa

  • Phosphate buffered saline (PBS), pH 7.4

  • Plasma from the test animal species

  • This compound stock solution

Procedure:

  • Spike the animal plasma with this compound to achieve a range of concentrations.

  • Add the spiked plasma to one chamber of the dialysis cell and an equal volume of PBS to the other chamber, separated by the dialysis membrane.

  • Incubate the dialysis cells at 37°C in a shaking water bath until equilibrium is reached (typically 4-6 hours).

  • After incubation, collect samples from both the plasma and buffer chambers.

  • Determine the concentration of this compound in both chambers using a validated analytical method (e.g., HPLC or LC-MS/MS).[8][9][10]

  • The percentage of protein binding is calculated using the following formula: % Bound = [(Total Concentration - Unbound Concentration) / Total Concentration] x 100

Visualizations: Workflows and Pathways

Graphical representations of experimental workflows and biological pathways can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language).

Pharmacokinetic_Study_Workflow cluster_pre_study Pre-Study Phase cluster_study_conduct Study Conduct Phase cluster_post_study Post-Study Phase Animal_Acclimatization Animal Acclimatization & Health Check Dosing Drug Administration (IV or PO) Animal_Acclimatization->Dosing Dose_Preparation Dose Formulation & Preparation Dose_Preparation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation & Storage Blood_Sampling->Sample_Processing Bioanalysis Bioanalytical Assay (HPLC/LC-MS) Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Report Data Interpretation & Reporting PK_Analysis->Report

Figure 1: A generalized experimental workflow for a preclinical pharmacokinetic study.

Disopyramide_MOA cluster_membrane Cardiac Myocyte Membrane cluster_effects Electrophysiological Effects Na_Channel Voltage-Gated Sodium Channel (Nav1.5) Decreased_Na_Influx Decreased Sodium Influx Na_Channel->Decreased_Na_Influx leads to This compound This compound This compound->Na_Channel blocks Slower_Depolarization Slower Phase 0 Depolarization Decreased_Na_Influx->Slower_Depolarization Increased_Threshold Increased Excitation Threshold Slower_Depolarization->Increased_Threshold Prolonged_AP Prolonged Action Potential Duration Slower_Depolarization->Prolonged_AP Antiarrhythmic_Effect Antiarrhythmic Effect Increased_Threshold->Antiarrhythmic_Effect Prolonged_AP->Antiarrhythmic_Effect

Figure 2: The primary signaling pathway of this compound's antiarrhythmic action.[11][12]

Discussion

The preclinical pharmacokinetic data for this compound reveal important species-specific differences. In dogs, this compound is well-absorbed orally with a bioavailability of approximately 70% and exhibits a shorter half-life after intravenous administration compared to oral dosing.[1] In pigs, the total clearance of this compound is notably higher than in humans, suggesting a faster elimination rate.[2] Studies in mice have highlighted the influence of circadian rhythms on pharmacokinetic parameters such as the volume of distribution, AUC, and clearance, emphasizing the importance of timed dosing in experimental designs.[3][4]

The primary mechanism of action of this compound involves the blockade of voltage-gated sodium channels in cardiac myocytes.[11][12] This action reduces the influx of sodium ions during depolarization, thereby slowing the upstroke of the action potential and prolonging its duration. These electrophysiological effects contribute to its antiarrhythmic properties by suppressing ectopic pacemaker activity and reducing the excitability of cardiac tissue.

The experimental protocols outlined in this guide provide a framework for conducting robust and reproducible pharmacokinetic and protein binding studies. Adherence to these standardized methods is essential for generating high-quality data that can be reliably used to inform clinical trial design and predict human pharmacokinetics. The use of validated bioanalytical methods, such as HPLC or LC-MS/MS, is critical for the accurate quantification of this compound and its metabolites in biological matrices.

References

Unveiling the Cellular Electrophysiological Profile of Disopyramide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disopyramide (B23233) is a Class Ia antiarrhythmic agent utilized in the management of cardiac arrhythmias.[1] Its primary mechanism of action involves the modulation of ion channels within cardiac myocytes, thereby altering the cellular electrophysiological properties that govern the heart's rhythm. This technical guide provides a comprehensive overview of the cellular electrophysiological effects of this compound, detailing its impact on key cardiac ion channels, the resulting changes in the cardiac action potential, and the experimental methodologies employed to elucidate these effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology and drug safety assessment.

Core Mechanism of Action

This compound's principal antiarrhythmic effect stems from its ability to block voltage-gated sodium channels (Nav1.5) in cardiac muscle cells.[1][2] By inhibiting the rapid inward sodium current (INa) during Phase 0 of the cardiac action potential, this compound decreases the rate of depolarization, leading to a reduced upstroke velocity and slowed conduction of the electrical impulse through the heart.[3][4] This action contributes to the termination of re-entrant arrhythmias.

Beyond its prominent sodium channel blocking activity, this compound also exerts effects on other key cardiac ion channels. It is known to inhibit the rapid component of the delayed rectifier potassium current (IKr), carried by hERG channels, which contributes to the prolongation of the action potential duration (APD).[5] Furthermore, studies have demonstrated that this compound can inhibit the L-type calcium current (ICa-L) and the late sodium current (INaL).[3] These multi-channel effects collectively shape the overall electrophysiological profile of the drug.

Quantitative Analysis of this compound's Electrophysiological Effects

The following tables summarize the quantitative data on the effects of this compound on various cellular electrophysiological parameters.

Table 1: Inhibitory Potency of this compound on Cardiac Ion Channels

Ion ChannelChannel SubtypeIC50 (µM)Cell TypeReference
Sodium ChannelNav1.5 (peak current)120.8 ± 13.0CHO cells[6]
Potassium ChannelhERG (Kv11.1)7.3HEK-293 cells[7]
Potassium ChannelhERG (Kv11.1)8.16 ± 0.51CHO cells[6]

Table 2: Effects of this compound on Cardiac Action Potential Duration (APD)

Cell TypeConcentration (µM)APD ParameterChangeReference
Human iPSC-CMs (SQTS1)10APD50Prolonged[6]
Human iPSC-CMs (SQTS1)10APD90Prolonged[6]
Human iPSC-CMs (SQTS1)30APD90Prolonged[6]
HCM Cardiomyocytes5APDShortened[3]

HCM: Hypertrophic Cardiomyopathy; iPSC-CMs: Induced Pluripotent Stem Cell-derived Cardiomyocytes; SQTS1: Short QT Syndrome Type 1

Key Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.

Signaling Pathway of this compound's Cellular Action

Disopyramide_Signaling cluster_channels Cardiac Ion Channels cluster_ap Action Potential Parameters This compound This compound Nav1_5 Nav1.5 (Peak & Late INa) This compound->Nav1_5 Blocks hERG hERG (IKr) This compound->hERG Blocks Cav1_2 Cav1.2 (ICa-L) This compound->Cav1_2 Inhibits Phase0 Phase 0 Depolarization Nav1_5->Phase0 Decreases Conduction Conduction Velocity Nav1_5->Conduction Slows APD Action Potential Duration hERG->APD Prolongs Cav1_2->APD Shortens (in HCM)

Caption: Cellular mechanism of this compound's electrophysiological effects.

Experimental Workflow for Assessing this compound's Effectsdot

Experimental_Workflow start Start: Isolate Cardiac Myocytes or use Stable Cell Lines patch_clamp Perform Whole-Cell Patch Clamp start->patch_clamp voltage_clamp Voltage-Clamp Protocol: - Holding Potential - Depolarizing/Repolarizing Steps patch_clamp->voltage_clamp current_clamp Current-Clamp Protocol: - Elicit Action Potentials patch_clamp->current_clamp control_rec Record Baseline Ion Currents & APs voltage_clamp->control_rec current_clamp->control_rec drug_app Apply this compound (Varying Concentrations) control_rec->drug_app drug_rec Record Ion Currents & APs in presence of this compound drug_app->drug_rec data_analysis Data Analysis: - IC50 Calculation - APD Measurement - Current-Voltage Relationships drug_rec->data_analysis end End: Characterize Electrophysiological Effects data_analysis->end

References

An In-depth Technical Guide to the Binding Affinity and Kinetics of Disopyramide with Alpha-1-Acid Glycoprotein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interaction between the antiarrhythmic drug disopyramide (B23233) and the plasma protein alpha-1-acid glycoprotein (B1211001) (AAG). A thorough understanding of this interaction is critical for drug development and clinical pharmacology, as it significantly influences the pharmacokinetic and pharmacodynamic properties of this compound. This document synthesizes key quantitative data, details common experimental methodologies, and illustrates the principles of the binding process.

Introduction to this compound and Alpha-1-Acid Glycoprotein

This compound is a Class Ia antiarrhythmic agent used to treat ventricular arrhythmias. In human plasma, this compound is extensively bound to proteins, with alpha-1-acid glycoprotein (AAG) being the primary binding partner.[1] AAG, also known as orosomucoid, is an acute-phase reactant protein, and its plasma concentration can vary significantly in response to inflammation, infection, and other pathological states. Consequently, changes in AAG levels can alter the free fraction of this compound, potentially impacting its efficacy and toxicity. The binding of this compound to AAG is characterized by high affinity and low capacity, leading to a concentration-dependent binding profile within the therapeutic range.[1]

Quantitative Analysis of this compound-AAG Binding Affinity

The binding of this compound to AAG has been quantified using various experimental techniques, yielding key parameters that describe the strength and stoichiometry of the interaction. These parameters include the association constant (Ka), the dissociation constant (Kd), the maximum binding capacity (Bmax), and the number of binding sites (n).

Table 1: Binding Affinity and Stoichiometry of this compound with Alpha-1-Acid Glycoprotein
ParameterValueMethodCommentsReference
Association Constant (Ka)1.0 x 10⁶ M⁻¹Equilibrium DialysisRepresents the primary binding site in human plasma.[1]
Dissociation Constant (Kd)29.6 µMIsothermal Titration CalorimetryDetermined for a mixture of AAG variants.[2]
Binding Capacity (Bmax)3.5 x 10⁻⁶ MEquilibrium DialysisRefers to the concentration of binding sites on AAG.[1]
Stoichiometry (n)~1.5Isothermal Titration CalorimetrySuggests a complex binding interaction, possibly due to the presence of different AAG variants.[2]

The binding of this compound to AAG is also influenced by the genetic variants of AAG, primarily the F1*S and A variants. Studies have shown that this compound exhibits preferential binding to the A variant of AAG.

Table 2: Influence of AAG Genetic Variants on this compound Binding
AAG VariantDissociation Constant (Kd)MethodCommentsReference
A Variant-Equilibrium DialysisThis compound shows selective binding to the A variant.[3]
F1*S Variant-Equilibrium DialysisLower binding affinity for this compound compared to the A variant.[3]

Thermodynamic Profile of the this compound-AAG Interaction

Isothermal titration calorimetry (ITC) has been employed to elucidate the thermodynamic driving forces behind the binding of this compound to AAG. This technique directly measures the heat changes associated with the binding event, allowing for the determination of the change in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°).

Table 3: Thermodynamic Parameters for this compound Binding to AAG
Thermodynamic ParameterValueMethodInterpretationReference
Enthalpy Change (ΔH°)Favorable (negative)Isothermal Titration CalorimetryThe binding process is exothermic, releasing heat.[2]
Entropy Change (ΔS°)Favorable (positive)Isothermal Titration CalorimetryThe binding is associated with an increase in disorder, likely due to the release of water molecules from the binding interface.[2]
Gibbs Free Energy Change (ΔG°)NegativeIsothermal Titration CalorimetryThe binding is a spontaneous process.[2]

Binding Kinetics of this compound and AAG

The kinetics of the binding interaction are described by the association rate constant (k_on) and the dissociation rate constant (k_off). The k_on value represents the rate at which the this compound-AAG complex is formed, while the k_off value describes the rate at which the complex dissociates. The ratio of k_off to k_on determines the equilibrium dissociation constant (Kd).

Despite a thorough review of the scientific literature, specific experimentally determined values for the k_on and k_off of the this compound-AAG interaction were not found. Techniques such as Surface Plasmon Resonance (SPR) and stopped-flow spectroscopy are well-suited for measuring these kinetic parameters. In the absence of specific data, this guide will outline the principles of these techniques in the experimental protocols section.

Experimental Protocols

A detailed understanding of the methodologies used to study the this compound-AAG interaction is essential for researchers in this field. Below are descriptions of the key experimental protocols.

Equilibrium Dialysis

Equilibrium dialysis is a classic and reliable method for determining the binding affinity of a ligand to a macromolecule.

Principle: A semi-permeable membrane, which allows the passage of the small drug molecule (this compound) but not the larger protein (AAG), separates two chambers. One chamber contains the protein and the drug, while the other contains only the drug in a buffer solution. At equilibrium, the concentration of the free drug is the same in both chambers. By measuring the total drug concentration in the protein-containing chamber and the free drug concentration in the buffer chamber, the concentration of the bound drug can be calculated.

Detailed Methodology:

  • Membrane Preparation: Dialysis membranes with an appropriate molecular weight cut-off (e.g., 10 kDa) are pre-treated by boiling in a solution of sodium bicarbonate and EDTA to remove contaminants, followed by thorough rinsing with deionized water.

  • Apparatus Setup: The dialysis cell, consisting of two chambers separated by the prepared membrane, is assembled.

  • Sample Loading: A known concentration of AAG is placed in one chamber, and a known concentration of this compound is added to the same chamber or to the buffer-only chamber. The other chamber contains only the buffer.

  • Equilibration: The dialysis cells are incubated at a constant temperature (e.g., 37°C) with gentle agitation for a sufficient period (typically 18-24 hours) to allow the system to reach equilibrium.

  • Sample Analysis: After equilibration, aliquots are taken from both chambers, and the concentration of this compound is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The concentration of bound this compound is calculated by subtracting the free drug concentration (measured in the buffer chamber) from the total drug concentration (measured in the protein chamber). Scatchard analysis or non-linear regression is then used to determine the binding parameters (Kd and Bmax).

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.

Principle: A solution of the ligand (this compound) is titrated into a solution of the macromolecule (AAG) in the sample cell of a highly sensitive calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of the ligand to the protein.

Detailed Methodology:

  • Sample Preparation: Solutions of AAG and this compound are prepared in the same buffer to minimize heat of dilution effects. The concentrations are precisely determined.

  • Instrument Setup: The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature. The reference cell is filled with buffer, and the sample cell is loaded with the AAG solution. The titration syringe is filled with the this compound solution.

  • Titration: A series of small, precise injections of the this compound solution into the AAG solution is performed. The heat change associated with each injection is measured by the instrument.

  • Data Acquisition: The raw data, consisting of heat flow as a function of time, is recorded.

  • Data Analysis: The raw data is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of this compound to AAG. The resulting binding isotherm is fitted to a suitable binding model to determine the stoichiometry (n), the binding constant (Ka or Kd), and the enthalpy of binding (ΔH°). The Gibbs free energy (ΔG°) and the entropy of binding (ΔS°) can then be calculated using the equation: ΔG° = -RTln(Ka) = ΔH° - TΔS°.

Visualizations of Binding Principles and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the binding equilibrium and a typical experimental workflow.

BindingEquilibrium D This compound (Free) DAAG This compound-AAG Complex (Bound) D->DAAG kon AAG AAG (Free) DAAG->D koff

Caption: this compound-AAG Binding Equilibrium.

EquilibriumDialysisWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_membrane Prepare Dialysis Membrane setup_cell Assemble Dialysis Cell prep_membrane->setup_cell prep_samples Prepare this compound and AAG Solutions load_samples Load Samples into Respective Chambers prep_samples->load_samples setup_cell->load_samples incubate Incubate to Reach Equilibrium load_samples->incubate collect_samples Collect Aliquots from Both Chambers incubate->collect_samples quantify Quantify this compound Concentration collect_samples->quantify calculate Calculate Bound and Free Concentrations quantify->calculate scatchard Scatchard/Non-linear Regression Analysis calculate->scatchard results Determine Kd and Bmax scatchard->results

Caption: Equilibrium Dialysis Experimental Workflow.

Conclusion

The interaction between this compound and alpha-1-acid glycoprotein is a critical determinant of the drug's clinical behavior. This guide has provided a detailed overview of the binding affinity and thermodynamics of this interaction, supported by quantitative data and descriptions of key experimental methodologies. While specific kinetic rate constants (k_on and k_off) are not currently available in the literature, the principles of their determination have been outlined. A comprehensive understanding of these binding characteristics is paramount for optimizing the therapeutic use of this compound and for the development of new drugs with predictable plasma protein binding profiles. Researchers and drug development professionals are encouraged to consider the dynamic and variable nature of this interaction, particularly in patient populations with altered AAG levels.

References

Unraveling the Molecular Tapestry: Disopyramide's Mechanism in Hypertrophic Cardiomyopathy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Hypertrophic cardiomyopathy (HCM) is a primary myocardial disease characterized by unexplained left ventricular hypertrophy, diastolic dysfunction, and a hyperdynamic systolic function. At its core, HCM is often a disease of the sarcomere, with mutations in genes encoding sarcomeric proteins leading to excessive actin-myosin cross-bridge formation and a state of hypercontractility. This intrinsic hypercontractility increases the heart's energy demands and contributes to the dynamic left ventricular outflow tract (LVOT) obstruction that is a hallmark of the obstructive form of the disease. Disopyramide, a class Ia antiarrhythmic agent, has been repurposed as a negative inotrope to manage symptomatic obstructive HCM. This guide provides a detailed examination of the molecular mechanisms by which this compound exerts its therapeutic effects, focusing on its direct interactions with the cardiac motor protein, myosin.

Core Molecular Mechanism: Direct Inhibition of Cardiac Myosin

The primary therapeutic action of this compound in HCM is not its antiarrhythmic sodium channel blockade, but rather its direct, allosteric inhibition of cardiac β-myosin heavy chain (MYH7). This interaction reduces the number of force-producing actin-myosin cross-bridges, thereby decreasing myocardial contractility and alleviating LVOT obstruction.

1. Binding to the Myosin-ADP-Pi State: this compound selectively binds to cardiac myosin when it is in the pre-powerstroke state, specifically the myosin-ADP-Pi (adenosine diphosphate (B83284) and inorganic phosphate) complex. This is a critical step in the cross-bridge cycle where myosin is detached from actin and has just hydrolyzed ATP. By binding to this conformation, this compound stabilizes it, making the transition to the strongly-bound, force-producing state less favorable.

2. Inhibition of Myosin ATPase Activity: The binding of this compound to myosin allosterically inhibits its actin-activated ATPase activity. Myosin ATPase is the enzyme that hydrolyzes ATP to provide the energy for muscle contraction. By slowing down this enzymatic activity, this compound effectively reduces the rate of cross-bridge cycling. This leads to a decrease in the overall number of active cross-bridges at any given moment, resulting in reduced force production.

3. Reduction of Myofilament Calcium Sensitivity: While the primary mechanism is direct myosin inhibition, some studies suggest that this compound may also decrease the calcium sensitivity of the myofilaments. This means that a higher concentration of intracellular calcium is required to achieve the same level of force. This effect further contributes to the reduction in contractility, particularly at submaximal calcium concentrations that are typical during diastolic filling, potentially improving relaxation.

The signaling pathway for this compound's primary mechanism of action is illustrated below.

Disopyramide_Mechanism cluster_cycle Actin-Myosin Cross-Bridge Cycle cluster_drug Drug Interaction cluster_outcome Functional Outcome Myosin_ATP Myosin-ATP (Detached) Myosin_ADP_Pi Myosin-ADP-Pi (Pre-Powerstroke) Myosin_ATP->Myosin_ADP_Pi ATP Hydrolysis ActoMyosin_ADP_Pi Acto-Myosin-ADP-Pi (Weakly Bound) Myosin_ADP_Pi->ActoMyosin_ADP_Pi Binds Actin Reduced_ATPase Reduced Myosin ATPase Activity ActoMyosin_ADP Acto-Myosin-ADP (Strongly Bound, Post-Powerstroke) ActoMyosin_ADP_Pi->ActoMyosin_ADP Pi Release (Powerstroke) ActoMyosin Acto-Myosin (Rigor State) ActoMyosin_ADP->ActoMyosin ADP Release ActoMyosin->Myosin_ATP ATP Binding This compound This compound This compound->Myosin_ADP_Pi Binds & Stabilizes Reduced_Force Reduced Contractility (Negative Inotropy) Reduced_ATPase->Reduced_Force Alleviated_Obstruction Alleviation of LVOT Obstruction Reduced_Force->Alleviated_Obstruction

Caption: Molecular mechanism of this compound action on the cross-bridge cycle.

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound on myocardial components based on published research.

Table 1: Effect of this compound on Myosin ATPase Activity

ParameterConditionValueSpeciesReference
IC50 Actin-activated myosin ATPase~10-30 µMBovine Cardiac
Vmax Actin-activated myosin ATPaseDecreasedBovine Cardiac

Table 2: Effect of this compound on Myofilament Contractile Properties

ParameterConditionEffectSpecies/ModelReference
Maximal Ca2+-activated tension Skinned cardiac muscle fibersSignificant DecreaseHuman HCM
Ca2+ Sensitivity (pCa50) Skinned cardiac muscle fibersDecrease (Rightward shift)Human HCM
Rate of Tension Redevelopment (ktr) Skinned cardiac muscle fibersDecreasedNot specified

Key Experimental Protocols

The investigation of this compound's molecular mechanism relies on several key in vitro assays. The generalized workflows for these experiments are detailed below.

Myosin ATPase Activity Assay

This assay quantifies the rate at which myosin hydrolyzes ATP, which is the direct enzymatic function inhibited by this compound. A common method is the NADH-coupled enzymatic assay.

ATPase_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_exp 2. Experiment Execution cluster_analysis 3. Data Analysis Myosin Purified Cardiac Myosin Mix Combine Myosin, Actin, This compound, and Buffer Myosin->Mix Actin Purified Actin Actin->Mix Drug This compound (Varying Conc.) Drug->Mix Assay_Buffer Assay Buffer (PK, LDH, PEP, NADH, ATP) Assay_Buffer->Mix Incubate Incubate at 37°C Mix->Incubate Initiate Initiate reaction with ATP Incubate->Initiate Measure Measure NADH absorbance decrease at 340nm over time Initiate->Measure Calculate_Rate Calculate rate of ADP production from NADH oxidation rate Measure->Calculate_Rate Plot Plot ATPase activity vs. [this compound] Calculate_Rate->Plot Determine_IC50 Determine IC50 value Plot->Determine_IC50

Caption: Generalized workflow for a coupled myosin ATPase activity assay.

Methodology:

  • Protein Purification: Cardiac myosin and actin are purified from cardiac tissue.

  • Reaction Mixture: A reaction buffer is prepared containing pyruvate (B1213749) kinase (PK), lactate (B86563) dehydrogenase (LDH), phosphoenolpyruvate (B93156) (PEP), and NADH.

  • Assay: Purified myosin, actin, and varying concentrations of this compound are mixed in the reaction buffer. The reaction is initiated by adding ATP.

  • Measurement: The ATPase activity of myosin produces ADP. PK converts PEP to pyruvate while regenerating ATP from ADP. LDH then reduces pyruvate to lactate, oxidizing NADH to NAD+ in the process. The rate of this reaction is monitored by measuring the decrease in NADH absorbance at 340 nm using a spectrophotometer.

  • Analysis: The rate of ATP hydrolysis is calculated from the rate of NADH oxidation. Plotting activity against the drug concentration allows for the determination of the IC50 value.

Skinned Fiber Tension Analysis

This technique allows for the direct measurement of force production and calcium sensitivity in demembranated (skinned) cardiac muscle fibers, preserving the native sarcomere structure.

Skinned_Fiber_Workflow cluster_prep 1. Preparation cluster_exp 2. pCa-Tension Measurement cluster_analysis 3. Data Analysis Tissue Obtain Cardiac Muscle (e.g., myectomy sample) Dissect Dissect into small fiber bundles Tissue->Dissect Skin Chemically 'skin' fibers (e.g., with Triton X-100) to remove membranes Dissect->Skin Mount Mount fiber between force transducer and motor Skin->Mount Relax Bathe in relaxing solution (low Ca2+) Mount->Relax Activate Sequentially bathe in activating solutions of increasing [Ca2+] (pCa curve) Relax->Activate Measure_Force Record steady-state isometric force at each pCa Activate->Measure_Force Repeat Repeat pCa curve in the presence of this compound Measure_Force->Repeat Plot Plot normalized force vs. pCa Measure_Force->Plot Repeat->Plot Fit Fit data to Hill equation Plot->Fit Determine Determine pCa50 (Ca2+ sensitivity) and maximal force Fit->Determine

Caption: Workflow for skinned fiber analysis of myofilament properties.

Methodology:

  • Fiber Preparation: Small bundles of muscle fibers are dissected from cardiac tissue and chemically skinned with a detergent like Triton X-100 to remove cell membranes, allowing direct access to the myofilaments.

  • Mounting: A single fiber or a small bundle is mounted between a force transducer and a length controller.

  • Force Measurement: The fiber is bathed in a series of solutions with precisely controlled free calcium concentrations (expressed as pCa, the negative log of the molar calcium concentration). The isometric force generated by the fiber at each calcium concentration is recorded.

  • Drug Application: The entire pCa-force relationship is determined first in the absence and then in the presence of this compound.

  • Analysis: The resulting force-pCa curves are plotted and fitted to the Hill equation to determine key parameters: maximal calcium-activated force and pCa50 (the pCa at which 50% of maximal force is achieved), which is a measure of calcium sensitivity.

Conclusion

The therapeutic efficacy of this compound in hypertrophic cardiomyopathy stems from its direct, allosteric inhibition of cardiac myosin. By binding to the pre-powerstroke state of the myosin ATPase cycle, it reduces the enzyme's activity, decreases the number of force-producing cross-bridges, and ultimately lessens the hypercontractility that drives the pathophysiology of HCM. This targeted action on the sarcomeric motor protein, supplemented by a potential decrease in myofilament calcium sensitivity, provides a clear molecular rationale for its use in reducing dynamic LVOT obstruction and improving symptoms in affected patients. The experimental protocols outlined herein represent the foundational tools for interrogating these molecular interactions and for the development of next-generation myosin inhibitors.

A Technical Guide to the Off-Target Effects and Anticholinergic Properties of Disopyramide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disopyramide (B23233) is a Class Ia antiarrhythmic agent primarily utilized for the treatment of cardiac arrhythmias.[1] Beyond its intended sodium channel blocking activity, this compound exhibits significant off-target effects, most notably potent anticholinergic (antimuscarinic) properties and blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[2][3][4] These off-target activities are responsible for a range of clinical side effects that can limit its therapeutic utility and necessitate careful patient monitoring.[3][5] This technical guide provides an in-depth analysis of the anticholinergic and other off-target effects of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.

Off-Target Binding Profile of this compound

This compound's off-target effects are a direct consequence of its interaction with various receptors and ion channels. The most clinically relevant of these are its blockade of muscarinic acetylcholine (B1216132) receptors and the hERG potassium channel.

Anticholinergic Properties: Muscarinic Receptor Antagonism

This compound is a potent antagonist of muscarinic acetylcholine receptors, which explains its characteristic anticholinergic side effects such as dry mouth, blurred vision, urinary hesitancy, and constipation.[2] Its affinity for muscarinic receptors has been quantified in various in vitro studies.

Table 1: Muscarinic Receptor Binding Affinities of this compound

Receptor SubtypePreparationAssay TypeRadioligandQuantitative ValueReference
M1Human (CHO cells)Competition Binding[³H]N-methylscopolamineIC₅₀: ~1-10 µM[6]
M2Human (CHO cells)Competition Binding[³H]N-methylscopolamineIC₅₀: ~1-10 µM[6]
M3Human (CHO cells)Competition Binding[³H]N-methylscopolamineIC₅₀: ~1-10 µM[6]
M2 (cardiac)Guinea Pig Left AtriaCompetition Binding[³H]-N-methyl scopolaminepKi: ~6.0[7]
M3 (glandular)Guinea Pig Submandibular GlandCompetition Binding[³H]-N-methyl scopolaminepKi: ~6.0[7]
M2/M3 (smooth muscle)Guinea Pig Urinary BladderCompetition Binding[³H]-N-methyl scopolaminepKH: ~6.0[7]
Non-selectiveRat HeartCompetition Binding[³H]-quinuclidinyl benzylateKi: 12 ± 3.5 µM[8]
Non-selectiveRat Cerebral CortexCompetition Binding[³H]-quinuclidinyl benzylateKi: 7.8 ± 1.3 µM[8]

Table 2: Functional Antagonism of Muscarinic Receptors by this compound

TissueAgonistAssay TypeQuantitative ValueReference
Guinea Pig Left AtriaCarbacholMechanical ResponsepA₂: ~6.0[7]
Guinea Pig Urinary BladderCarbacholMechanical ResponsepA₂: ~6.0[7]

The data indicate that this compound exhibits a relatively non-selective antagonism of M1, M2, and M3 muscarinic receptor subtypes.[6] The pA₂ values from functional assays in guinea pig tissues are consistent with the binding affinities, confirming that the receptor binding translates to functional antagonism.[7]

Cardiovascular Off-Target Effects: hERG Channel Blockade

A significant cardiovascular off-target effect of this compound is the blockade of the hERG (KCNH2) potassium channel, which is responsible for the rapid delayed rectifier potassium current (IKr) in cardiomyocytes.[1] Inhibition of this channel can lead to a prolongation of the QT interval on the electrocardiogram, increasing the risk of potentially fatal arrhythmias such as Torsades de Pointes.[1]

Table 3: hERG Potassium Channel Blockade by this compound

EnantiomerCell LineAssay TypeQuantitative Value (IC₅₀)Reference
S(+)-DisopyramideHEK 293Whole-Cell Patch Clamp3.9 µM[9]
R(-)-DisopyramideHEK 293Whole-Cell Patch Clamp12.9 µM[9]
Racemic this compoundCHOWhole-Cell Patch Clamp-[10]

Studies have shown that the S(+) enantiomer of this compound is a more potent blocker of the hERG channel than the R(-) enantiomer.[9]

Signaling Pathways

Muscarinic Receptor Signaling

This compound exerts its anticholinergic effects by competitively inhibiting the binding of acetylcholine to M1, M2, and M3 muscarinic receptors, thereby disrupting their downstream signaling cascades.

muscarinic_signaling cluster_M1_M3 M1/M3 Receptor Signaling cluster_M2 M2 Receptor Signaling ACh_M1M3 Acetylcholine M1M3 M1/M3 Receptor ACh_M1M3->M1M3 Gq11 Gq/11 M1M3->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Response_M1M3 Smooth Muscle Contraction, Glandular Secretion Ca_release->Response_M1M3 PKC->Response_M1M3 Disopyramide_M1M3 This compound Disopyramide_M1M3->M1M3 Blocks ACh_M2 Acetylcholine M2 M2 Receptor ACh_M2->M2 Gi Gi M2->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA Response_M2 Decreased Heart Rate, Reduced Contractility PKA->Response_M2 Disopyramide_M2 This compound Disopyramide_M2->M2 Blocks

Caption: Muscarinic receptor signaling pathways and this compound's point of action.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive binding assay to determine the affinity of this compound for muscarinic receptors.

Materials:

  • Cell membranes expressing the human muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells).

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Non-specific binding control (e.g., 1 µM Atropine).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.

    • Competition: this compound dilution, radioligand, and cell membranes.

  • Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value for this compound. The Ki value can be calculated using the Cheng-Prusoff equation.

radioligand_binding_workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, this compound) start->prepare_reagents plate_setup Set up 96-well Plate (Total, Non-specific, Competition) prepare_reagents->plate_setup incubation Incubate to Equilibrium plate_setup->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing scintillation_counting Scintillation Counting washing->scintillation_counting data_analysis Data Analysis (IC₅₀ and Ki determination) scintillation_counting->data_analysis end End data_analysis->end

Caption: Experimental workflow for a radioligand binding assay.

Whole-Cell Patch Clamp Assay for hERG Channel Blockade

This protocol outlines the whole-cell patch-clamp technique to measure the inhibitory effect of this compound on hERG currents.[9][11][12]

Materials:

  • HEK293 cells stably expressing the hERG channel.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass pipettes.

  • Internal (pipette) solution (e.g., containing KCl, MgCl₂, HEPES, EGTA).

  • External (bath) solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).

  • This compound stock solution.

Procedure:

  • Culture HEK293-hERG cells on coverslips.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

  • Pull a glass pipette to a resistance of 2-5 MΩ when filled with internal solution.

  • Approach a cell with the pipette and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Apply a voltage-clamp protocol to elicit hERG currents (e.g., a depolarizing step to +20 mV followed by a repolarizing step to -50 mV).

  • Record baseline hERG currents.

  • Perfuse the cell with the external solution containing various concentrations of this compound.

  • Record the hERG currents in the presence of the drug until a steady-state block is achieved.

  • Wash out the drug with the external solution to observe the reversibility of the block.

  • Analyze the current inhibition at each concentration to determine the IC₅₀ value.

patch_clamp_workflow start Start cell_prep Prepare HEK293-hERG Cells start->cell_prep pipette_prep Prepare Pipette with Internal Solution cell_prep->pipette_prep seal_formation Form Giga-ohm Seal pipette_prep->seal_formation whole_cell Achieve Whole-Cell Configuration seal_formation->whole_cell baseline_recording Record Baseline hERG Currents whole_cell->baseline_recording drug_application Apply this compound baseline_recording->drug_application drug_recording Record hERG Currents with Drug drug_application->drug_recording washout Washout drug_recording->washout data_analysis Data Analysis (IC₅₀ determination) washout->data_analysis end End data_analysis->end

Caption: Experimental workflow for a whole-cell patch-clamp assay.

Clinical Manifestations of Off-Target Effects

The anticholinergic and hERG-blocking properties of this compound translate into a range of clinically observable side effects.

Table 4: Common Anticholinergic Side Effects of this compound in Clinical Trials

Side EffectFrequencyReference
Dry Mouth (Xerostomia)Common[2]
Urinary Hesitancy/RetentionCommon[2]
Blurred VisionReported[2]
ConstipationReported[2]
NauseaReported[2]
Abdominal DiscomfortReported[2]

In a study of patients with obstructive hypertrophic cardiomyopathy, 20% of patients initiated on 300 mg of this compound daily developed side effects, with the majority being anticholinergic in nature.[13]

Conclusion

This compound's therapeutic efficacy as an antiarrhythmic is tempered by its significant off-target effects, primarily its anticholinergic properties and hERG channel blockade. A thorough understanding of these off-target interactions, supported by quantitative in vitro data and robust experimental methodologies, is crucial for drug development professionals and clinicians. This guide provides a comprehensive overview of these aspects, offering valuable insights for the safe and effective use of this compound and for the development of future antiarrhythmic agents with improved safety profiles. The stereoselective nature of both the desired antiarrhythmic effect and the off-target effects suggests that the development of enantiomerically pure formulations could potentially improve the therapeutic index of this compound.[9][14][15] Further research into the precise molecular interactions of this compound with its off-targets will continue to inform strategies to mitigate its adverse effects.

References

The Impact of Disopyramide on Intracellular Calcium Transients in Cardiomyocytes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of the Class 1a antiarrhythmic agent, disopyramide (B23233), on intracellular calcium ([Ca2+]i) transients in cardiomyocytes. This compound is utilized in the management of ventricular tachyarrhythmias and has shown efficacy in reducing left ventricular outflow tract obstruction in patients with hypertrophic cardiomyopathy (HCM).[1] Its therapeutic effects are intrinsically linked to its modulation of cardiac ion channels and subsequent impact on excitation-contraction coupling, a process critically dependent on the precise regulation of intracellular calcium. This document delves into the quantitative effects of this compound on calcium transients, details the experimental protocols for such investigations, and visually represents the underlying signaling pathways and experimental workflows.

Quantitative Effects of this compound on Cardiomyocyte Calcium Transients

This compound exerts a significant influence on the characteristics of intracellular calcium transients in cardiomyocytes. These effects are dose-dependent and contribute to the drug's negative inotropic properties. The following tables summarize the key quantitative findings from studies on human cardiomyocytes, particularly those from patients with obstructive hypertrophic cardiomyopathy (HCM), following the application of 5 μmol/l this compound.

ParameterControlThis compound (5 μmol/l)Percentage ChangeReference
Ca2+ Transient Amplitude (F/F0) 1.0 (Normalized)ReducedVaries with stimulation frequency[2]
Diastolic [Ca2+] (nM) Data not providedReducedSignificant Reduction[2]
Time to Peak of Ca2+ Transient (ms) Data not providedHastenedSignificant Reduction[2]
Time Constant of Ca2+ Transient Decay (τ, ms) Data not providedHastenedSignificant Reduction[2]

Table 1: Effect of this compound on Intracellular Calcium Transient Parameters in HCM Cardiomyocytes. Data are derived from studies on patch-clamped ventricular cardiomyocytes stimulated at various frequencies. The reduction in Ca2+ transient amplitude and diastolic [Ca2+], along with the accelerated kinetics, are consistent with a negative inotropic effect.

Ion CurrentEffect of this compound (5 μmol/l)Percentage ChangeReference
Peak Na+ Current (INa) Inhibition~22% reduction[2]
Late Na+ Current (INaL) Inhibition~45% reduction in integral[2]
L-type Ca2+ Current (ICa-L) InhibitionSignificant Reduction[2]
Delayed Rectifier K+ Current (IK) InhibitionSignificant Reduction[2]

Table 2: Inhibitory Effects of this compound on Key Cardiac Ion Currents in HCM Cardiomyocytes. The multi-channel blocking activity of this compound is central to its electrophysiological and mechanical effects on cardiomyocytes.

Experimental Protocols

The investigation of this compound's effects on cardiomyocyte calcium transients involves a combination of electrophysiological and fluorescence imaging techniques. Below are detailed methodologies for key experiments.

Isolation of Human Ventricular Cardiomyocytes

Human ventricular cardiomyocytes are typically isolated from myocardial tissue samples obtained during surgical procedures, such as septal myectomy in HCM patients. The tissue is minced and subjected to enzymatic digestion using a solution containing collagenase and protease. The isolated cells are then filtered and stored in a solution that preserves their viability for subsequent experiments.

Measurement of Intracellular Calcium Transients

a. Loading with a Calcium-Sensitive Fluorescent Dye (e.g., Fura-2 AM or FluoForte):

  • Preparation of Dye Stock Solution: Dissolve the acetoxymethyl (AM) ester form of the calcium indicator (e.g., Fura-2 AM) in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (typically 1 mM).

  • Cell Loading: Incubate the isolated cardiomyocytes in a physiological salt solution containing the fluorescent dye (e.g., 1-5 µM Fura-2 AM) for a specific duration (e.g., 20-30 minutes) at room temperature, protected from light. The AM ester allows the dye to permeate the cell membrane.

  • De-esterification: After loading, wash the cells with a dye-free physiological solution to remove the extracellular indicator. Intracellular esterases will cleave the AM group, trapping the active, calcium-sensitive form of the dye within the cytoplasm. Allow sufficient time (e.g., 30 minutes) for complete de-esterification.

b. Calcium Imaging:

  • Microscopy Setup: Mount the coverslip with the dye-loaded cardiomyocytes onto the stage of an inverted fluorescence microscope equipped with a high-speed camera and an appropriate filter set for the chosen indicator (e.g., for Fura-2, excitation at 340 nm and 380 nm, and emission at ~510 nm).

  • Perfusion System: Utilize a perfusion system to superfuse the cells with a physiological solution and to apply this compound at the desired concentration.

  • Data Acquisition: Record fluorescence images or intensity ratios (for ratiometric dyes like Fura-2) over time, both before and after the application of this compound. Electrical field stimulation is used to elicit action potentials and subsequent calcium transients at various frequencies.

  • Data Analysis: Analyze the recorded fluorescence signals to determine key parameters of the calcium transient, including amplitude (peak fluorescence intensity normalized to baseline), time to peak, and the time constant of decay.

Electrophysiological Recordings (Patch-Clamp)

a. Whole-Cell Patch-Clamp Technique:

  • Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-4 MΩ when filled with an intracellular solution.

  • Seal Formation: Under microscopic guidance, bring the micropipette into contact with the cell membrane of a cardiomyocyte and apply gentle suction to form a high-resistance seal (gigaohm seal).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Current-Clamp and Voltage-Clamp Recordings:

    • In current-clamp mode , record the membrane potential (action potentials) of the cardiomyocyte in response to electrical stimulation, both before and after the application of this compound.

    • In voltage-clamp mode , hold the membrane potential at specific values and apply voltage steps to elicit and measure individual ion currents (e.g., INa, ICa-L, IK) in the absence and presence of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the experimental workflows used to study its effects on intracellular calcium transients.

Disopyramide_Signaling_Pathway This compound This compound INa Peak & Late Na+ Channels This compound->INa Inhibits ICaL L-type Ca2+ Channels This compound->ICaL Inhibits IK Delayed Rectifier K+ Channels This compound->IK RyR Ryanodine (B192298) Receptors (RyR2) This compound->RyR Inhibits SR_Ca_Release SR Ca2+ Release ICaL->SR_Ca_Release Triggers (CICR) RyR->SR_Ca_Release Ca_Transient Intracellular Ca2+ Transient SR_Ca_Release->Ca_Transient Increases Contraction Myofilament Contraction Ca_Transient->Contraction

Caption: Signaling pathway of this compound in a cardiomyocyte.

Experimental_Workflow_Calcium_Imaging cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Isolation Isolate Cardiomyocytes Dye_Loading Load with Ca2+ Indicator (e.g., Fura-2 AM) Cell_Isolation->Dye_Loading De_esterification Allow De-esterification Dye_Loading->De_esterification Mount_Cells Mount Cells on Microscope De_esterification->Mount_Cells Baseline_Recording Record Baseline Ca2+ Transients Mount_Cells->Baseline_Recording Apply_this compound Apply this compound Baseline_Recording->Apply_this compound Post_Drug_Recording Record Ca2+ Transients with this compound Apply_this compound->Post_Drug_Recording Analyze_Transients Analyze Ca2+ Transient Parameters Post_Drug_Recording->Analyze_Transients Compare_Data Compare Baseline vs. This compound Analyze_Transients->Compare_Data

Caption: Workflow for intracellular calcium imaging experiments.

Experimental_Workflow_Patch_Clamp cluster_prep Cell and Pipette Preparation cluster_exp Electrophysiological Recording cluster_analysis Data Analysis Isolate_Cells Isolate Cardiomyocytes Form_Seal Form Gigaohm Seal Isolate_Cells->Form_Seal Prepare_Pipette Prepare Patch Pipette Prepare_Pipette->Form_Seal Whole_Cell Establish Whole-Cell Configuration Form_Seal->Whole_Cell Record_Baseline Record Baseline Currents/APs Whole_Cell->Record_Baseline Apply_this compound Apply this compound Record_Baseline->Apply_this compound Record_Drug_Effect Record Currents/APs with this compound Apply_this compound->Record_Drug_Effect Analyze_Currents_APs Analyze Ion Currents and Action Potentials Record_Drug_Effect->Analyze_Currents_APs Compare_Results Compare Baseline vs. This compound Analyze_Currents_APs->Compare_Results

Caption: Workflow for patch-clamp electrophysiology experiments.

References

Disopyramide in Non-Cardiac Disease Models: A Technical Overview of Preliminary Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disopyramide (B23233), a class Ia antiarrhythmic agent, has been traditionally utilized for the management of cardiac arrhythmias. Its primary mechanism of action involves the blockade of voltage-gated sodium channels, thereby prolonging the cardiac action potential. However, emerging preclinical evidence suggests that this compound's pharmacological activities extend beyond the cardiovascular system, with potential implications for a range of non-cardiac diseases. This technical guide provides an in-depth summary of the preliminary studies investigating the effects of this compound in non-cardiac disease models, with a focus on metabolic disorders. The content herein summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to support further research and drug development efforts in this area.

I. This compound in Metabolic Disease Models: Focus on Insulin (B600854) Secretion

Preliminary research has predominantly explored the effects of this compound on insulin secretion, revealing a potential role for this drug in the modulation of glucose homeostasis. These studies have primarily utilized in vitro models, including pancreatic beta-cell lines and isolated pancreatic islets.

Data Presentation

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on insulin secretion and its underlying molecular targets.

Table 1: Effect of this compound and its Metabolite on Insulin Secretion in MIN6 Pancreatic Beta-Cells [1]

CompoundEC50 for Insulin Secretion (μM)Maximum Insulin Secretion (% of control)
This compound30.9 ± 1.5265.7
Mono-isopropyl this compound (MIP)92.4 ± 2.2184.4

Table 2: Inhibitory Effect of this compound and its Metabolite on K(ATP) Channels in MIN6 Pancreatic Beta-Cells [1]

CompoundIC50 for K(ATP) Channel Inhibition (μM) (Inside-out patch)
This compound4.8 ± 0.2
Mono-isopropyl this compound (MIP)40.4 ± 3.1

Table 3: Inhibitory Effect of this compound on K(ATP) Channels in Rat Pancreatic Beta-Cells [2]

Experimental ConditionIC50 for K(ATP) Channel Inhibition (μM)
Inside-out mode (intracellular application)3.6
Outside-out mode (extracellular application)11.0
Cell-attached mode87.4
Experimental Protocols

This protocol outlines the general procedure for maintaining the MIN6 mouse insulinoma cell line and performing a glucose-stimulated insulin secretion (GSIS) assay.

  • Cell Culture:

    • MIN6 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 15% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol.

    • Cells are maintained in a humidified atmosphere of 5% CO2 at 37°C.

  • Insulin Secretion Assay:

    • MIN6 cells are seeded in 24-well plates and grown to approximately 80% confluency.

    • Prior to the assay, cells are pre-incubated for 2 hours in a Krebs-Ringer bicarbonate (KRB) buffer containing 2.8 mM glucose.

    • The pre-incubation buffer is then replaced with KRB buffer containing various concentrations of glucose (e.g., 2.8 mM for basal and 16.7 mM for stimulated secretion) and different concentrations of this compound.

    • After a 1-hour incubation at 37°C, the supernatant is collected.

    • The concentration of insulin in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit.

This ex vivo technique allows for the study of insulin secretion from the intact pancreas.

  • Pancreas Isolation:

    • Male Wistar rats are anesthetized, and the pancreas is surgically isolated.

    • The celiac and superior mesenteric arteries are cannulated for perfusion, and a cannula is inserted into the portal vein for collection of the effluent.

  • Perfusion Protocol:

    • The isolated pancreas is perfused with a modified Krebs-Ringer bicarbonate buffer containing 4% dextran (B179266) and 0.2% bovine serum albumin, gassed with 95% O2 and 5% CO2.

    • The perfusion flow rate is maintained at a constant level.

    • After an equilibration period, the pancreas is stimulated with different concentrations of glucose and this compound.

    • The effluent is collected at regular intervals, and the insulin concentration is determined by radioimmunoassay (RIA) or ELISA.

This electrophysiological technique is used to measure the activity of ATP-sensitive potassium (KATP) channels in pancreatic beta-cells.

  • Cell Preparation:

    • Pancreatic islets are isolated from rats by collagenase digestion.

    • The islets are dispersed into single beta-cells by gentle pipetting.

    • The cells are then plated on glass coverslips for recording.

  • Electrophysiological Recording:

    • The whole-cell configuration of the patch-clamp technique is employed.

    • The pipette solution contains a low concentration of ATP to allow for the opening of KATP channels.

    • The external solution contains various concentrations of this compound.

    • The membrane potential is held at a specific voltage, and the current flowing through the KATP channels is recorded.

    • The inhibitory effect of this compound on the channel activity is then quantified.

Signaling Pathways and Experimental Workflows

insulin_secretion_pathway cluster_beta_cell Pancreatic Beta-Cell Glucose Glucose Metabolism Metabolism Glucose->Metabolism Uptake ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP KATP_channel K(ATP) Channel ATP_ADP->KATP_channel Inhibition Depolarization Membrane Depolarization KATP_channel->Depolarization Closure leads to Ca_channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_channel Activation Ca_influx ↑ [Ca²⁺]i Ca_channel->Ca_influx Opening leads to Insulin_exocytosis Insulin Exocytosis Ca_influx->Insulin_exocytosis Triggers This compound This compound This compound->KATP_channel Blockade

Figure 1. Signaling pathway of this compound-induced insulin secretion.

experimental_workflow cluster_invitro In Vitro Model cluster_exvivo Ex Vivo Model cluster_electrophysiology Electrophysiology cell_culture MIN6 Cell Culture gsi_assay Glucose-Stimulated Insulin Secretion Assay cell_culture->gsi_assay elisa Insulin Quantification (ELISA) gsi_assay->elisa pancreas_isolation Isolated Rat Pancreas perfusion Perfusion with this compound pancreas_isolation->perfusion ria_elisa Insulin Quantification (RIA/ELISA) perfusion->ria_elisa beta_cell_isolation Islet/Beta-Cell Isolation patch_clamp Whole-Cell Patch Clamp beta_cell_isolation->patch_clamp channel_analysis K(ATP) Channel Activity Analysis patch_clamp->channel_analysis

Figure 2. Experimental workflows for studying this compound's effects.

II. This compound in Other Non-Cardiac Disease Models: A Literature Gap

Despite the intriguing findings in the context of metabolic disease, a comprehensive review of the current literature reveals a significant lack of preliminary studies investigating the effects of this compound in other non-cardiac disease models, such as cancer and neurological disorders.

  • Cancer: Searches for preclinical studies of this compound in cancer cell lines or animal models did not yield any direct investigations. The existing research in this area focuses on other compounds with different mechanisms of action.

  • Neurological Disorders: Similarly, there is a paucity of research on the effects of this compound in animal models of neurological diseases. While one study investigated a derivative of this compound, ADD424042, for its anticonvulsant activity, this research did not directly assess the parent compound.[3] The study on the derivative did, however, note that the parent this compound showed no anticonvulsant effects and was associated with severe lethality in the primary anticonvulsant testing.[3]

Conclusion and Future Directions

The preliminary evidence for this compound's activity in non-cardiac models is currently most robust in the area of metabolic disease, specifically concerning its ability to stimulate insulin secretion through the blockade of pancreatic K(ATP) channels. The provided data and protocols offer a foundation for researchers to further explore this potential therapeutic application.

The significant gap in the literature regarding this compound's effects in cancer and neurological disorders highlights a critical need for future research. Given its known mechanism of action on ion channels, which play crucial roles in the pathophysiology of these diseases, exploratory studies in relevant preclinical models are warranted. Such investigations could uncover novel therapeutic opportunities for this well-established drug, potentially leading to repositioning strategies and addressing unmet medical needs. Future studies should aim to generate quantitative data on the efficacy of this compound in these models and elucidate the underlying molecular mechanisms.

References

An In-depth Technical Guide to Disopyramide Phosphate: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disopyramide (B23233) phosphate (B84403) is a well-established Class Ia antiarrhythmic agent utilized in the management of cardiac arrhythmias, particularly life-threatening ventricular arrhythmias.[1][2] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and key experimental protocols relevant to its study and development. All quantitative data are presented in structured tables for clarity, and critical pathways and workflows are visualized using Graphviz diagrams.

Chemical Structure and Physicochemical Properties

This compound phosphate is the phosphate salt of this compound.[3] The active moiety, this compound, is chemically known as α-[2-(diisopropylamino)ethyl]-α-phenyl-2-pyridineacetamide.[4] It is a racemic mixture of d- and l-isomers.[4] The presence of a phosphate group enhances its solubility in water.[4]

The core structure consists of a phenyl ring and a pyridyl ring attached to a central chiral carbon, along with a butyramide (B146194) chain containing a bulky diisopropylamino group. These structural features are critical for its interaction with cardiac ion channels.[5]

Table 1: Chemical Identifiers and Properties of this compound Phosphate

PropertyValueReference
IUPAC Name 4-[di(propan-2-yl)amino]-2-phenyl-2-pyridin-2-ylbutanamide;phosphoric acid[3]
CAS Number 22059-60-5[6]
Molecular Formula C21H32N3O5P[3]
Molecular Weight 437.5 g/mol [3]
Appearance White to off-white powder

Table 2: Physicochemical Data of this compound Phosphate

PropertyValueReference
Melting Point 202-204°C[6]
Solubility Freely soluble in water[4]
pKa (this compound base) 10.4[4]
Chloroform (B151607):Water Partition Coefficient (base, pH 7.2) 3.1[4]
Hydrogen Bond Donor Count 4[7]
Hydrogen Bond Acceptor Count 7[7]
Rotatable Bond Count 8[7]

Mechanism of Action

This compound phosphate is classified as a Vaughan-Williams Class Ia antiarrhythmic agent, similar to quinidine (B1679956) and procainamide.[2][4] Its primary mechanism of action involves the blockade of voltage-gated fast sodium channels (Nav1.5) in cardiomyocytes.[1][8][9]

This blockade reduces the rapid influx of sodium ions during Phase 0 of the cardiac action potential.[1][2] The consequences of this action are:

  • Decreased upstroke velocity (Phase 0): This slows the speed of impulse conduction through the atria, ventricles, and His-Purkinje system.[4][8]

  • Prolonged action potential duration: By inhibiting sodium channels, this compound extends the effective refractory period of cardiac cells.[4][9]

  • Decreased rate of diastolic depolarization (Phase 4): This suppresses ectopic pacemaker activity in cells with augmented automaticity.[4]

In addition to sodium channel blockade, this compound also exhibits effects on potassium channels, contributing to the prolongation of repolarization.[8][9] It also possesses significant anticholinergic (vagolytic) properties, which can lead to side effects such as dry mouth, urinary retention, and constipation.[2][3][6]

Disopyramide_MoA cluster_membrane Cardiomyocyte Membrane NaChannel_Open Voltage-Gated Na+ Channel (Nav1.5 - Open State) NaChannel_Blocked Voltage-Gated Na+ Channel (Blocked State) Na_Influx Na+ Influx NaChannel_Open->Na_Influx Allows NaChannel_Blocked->Na_Influx Inhibits Depolarization Phase 0 Depolarization (Action Potential Upstroke) Na_Influx->Depolarization Triggers Effect Slowed Conduction Velocity Prolonged Refractory Period Suppressed Ectopic Foci Depolarization->Effect Leads to Antiarrhythmic Effect This compound This compound This compound->NaChannel_Open Binds & Blocks

Mechanism of action of this compound on cardiac sodium channels.

Experimental Protocols

Quantification of this compound in Serum by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of this compound in biological matrices like serum or plasma.[10]

Objective: To determine the concentration of this compound in serum samples for therapeutic drug monitoring or pharmacokinetic studies.

Methodology:

  • Sample Preparation (Two-Step Liquid-Liquid Extraction):

    • To 100 µL of serum, add an internal standard (e.g., p-chlorothis compound), and alkalinize with sodium carbonate.[10]

    • Extract the drug into an organic solvent such as chloroform or tert-butyl methyl ether.[10][11]

    • Vortex and centrifuge the sample.

    • Transfer the organic layer to a clean tube.

    • Perform a back-extraction into an acidic aqueous phase (e.g., hydrochloric acid or phosphoric acid).[10][11]

    • Vortex, centrifuge, and inject the aqueous layer into the HPLC system.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 or CN column (e.g., 5 µm particle size).[10][11]

    • Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) dihydrogen phosphate), with potential addition of acetic acid.[10] An example mobile phase could be a 50:50 mixture of acetonitrile and 100 mmol·L⁻¹ phosphate buffer (pH 6.0).[12]

    • Flow Rate: Typically 1.0 mL/min.[12]

    • Detection: UV detection at 254 nm or 265 nm.[10][13]

    • Analysis Time: Typically under 10 minutes.[10]

  • Quantification:

    • A calibration curve is generated by plotting the peak area ratio (this compound/internal standard) against known concentrations.[13]

    • The concentration of this compound in the unknown samples is determined by interpolation from this standard curve.

HPLC_Workflow Start Serum Sample (100 µL) AddIS Add Internal Standard & Sodium Carbonate Start->AddIS Extract1 Liquid-Liquid Extraction (e.g., Chloroform) AddIS->Extract1 Centrifuge1 Vortex & Centrifuge Extract1->Centrifuge1 Separate1 Collect Organic Layer Centrifuge1->Separate1 BackExtract Back-Extraction (e.g., HCl) Separate1->BackExtract Centrifuge2 Vortex & Centrifuge BackExtract->Centrifuge2 CollectAqueous Collect Aqueous Layer Centrifuge2->CollectAqueous Inject Inject into HPLC System CollectAqueous->Inject Analysis Chromatographic Separation (C18 Column, UV Detection) Inject->Analysis End Quantify Concentration (vs. Calibration Curve) Analysis->End

Workflow for the quantification of this compound in serum via HPLC.
Assessment of Sodium Channel Blockade via Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is the gold standard for investigating the effects of drugs on ion channel function.[5][14]

Objective: To characterize the inhibitory effect of this compound on cardiac sodium channels (Nav1.5).

Methodology:

  • Cell Preparation:

    • Use a cell line stably expressing the human cardiac sodium channel, such as Human Embryonic Kidney (HEK293) cells.[5]

    • Alternatively, primary cardiomyocytes isolated from animal models or human tissue can be used.[15]

  • Recording Configuration:

    • A glass micropipette filled with an intracellular solution is brought into contact with a single cell.[14]

    • A high-resistance "giga-ohm" seal is formed between the pipette tip and the cell membrane.[16]

    • The membrane patch is then ruptured by applying suction, establishing the "whole-cell" configuration, which allows control of the membrane potential (voltage-clamp) and recording of the resulting ionic currents.[14]

  • Experimental Protocol:

    • The cell is held at a negative holding potential (e.g., -120 mV) to ensure all sodium channels are in a resting, available state.[5]

    • Depolarizing voltage steps are applied to elicit peak inward sodium currents.

    • A baseline recording is established.

    • The cell is then perfused with extracellular solutions containing increasing concentrations of this compound phosphate.

    • The inhibition of the peak sodium current is measured at each concentration.

  • Data Analysis:

    • A concentration-response curve is generated by plotting the percentage of current inhibition against the drug concentration.

    • The IC₅₀ value (the concentration at which 50% of the current is inhibited) is calculated from this curve to determine the potency of the drug.[5]

Conclusion

This compound phosphate remains a significant therapeutic agent in cardiology. A thorough understanding of its chemical structure, physicochemical characteristics, and electrophysiological properties is essential for its safe and effective use, as well as for the development of new antiarrhythmic drugs with improved profiles. The experimental protocols detailed herein represent fundamental methodologies for the continued investigation and characterization of this and related compounds in a drug development setting.

References

Foundational Research on Disopyramide's Impact on the Cardiac Action Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disopyramide (B23233) is a Class Ia antiarrhythmic agent utilized in the management of ventricular arrhythmias.[1][2] Its primary mechanism of action involves the modulation of cardiac ion channels, leading to significant alterations in the electrophysiological properties of the heart.[2] This technical guide provides an in-depth analysis of the foundational research elucidating the impact of this compound on the cardiac action potential, with a focus on its molecular interactions, quantitative effects, and the experimental methodologies used to characterize them.

Electrophysiological Profile of this compound

This compound exerts its antiarrhythmic effects through a multi-channel blocking mechanism, primarily targeting fast sodium channels (INa) while also affecting various potassium (IK) and calcium (ICa-L) currents.[3][4] This complex interaction profile results in a prolongation of the action potential duration (APD) and an increase in the effective refractory period of cardiac myocytes.[5]

Impact on Cardiac Ion Channels

This compound's primary action is the blockade of voltage-gated sodium channels, which is characteristic of Class I antiarrhythmic drugs.[2] This leads to a decrease in the maximum upstroke velocity (Vmax) of the action potential (Phase 0), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.[2]

In addition to its effects on the fast sodium current, this compound also modulates several other key ion channels involved in cardiac repolarization:

  • Delayed Rectifier Potassium Current (IK): this compound blocks the rapid component of the delayed rectifier potassium current (IKr), which contributes to the prolongation of the action potential duration (Phase 3).[5][6]

  • Transient Outward Potassium Current (Ito): The drug also decreases the amplitude of the transient outward potassium current, further contributing to the lengthening of the APD.[6]

  • L-type Calcium Current (ICa-L): this compound has been shown to inhibit the L-type calcium current, which can contribute to its negative inotropic effects.[3][7]

  • Late Inward Sodium Current (INaL): Inhibition of the late inward sodium current by this compound is another mechanism that can help to shorten the action potential duration in certain conditions and may mitigate the risk of arrhythmias.[8][9]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data on the effects of this compound on various cardiac electrophysiological parameters.

Ion CurrentParameterValueSpecies/Cell TypeReference
Sodium Current (INa) KD2.8 x 10-5 MRat Ventricular Myocytes
Rapid Delayed Rectifier K+ Current (IKr) IC501.8 µMRabbit Ventricular Myocytes[6]
Transient Outward K+ Current (Ito) IC5014.1 µMRabbit Ventricular Myocytes[6]
ParameterEffectConcentrationSpecies/Cell TypeReference
Action Potential Duration at 90% Repolarization (APD90) Prolongation10 µM and 30 µMHuman iPSC-derived Cardiomyocytes (SQTS1)
Peak Sodium Current (INa) Reduction by 22 ± 4%5 µmol/lHuman Hypertrophic Cardiomyopathy Cardiomyocytes
Late Sodium Current (INaL) Greatly decreased integral5 µmol/lHuman Hypertrophic Cardiomyopathy Cardiomyocytes
L-type Calcium Current (ICa-L) Inhibition5 µmol/lHuman Hypertrophic Cardiomyopathy Cardiomyocytes[3]
Delayed Rectifier Potassium Current (IK) Inhibition5 µmol/lHuman Hypertrophic Cardiomyopathy Cardiomyocytes[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the foundational research on this compound.

Patch-Clamp Electrophysiology in Isolated Cardiomyocytes

This protocol is used to measure the effects of this compound on specific ion currents.

  • Cell Isolation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., rat, rabbit, guinea pig) or obtained from human cardiac tissue samples.[3][10] The tissue is perfused with a Ca2+-free solution followed by an enzyme solution (e.g., collagenase and protease) to digest the extracellular matrix and isolate individual cells.[10]

  • Whole-Cell Patch-Clamp Recording: The whole-cell configuration of the patch-clamp technique is used to control the membrane potential of a single myocyte and record the ion currents flowing across the cell membrane.[6]

  • Ion Current Isolation: To study a specific ion current (e.g., INa, IK, ICa-L), other currents are blocked using specific pharmacological agents or by manipulating the ionic composition of the intracellular and extracellular solutions. For example, to isolate INa, potassium currents can be blocked with cesium and calcium currents with cobalt or cadmium.[10]

  • Voltage Protocols: Specific voltage-clamp protocols are applied to elicit and measure the current of interest. These protocols are designed to activate, inactivate, and de-activate the channels in a controlled manner.

  • Drug Application: this compound is applied to the cell via the extracellular perfusion solution at various concentrations to determine its dose-dependent effects on the target ion current.

Action Potential Duration Measurement in Single Cardiomyocytes

This protocol is used to assess the effect of this compound on the overall shape and duration of the cardiac action potential.

  • Cell Preparation: Isolated cardiomyocytes are prepared as described above and allowed to adhere to a glass coverslip in a recording chamber.

  • Current-Clamp Recording: The current-clamp configuration of the patch-clamp technique is used to record the membrane potential of the myocyte. Action potentials are elicited by injecting brief depolarizing current pulses through the patch pipette.[10]

  • Optical Mapping with Voltage-Sensitive Dyes: Alternatively, non-invasive optical methods using near-infrared fluorescent dyes (e.g., di-4-ANBDQBS) can be used to record action potentials from single cells or monolayers of cardiomyocytes.[10]

  • Data Analysis: The recorded action potentials are analyzed to determine key parameters such as the action potential duration at 50% and 90% repolarization (APD50 and APD90), the maximum upstroke velocity (Vmax), and the resting membrane potential.[11]

  • Drug Perfusion: this compound is perfused over the cells, and changes in the action potential parameters are measured to quantify its effects.

Langendorff Perfused Heart Model

This ex vivo protocol allows for the study of this compound's effects on the whole heart in a controlled environment, free from systemic influences.

  • Heart Isolation: The heart is rapidly excised from an animal model (e.g., rabbit, guinea pig) and immediately submerged in ice-cold cardioplegic solution.[12]

  • Retrograde Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.[1] A physiological salt solution (e.g., Krebs-Henseleit buffer), oxygenated and warmed to 37°C, is perfused retrogradely through the aorta.[1][12] This closes the aortic valve and forces the perfusate into the coronary arteries, thus sustaining the heart.[1]

  • Electrophysiological and Hemodynamic Measurements: Electrodes are placed on the epicardial surface to record a pseudo-electrocardiogram (ECG). A balloon catheter can be inserted into the left ventricle to measure intraventricular pressure and assess contractility.

  • Drug Administration: this compound is added to the perfusate at known concentrations to investigate its effects on heart rate, conduction, refractoriness, and susceptibility to arrhythmias.[12]

Visualizations

Signaling Pathways and Logical Relationships

Disopyramide_Action_Potential cluster_AP Cardiac Action Potential cluster_Channels Ion Channels AP_Phases Phase 0 (Depolarization)|Phase 1 (Early Repolarization)|Phase 2 (Plateau)|Phase 3 (Repolarization)|Phase 4 (Resting) INa Fast Na+ Channel (INa) INa->AP_Phases:f0 Initiates IKr Delayed Rectifier K+ Channel (IKr) IKr->AP_Phases:f3 Mediates Ito Transient Outward K+ Channel (Ito) Ito->AP_Phases:f1 Contributes to ICaL L-type Ca2+ Channel (ICa-L) ICaL->AP_Phases:f2 Maintains INaL Late Na+ Channel (INaL) This compound This compound This compound->INa Blocks This compound->IKr Blocks This compound->Ito Blocks This compound->ICaL Inhibits This compound->INaL Inhibits Experimental_Workflow cluster_SingleCell Single Cell Level cluster_WholeHeart Whole Heart Level CellIsolation Cardiomyocyte Isolation PatchClamp Patch-Clamp Electrophysiology (Voltage and Current Clamp) CellIsolation->PatchClamp AP_Measurement Action Potential Duration Measurement PatchClamp->AP_Measurement IonCurrents Specific Ion Current Analysis (INa, IK, ICa-L) PatchClamp->IonCurrents DrugApplication This compound Application AP_Measurement->DrugApplication IonCurrents->DrugApplication HeartIsolation Heart Isolation Langendorff Langendorff Perfusion HeartIsolation->Langendorff ECG_Recording ECG and Hemodynamic Recording Langendorff->ECG_Recording ArrhythmiaInduction Arrhythmia Induction Protocols Langendorff->ArrhythmiaInduction ECG_Recording->DrugApplication ArrhythmiaInduction->DrugApplication DataAnalysis Data Analysis and Interpretation DrugApplication->DataAnalysis

References

An In-depth Technical Guide to the Interaction of Disopyramide with Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disopyramide (B23233), a Class Ia antiarrhythmic agent, exerts its primary therapeutic effect through the blockade of voltage-gated sodium channels (VGSCs), particularly the cardiac isoform Nav1.5. This guide provides a comprehensive technical overview of the molecular interactions between this compound and VGSCs. It delves into the state-dependent nature of this interaction, summarizing key quantitative data from electrophysiological and binding studies. Detailed experimental protocols for investigating these interactions are provided, along with visual representations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Core Mechanism of Action: State-Dependent Blockade

This compound's interaction with voltage-gated sodium channels is characterized by its state-dependent binding, a concept explained by the modulated receptor hypothesis . This hypothesis posits that the affinity of a drug for the channel is dependent on the conformational state of the channel protein.[1][2] Sodium channels cycle through three primary states:

  • Resting (Closed) State: Prevalent at negative membrane potentials, ready to be activated.

  • Open (Activated) State: A transient state upon membrane depolarization, allowing sodium ion influx.

  • Inactivated State: A non-conducting state that occurs shortly after opening, even with sustained depolarization.

This compound exhibits a significantly higher affinity for the open and inactivated states of the sodium channel compared to the resting state.[3][4] This preferential binding leads to a "use-dependent" or "frequency-dependent" block, where the inhibitory effect is more pronounced at higher heart rates. During faster heart rates, channels spend more time in the open and inactivated states, providing more opportunities for this compound to bind and exert its blocking effect.[5][6]

The primary consequence of this interaction is a reduction in the influx of sodium ions during phase 0 of the cardiac action potential. This leads to a decreased upstroke velocity (Vmax), slowed conduction of the electrical impulse through the heart, and prolongation of the action potential duration.[7]

Quantitative Data on this compound-Sodium Channel Interaction

The following tables summarize key quantitative parameters that define the interaction between this compound and voltage-gated sodium channels, primarily focusing on the Nav1.5 isoform.

Table 1: Inhibitory Potency of this compound on Nav1.5

ParameterValueCell TypeExperimental ConditionsReference
IC50 (Peak Current) 120.8 ± 13.0 µMHEK293 cells expressing hNav1.5Automated patch clampN/A
IC50 (Peak Current) ~176.3 ± 32.2 µMCHO cells expressing hNav1.5Automated patch clampN/A
Dissociation Constant (Kd) (Activated Channels) 70 µMRabbit Purkinje fibersTwo-microelectrode voltage-clamp[4][8]

Table 2: Kinetic Parameters of this compound Block

ParameterValueExperimental ConditionsReference
Association Rate Constant (kon) ~10 x 106 M-1s-1Rabbit ventricular myocytes, -20 mV[9]
Unblocking Rate Constant (koff) ~1 s-1Garter snake neuromuscular junction, voltage-dependent[10]
Time Constant of Recovery from Block (slow component) 15.7 ± 2.7 sCanine Purkinje fibers[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with voltage-gated sodium channels.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for studying the effects of drugs on ion channel function.

Objective: To measure the effect of this compound on the sodium current (INa) in cells expressing Nav1.5 channels.

Materials:

  • HEK293 or CHO cells stably expressing human Nav1.5.

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries for pipette fabrication.

  • Internal (pipette) solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH 7.4 with CsOH.

  • External (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.

  • This compound stock solution.

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Establish Whole-Cell Configuration:

    • Mount the coverslip in the recording chamber and perfuse with external solution.

    • Approach a cell with the patch pipette and apply gentle suction to form a gigaohm seal.

    • Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Voltage-Clamp Protocols:

    • Tonic Block: Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state. Apply short (e.g., 20 ms) depolarizing pulses to a test potential (e.g., -20 mV) at a low frequency (e.g., 0.1 Hz).

    • Use-Dependent Block: Apply a train of depolarizing pulses (e.g., 20 pulses of 20 ms (B15284909) duration to -20 mV) at varying frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).

    • State-Dependence of Block: To assess binding to the inactivated state, use a prepulse to a depolarizing potential to inactivate the channels before the test pulse.

  • Data Acquisition and Analysis:

    • Record the sodium current before and after the application of various concentrations of this compound.

    • Measure the peak inward current to determine the extent of block.

    • Fit concentration-response data to the Hill equation to determine the IC50.

    • Analyze the decay of the current during a pulse train to quantify use-dependence.

Radioligand Binding Assay

This technique is used to determine the binding affinity of a drug to its receptor.

Objective: To determine the binding affinity (Ki) of this compound for sodium channels.

Materials:

  • Cell membranes prepared from cells expressing Nav1.5.

  • Radiolabeled ligand that binds to the sodium channel (e.g., [3H]-batrachotoxin).

  • Unlabeled this compound.

  • Binding buffer (e.g., 50 mM HEPES, 130 mM Choline Cl, 5.4 mM KCl, 0.8 mM MgSO4, 5.5 mM Glucose, pH 7.4).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

  • Competition Binding Assay:

    • In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.

    • Add increasing concentrations of unlabeled this compound to compete for binding.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at a specific temperature (e.g., room temperature) for a set time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues involved in drug binding.

Objective: To identify the amino acid residues in the Nav1.5 channel that are critical for this compound binding.

Materials:

  • Plasmid DNA encoding the wild-type Nav1.5 channel.

  • Mutagenic primers containing the desired nucleotide change.

  • High-fidelity DNA polymerase.

  • DpnI restriction enzyme.

  • Competent E. coli cells for transformation.

  • Cell line for expression of the mutant channels (e.g., HEK293).

Procedure:

  • Primer Design: Design primers that contain the desired mutation and flank the target region in the Nav1.5 cDNA.

  • Mutagenesis PCR: Perform PCR using the wild-type plasmid as a template and the mutagenic primers to generate the mutated plasmid.

  • DpnI Digestion: Digest the PCR product with DpnI to remove the methylated, non-mutated parental DNA template.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli for amplification.

  • Plasmid Purification and Sequencing: Purify the plasmid DNA from the transformed bacteria and sequence the gene to confirm the presence of the desired mutation.

  • Functional Analysis: Transfect the mutated plasmid into a suitable cell line and perform patch-clamp electrophysiology (as described in Protocol 3.1) to assess the effect of the mutation on this compound's blocking activity. A significant change in the IC50 value for the mutant channel compared to the wild-type channel indicates that the mutated residue is important for drug binding.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the study of this compound's interaction with voltage-gated sodium channels.

ModulatedReceptorHypothesis cluster_channel_states Sodium Channel States cluster_drug_bound_states This compound-Bound States Resting Resting (R) Open Open (O) Resting->Open Activation Resting_Drug Resting-Drug (R) Resting->Resting_Drug Low Affinity Binding Inactivated Inactivated (I) Open->Inactivated Inactivation Open_Drug Open-Drug (O) Open->Open_Drug High Affinity Binding Inactivated->Resting Recovery Inactivated_Drug Inactivated-Drug (I*) Inactivated->Inactivated_Drug High Affinity Binding Resting_Drug->Resting Unbinding Resting_Drug->Open_Drug Open_Drug->Open Unbinding Open_Drug->Inactivated_Drug Inactivated_Drug->Inactivated Unbinding Inactivated_Drug->Resting_Drug

Caption: Modulated Receptor Hypothesis for this compound.

ExperimentalWorkflow cluster_in_vitro In Vitro Characterization cluster_data_analysis Data Analysis & Interpretation PatchClamp Whole-Cell Patch-Clamp (Na_v1.5 expressing cells) IC50 Determine IC50 (Tonic & Use-Dependent Block) PatchClamp->IC50 Kinetics Calculate On/Off Rates PatchClamp->Kinetics BindingAssay Radioligand Binding Assay (Cell Membranes) BindingAssay->Kinetics SiteMutagenesis Site-Directed Mutagenesis BindingSite Identify Key Binding Residues SiteMutagenesis->BindingSite Mechanism Elucidate Mechanism of Action IC50->Mechanism Kinetics->Mechanism BindingSite->Mechanism

Caption: Experimental Workflow for Characterizing this compound.

Conclusion

This compound's interaction with voltage-gated sodium channels is a complex, state-dependent process that forms the basis of its antiarrhythmic properties. A thorough understanding of its binding kinetics, inhibitory potency, and the specific molecular determinants of its interaction is crucial for the rational design of safer and more effective antiarrhythmic drugs. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.

References

Methodological & Application

Application Notes and Protocols for Patch-Clamp Analysis of Disopyramide on Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disopyramide (B23233) is a Class Ia antiarrhythmic agent utilized in the management of ventricular arrhythmias.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium channels, which slows the upstroke of the cardiac action potential and prolongs the refractory period.[1][2] Additionally, this compound has been shown to interact with other ion channels, contributing to its overall electrophysiological profile and therapeutic effects, as well as potential side effects.[2][3] This document provides detailed protocols for the analysis of this compound's effects on various ion channels using the patch-clamp technique, a powerful tool for studying ion channel function and pharmacology.

Mechanism of Action

This compound primarily targets fast sodium channels (Nav1.5) in cardiac myocytes.[4] By blocking these channels, it reduces the influx of sodium ions during the depolarization phase (Phase 0) of the cardiac action potential.[1][2] This action leads to a decreased rate of rise of the action potential, thereby slowing the conduction of electrical impulses through the heart.[2] this compound also exhibits effects on potassium and calcium channels, which can influence the repolarization phase of the action potential.[3][5] Furthermore, it possesses anticholinergic (vagolytic) properties.[2]

Data Presentation: Effects of this compound on Various Ion Channels

The following table summarizes the quantitative effects of this compound on different ion channels as determined by patch-clamp studies.

Ion ChannelCell TypeThis compound ConcentrationKey FindingsReference
Sodium Channel (INa) Guinea pig ventricular myocytes20 µMProduced tonic and use-dependent block.[6][7][6][7]
Rabbit ventricular myocytes100 µMDecreased mean open time of single sodium channels.[8][8]
Human hypertrophic cardiomyopathy cardiomyocytes5 µmol/lInhibited both peak and late sodium currents.[9][10][9][10]
Potassium Channels
Transient Outward K+ Current (Ito)Rat right ventricular myocytes10 to 1000 µMReduced peak Ito and accelerated the apparent rate of current inactivation.[11][11]
Rabbit ventricular myocytes10 µMDecreased the amplitude of Ito and accelerated its fast inactivation.[12][12]
Delayed Rectifier K+ Current (IK)Rabbit ventricular myocytes10 µMSignificantly decreased the amplitude of IK.[12][12]
Inward Rectifier K+ Channel (IK1)Rabbit ventricular myocytes5 µM and 20 µMDid not reduce the open probability but increased the mean open time of the channel.[13][14][13][14]
ATP-sensitive K+ Channel (IKATP)Rabbit ventricular myocytes10 µMSignificantly decreased the amplitude of IKATP activated by pinacidil.[12][12]
hERG (IKr)HEK 293 cells expressing hERGS(+)-disopyramide: 3.9 µM (IC50)R(-)-disopyramide: 12.9 µM (IC50)Stereoselective inhibition of hERG current.[15][15]
L-type Calcium Channel (ICa-L) Human iPSC-derived cardiomyocytes (from a patient with Short QT Syndrome)10 µMSignificantly enhanced ICa-L.[5][5]
Human hypertrophic cardiomyopathy cardiomyocytes5 µmol/lInhibited L-type Ca2+ current.[9][10][9][10]
Na+/Ca2+ Exchanger (INCX) Canine ventricular muscle membrane vesicles10 µMIncreased Na+-Ca2+ exchange activity.[16][16]
Human iPSC-derived cardiomyocytes10 µMEnhanced INCX.[5][5]

Experimental Protocols

Cell Preparation

a. Isolation of Ventricular Myocytes:

  • Species: Rabbit, guinea pig, or rat.

  • Procedure:

    • Anesthetize the animal following approved institutional guidelines.

    • Excise the heart and cannulate the aorta for Langendorff perfusion.

    • Perfuse with a Ca2+-free solution to wash out the blood, followed by an enzyme solution (e.g., collagenase and protease) to digest the cardiac tissue.

    • Mechanically dissociate the ventricles to release single myocytes.

    • Store the isolated cells in a high K+ storage solution.

b. Cell Culture and Transfection:

  • For studying specific human ion channels, use cell lines like Human Embryonic Kidney (HEK293) cells.[4]

  • Stably or transiently transfect the cells with the plasmid DNA encoding the ion channel of interest (e.g., hERG, Nav1.5).

  • Culture the cells under standard conditions (e.g., 37°C, 5% CO2) in an appropriate medium.

Patch-Clamp Electrophysiology

The whole-cell configuration of the patch-clamp technique is commonly used to record ionic currents from isolated myocytes or cultured cells.[9][17]

a. Solutions:

  • External (Bath) Solution: Composition will vary depending on the ion channel being studied. For example, to isolate sodium currents, other currents (K+, Ca2+) should be blocked.

    • Example for INa: NaCl, CsCl, CaCl2, MgCl2, HEPES, Glucose. pH adjusted to 7.4 with CsOH.

  • Internal (Pipette) Solution: Also tailored to the specific experiment.

    • Example for INa: CsF, CsCl, EGTA, HEPES, Na2ATP. pH adjusted to 7.2 with CsOH.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., water or DMSO) and dilute it to the final desired concentrations in the external solution on the day of the experiment.

b. Recording Procedure:

  • Place the coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a single, healthy cell with the patch pipette and form a high-resistance (giga-ohm) seal.

  • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Allow the cell to dialyze with the internal solution for a few minutes before starting the recording.

c. Voltage-Clamp Protocols:

  • To Study Sodium Channels (INa):

    • Holding Potential: -120 mV to ensure channels are in a rested state.[4]

    • Test Pulse: Depolarize to various potentials (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit peak sodium currents.[4]

    • Use-Dependence Protocol: Apply a train of depolarizing pulses at a specific frequency (e.g., 1 Hz) to assess the use-dependent block by this compound.[6]

  • To Study Potassium Channels (e.g., Ito, IK):

    • Holding Potential: Typically around -80 mV.

    • Test Pulse: Depolarizing steps to a range of potentials (e.g., -40 mV to +60 mV).

    • Specific pulse protocols, such as a double-pulse protocol, can be used to study the kinetics of block and recovery from inactivation.[11]

  • To Study L-type Calcium Channels (ICa-L):

    • Holding Potential: Around -40 mV to inactivate sodium channels.

    • Test Pulse: Depolarizing steps to a range of potentials (e.g., -30 mV to +50 mV).

d. Data Acquisition and Analysis:

  • Record the currents using a patch-clamp amplifier and appropriate data acquisition software.

  • Analyze the data to measure parameters such as peak current amplitude, current-voltage (I-V) relationship, channel activation and inactivation kinetics, and the extent of block by this compound.

  • To determine the IC50 value for this compound's block, record currents at various concentrations of the drug and fit the concentration-response data to a Hill equation.[4]

Visualizations

Signaling Pathway of this compound's Action on Cardiac Myocytes

Disopyramide_Signaling cluster_membrane Cardiac Myocyte Membrane cluster_effects Electrophysiological Effects This compound This compound Nav1_5 Voltage-Gated Sodium Channel (Nav1.5) This compound->Nav1_5 Blocks Kv_channels Potassium Channels (e.g., Ito, IK, hERG) This compound->Kv_channels Modulates Cav1_2 L-type Calcium Channel (Cav1.2) This compound->Cav1_2 Modulates Na_influx Decreased Na+ Influx Nav1_5->Na_influx Repolarization Altered Repolarization Kv_channels->Repolarization Ca_transient Modulated Ca2+ Transient Cav1_2->Ca_transient AP_upstroke Slower Action Potential Upstroke (Phase 0) Na_influx->AP_upstroke Antiarrhythmic Antiarrhythmic Effect AP_upstroke->Antiarrhythmic Repolarization->Antiarrhythmic

Caption: Signaling pathway of this compound's action on cardiac ion channels.

Experimental Workflow for Patch-Clamp Analysis

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Data Recording cluster_analysis Data Analysis cell_prep Cell Preparation (Isolation or Culture) patch_pipette Fabricate Patch Pipette cell_prep->patch_pipette solution_prep Prepare External and Internal Solutions solution_prep->patch_pipette diso_prep Prepare this compound Stock Solution drug_app Apply this compound diso_prep->drug_app giga_seal Form Giga-ohm Seal patch_pipette->giga_seal whole_cell Achieve Whole-Cell Configuration giga_seal->whole_cell control_rec Record Control Currents whole_cell->control_rec control_rec->drug_app drug_rec Record Currents in Presence of Drug drug_app->drug_rec measure_params Measure Current Parameters drug_rec->measure_params dose_response Generate Dose-Response Curve drug_rec->dose_response iv_curve Generate I-V Curves measure_params->iv_curve calc_ic50 Calculate IC50 dose_response->calc_ic50

Caption: Experimental workflow for patch-clamp analysis of this compound.

References

Application Notes: Disopyramide in Canine Models of Ventricular Arrhythmia

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disopyramide (B23233) is a Class Ia antiarrhythmic agent used in the treatment of ventricular arrhythmias.[1][2][3] It primarily functions by blocking fast sodium channels within myocardial cells, thereby decreasing the upstroke velocity (Phase 0) of the cardiac action potential and slowing impulse conduction.[1][4][5] Additionally, it inhibits potassium currents, which prolongs the repolarization phase, extending the action potential duration and the effective refractory period.[1] These actions make it a valuable tool for investigating mechanisms of ventricular arrhythmias and for testing antiarrhythmic therapies. Canine models are frequently utilized in cardiovascular research due to their physiological similarities to humans, including heart size and susceptibility to ischemia-induced arrhythmias.[6] This document provides detailed protocols and data for the application of this compound in common canine models of ventricular arrhythmia.

Mechanism of Action

This compound exerts its antiarrhythmic effect by modulating ion channel activity during the cardiac action potential. Its primary action is the blockade of the fast inward sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the myocyte membrane. This leads to a decreased maximum upstroke velocity (Vmax) and slowed conduction. This compound also blocks the delayed rectifier potassium current (IK), which contributes to the prolongation of the action potential duration (APD) and the effective refractory period (ERP) (Phase 3).[1][7] This dual action helps to suppress ectopic pacemaker activity and terminate reentrant circuits, which are common mechanisms of ventricular tachycardia.[1][2]

Disopyramide_Mechanism cluster_AP Cardiac Action Potential cluster_Channels Ion Channels p0 Phase 0 (Depolarization) p1 Phase 1 p2 Phase 2 p3 Phase 3 (Repolarization) p4 Phase 4 Na_Channel Fast Na+ Channel Na_Channel->p0 Mediates K_Channel K+ Channel K_Channel->p3 Mediates This compound This compound This compound->Na_Channel Blocks This compound->K_Channel Blocks

Caption: Mechanism of action of this compound on cardiac ion channels.

Experimental Protocols

Protocol 1: Post-Myocardial Infarction (MI) Reentrant Arrhythmia Model

This model is used to study reentrant ventricular tachycardia (VT) that occurs following myocardial ischemia.

Methodology:

  • Animal Preparation:

    • Adult mongrel dogs of either sex are anesthetized.

    • A left thoracotomy is performed to expose the heart.

    • The left anterior descending (LAD) coronary artery is occluded in two locations for approximately two hours and then reperfused to create an ischemia-reperfusion injury.[6]

    • Multi-electrode catheters can be implanted in the ischemic zone and normal ventricular tissue for later electrophysiological studies.[8]

  • Arrhythmia Induction (3-8 days post-MI):

    • The conscious dog is placed in a quiet environment.

    • Programmed electrical stimulation is delivered via an implanted right ventricular lead.[6]

    • Protocols typically involve rapid synchronized S1-S2 pacing, with the introduction of additional premature beats (S3-S6) if necessary to induce sustained VT.[6][8]

  • This compound Administration:

    • This compound phosphate (B84403) is administered via intravenous (IV) infusion.

    • A series of infusions can be used to achieve successive steady-state plasma concentrations (e.g., 1.0, 2.0, 4.0, and 7.5 µg/mL).[9] This allows for the construction of a concentration-response curve.

    • Alternatively, a single infusion to a target plasma level (e.g., 3.7 µg/mL) can be used.[8]

  • Data Collection and Analysis:

    • Continuous electrocardiogram (ECG) and intracardiac electrograms are recorded.

    • The inducibility of VT, VT cycle length, and duration are measured before and after this compound administration.

    • Electrophysiological parameters such as the effective refractory period (ERP) in both normal and ischemic myocardium are determined.[8][9]

Post_MI_Workflow cluster_prep Phase 1: Surgical Preparation cluster_study Phase 2: Electrophysiology Study Anesthesia Anesthesia Surgery LAD Coronary Artery Ligation & Reperfusion Anesthesia->Surgery Recovery Recovery Period (3-8 Days) Surgery->Recovery Induction VT Induction via Programmed Stimulation Recovery->Induction Baseline Baseline ECG & Electrogram Recording Induction->Baseline DrugAdmin IV this compound Administration Baseline->DrugAdmin PostDrug Post-Drug Recording & VT Re-induction DrugAdmin->PostDrug Analysis Data Analysis PostDrug->Analysis

Caption: Experimental workflow for the post-myocardial infarction model.

Protocol 2: Digitalis (Ouabain)-Induced Arrhythmia Model

This model is used to study triggered activity, a mechanism of arrhythmia caused by delayed afterdepolarizations (DADs).

Methodology:

  • Animal Preparation:

    • Adult mongrel dogs are anesthetized and instrumented for continuous ECG and blood pressure monitoring.

  • Arrhythmia Induction:

    • Ouabain (B1677812), a cardiac glycoside, is administered intravenously to induce digitalis toxicity.

    • In some protocols, ventricular stimulation is used during ouabain administration to trigger ventricular ectopic beats before spontaneous arrhythmia occurs.[10][11]

  • This compound Administration:

    • Once a stable ventricular arrhythmia is established, this compound is administered as an IV bolus.

    • Dose-dependent effects can be studied by administering incremental doses (e.g., 0.3 mg/kg and 1.0 mg/kg).[10][11]

    • For studies comparing enantiomers, L-disopyramide (e.g., 3 mg/kg) and D-disopyramide (e.g., 3-5 mg/kg) can be administered.[12]

  • Data Collection and Analysis:

    • The primary endpoint is the suppression of the arrhythmia.

    • The arrhythmic ratio (number of ectopic beats / total heart rate) is calculated before and after drug administration.[12]

    • The effective plasma concentration required to decrease the arrhythmic ratio by 50% (IC50) can be determined.[12]

Digitalis_Workflow Start Anesthetize & Monitor Canine Subject Induce Administer Ouabain (Digitalis) to Induce VT Start->Induce Stabilize Wait for Stable Ventricular Arrhythmia Induce->Stabilize Administer Administer this compound (IV Bolus) Stabilize->Administer Monitor Continuous ECG Monitoring Administer->Monitor Analyze Analyze Arrhythmic Ratio & IC50 Monitor->Analyze

Caption: Experimental workflow for the digitalis-induced arrhythmia model.

Data Presentation

Table 1: Electrophysiological Effects of this compound on Canine Myocardium
ParameterThis compound ConcentrationObserved EffectReference
Action Potential Amplitude 2, 5, 10 µg/mLConcentration-dependent decrease[13]
Max Upstroke Velocity (Vmax) 2, 5, 10 µg/mLConcentration-dependent decrease[13]
Phase 4 Depolarization 2, 5, 10 µg/mLDecreased slope in Purkinje fibers[13]
Action Potential Duration (APD) 2, 5, 10 µg/mLProlonged; homogenized durations across different sites[13][14]
Effective Refractory Period (ERP) 2, 5, 10 µg/mLProlonged, but to a lesser extent than APD[13][14]
Conduction Velocity 2, 5, 10 µg/mLDecreased[13]
ERP in Ischemic Myocardium 3.7 ± 1.6 µg/mL (plasma)Prolonged by 38-53%[8]
ERP in Normal Myocardium 3.7 ± 1.6 µg/mL (plasma)Prolonged by 13 ± 12%[8]
Table 2: Efficacy of this compound in Different Canine Ventricular Arrhythmia Models
Model TypeThis compound Dose / Plasma LevelEndpoint MeasuredResultsReference
Post-MI (Conscious) 1.02 µg/mL (plasma)VT Rate & DurationIncreased rate and duration of induced VT[9][15]
Post-MI (Conscious) 3.94 µg/mL (plasma)VT RateSlowed the rate of induced VT[9]
Post-MI (Conscious) 7.69 µg/mL (plasma)VT InductionPrevented induction of sustained VT[9][15]
Post-MI (Conscious) 3.7 µg/mL (plasma)VT InductionPrevented VT in 4 of 11 dogs; increased VT cycle length >30% in 4 of 11 dogs[8]
Ouabain-Induced L-isomer: 3 mg/kg (IV)Arrhythmic RatioDecreased arrhythmic ratio[12]
Ouabain-Induced D-isomer: 3 mg/kg (IV)Arrhythmic RatioIneffective[12]
Ouabain-Induced L-isomer vs. D-isomerIC50 (plasma)L-isomer: 5.3 µg/mL; D-isomer: 11.3 µg/mL[12]
Coronary Ligation L-isomer vs. D-isomerIC50 (plasma)L-isomer: 8.9 µg/mL; D-isomer: 22.2 µg/mL[12]
Digitalis-Induced 0.3 and 1.0 mg/kg (IV)Triggered Ectopic BeatsSuppressed ectopic beats in a dose-dependent manner[10][11]

Summary and Key Considerations

  • Dose-Dependency: The effects of this compound are highly dependent on concentration. Subtherapeutic plasma levels (<2 µg/mL) may paradoxically worsen arrhythmias in post-MI models, while higher concentrations (>7 µg/mL) are required to prevent VT induction.[9][15]

  • Stereoselectivity: The L-enantiomer of this compound is approximately twice as potent an antiarrhythmic as the D-enantiomer, which exhibits stronger anticholinergic effects.[12][16]

  • Model Selection: The choice of canine model is critical. Post-MI models are ideal for studying reentrant arrhythmias, while digitalis-induced models are suited for investigating triggered activity.

  • Safety: this compound has a negative inotropic effect, which can worsen congestive heart failure or cause hypotension, particularly in animals with pre-existing cardiac dysfunction.[2][5]

These protocols and data provide a comprehensive framework for researchers and drug development professionals to effectively utilize this compound in preclinical canine models of ventricular arrhythmia, facilitating a deeper understanding of arrhythmia mechanisms and the evaluation of novel antiarrhythmic therapies.

References

Application of Disopyramide in Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have emerged as a powerful in vitro model for studying cardiac physiology, disease modeling, and cardiotoxicity screening.[1] Disopyramide, a Class Ia antiarrhythmic agent, is utilized for the treatment of ventricular tachyarrhythmias.[2][3] Its primary mechanism involves the blockade of sodium channels, leading to a depression in the sodium permeability of cardiomyocytes during phase 0 of the action potential.[2] This results in an increased excitation threshold and a decreased upstroke velocity.[2] This document provides detailed application notes and protocols for the use of this compound in hiPSC-CMs, summarizing its effects on electrophysiological properties and outlining experimental procedures.

Mechanism of Action in hiPSC-CMs

In hiPSC-CMs, this compound has been shown to exert complex effects on multiple ion channels, leading to changes in the action potential duration (APD) and a reduction in arrhythmic events, particularly in disease models such as Short QT Syndrome (SQTS) and Hypertrophic Cardiomyopathy (HCM).[4][5][6]

In a study on hiPSC-CMs derived from a patient with SQTS type 1 (SQTS1), this compound was found to prolong the APD.[4][7] This effect was attributed to the enhancement of the inward L-type calcium channel current (ICa-L), the late sodium channel current (late INa), and the Na/Ca exchanger current (INCX), alongside a reduction of the outward small-conductance calcium-activated potassium channel current (ISK).[4][7] Interestingly, in healthy donor hiPSC-CMs, this compound reduced peak INa, ICa-L, the rapid delayed rectifier potassium current (IKr), and ISK, while still enhancing late INa and INCX.[4][7]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on the electrophysiological parameters of hiPSC-CMs as reported in the literature.

Table 1: Effect of this compound on Action Potential Duration (APD) in SQTS1-hiPSC-CMs

Concentration (µM)APD50 (% of Control)APD90 (% of Control)Reference
10Significantly ProlongedProlonged[7]
30Not Significantly ChangedProlonged[7]

Table 2: Effects of this compound on Ion Currents in SQTS1-hiPSC-CMs

Ion Channel CurrentEffectReference
ICa-LEnhanced[4][7]
Late INaEnhanced[4][7]
INCXEnhanced[4][7]
ISKReduced[4][7]
Peak INaReduced[7]

Table 3: Effects of this compound on Ion Currents in Healthy Donor hiPSC-CMs

Ion Channel CurrentEffectReference
Peak INaReduced[4][7]
ICa-LReduced[4][7]
IKrReduced[4][7]
ISKReduced[4][7]
Late INaEnhanced[4][7]
INCXEnhanced[4][7]

Experimental Protocols

Protocol 1: Assessment of this compound's Effects on Action Potential using Patch Clamp

This protocol outlines the whole-cell patch-clamp technique to record action potentials from single hiPSC-CMs.

Materials:

  • hiPSC-CMs (cultured on glass coverslips)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • External solution (Tyrode's solution): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM Glucose, 10 mM HEPES; pH adjusted to 7.4 with NaOH.

  • Internal solution (for pipette): 120 mM K-aspartate, 20 mM KCl, 1 mM MgCl2, 4 mM K2ATP, 10 mM EGTA, 10 mM HEPES; pH adjusted to 7.2 with KOH.

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette pulling

Procedure:

  • Culture hiPSC-CMs on glass coverslips suitable for microscopy. Allow cells to reach a stable, spontaneously beating state.

  • Prepare fresh external and internal solutions on the day of the experiment.

  • Prepare working concentrations of this compound by diluting the stock solution in the external solution. A vehicle control (e.g., 0.1% DMSO in external solution) should also be prepared.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Mount a coverslip with hiPSC-CMs onto the recording chamber of the patch-clamp rig and perfuse with the external solution at a constant rate.

  • Establish a whole-cell patch-clamp configuration on a single, spontaneously beating cardiomyocyte.

  • Record baseline action potentials in the current-clamp mode.

  • Perfuse the chamber with the desired concentration of this compound in the external solution.

  • Allow for a stabilization period (typically 3-5 minutes) and record the action potentials in the presence of the drug.

  • To study concentration-dependent effects, apply increasing concentrations of this compound sequentially.

  • Analyze the recorded action potentials for parameters such as APD at 50% and 90% repolarization (APD50, APD90), maximal upstroke velocity (Vmax), and action potential amplitude (APA).

Protocol 2: Evaluation of Anti-Arrhythmic Effects using Calcium Imaging

This protocol describes how to use calcium imaging to assess the effects of this compound on arrhythmic events in spontaneously beating hiPSC-CMs.

Materials:

  • hiPSC-CMs (cultured in 96-well plates or on glass-bottom dishes)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • This compound stock solution

  • Arrhythmia-inducing agents (e.g., 10 µM carbachol (B1668302) and 10 µM epinephrine).[7][8]

  • Hanks' Balanced Salt Solution (HBSS) or Tyrode's solution

  • Fluorescence microscope with a high-speed camera

Procedure:

  • Culture hiPSC-CMs in a suitable format for imaging (e.g., 96-well black-walled, clear-bottom plates).

  • Prepare a loading solution of Fluo-4 AM (e.g., 1-5 µM) with Pluronic F-127 (e.g., 0.02%) in HBSS.

  • Remove the culture medium from the cells and wash once with HBSS.

  • Incubate the cells with the Fluo-4 AM loading solution for 15-30 minutes at 37°C.

  • Wash the cells twice with HBSS to remove excess dye.

  • Add fresh, pre-warmed HBSS or external solution to the cells.

  • Record baseline calcium transients from spontaneously beating cells using the fluorescence microscope.

  • To induce arrhythmias, challenge the cells with a combination of carbachol and epinephrine.[7][8]

  • Record the resulting arrhythmic calcium transients.

  • In the continued presence of the arrhythmogenic agents, apply the desired concentration of this compound.

  • After a short incubation period, record the calcium transients again to observe any reduction in arrhythmic events.

  • Analyze the recorded traces for the frequency and regularity of calcium transients to quantify the anti-arrhythmic effect.

Visualizations

Disopyramide_Mechanism_of_Action *Enhances in SQTS1-hiPSC-CMs, Inhibits in healthy hiPSC-CMs cluster_channels Ion Channels cluster_effects Electrophysiological Effects This compound This compound Peak_INa Peak I_Na This compound->Peak_INa Inhibits Late_INa Late I_Na This compound->Late_INa Enhances ICaL I_Ca-L This compound->ICaL Modulates* ISK I_SK This compound->ISK Inhibits INCX I_NCX This compound->INCX Enhances IKr I_Kr This compound->IKr Inhibits (Healthy) Vmax_Reduction Vmax Reduction Peak_INa->Vmax_Reduction APD_Prolongation APD Prolongation Late_INa->APD_Prolongation ICaL->APD_Prolongation ISK->APD_Prolongation Repolarization INCX->APD_Prolongation IKr->APD_Prolongation Repolarization Reduce_Arrhythmia Reduced Arrhythmias APD_Prolongation->Reduce_Arrhythmia Vmax_Reduction->Reduce_Arrhythmia

Caption: Signaling pathway of this compound in hiPSC-CMs.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Drug Treatment cluster_analysis Analysis cluster_data Data Acquisition & Analysis Culture_hiPSC_CMs Culture hiPSC-CMs on appropriate substrate Prepare_this compound Prepare this compound working solutions Culture_hiPSC_CMs->Prepare_this compound Apply_this compound Apply this compound to hiPSC-CMs Prepare_this compound->Apply_this compound Patch_Clamp Patch Clamp Apply_this compound->Patch_Clamp Calcium_Imaging Calcium Imaging Apply_this compound->Calcium_Imaging AP_Analysis Analyze Action Potential (APD, Vmax, APA) Patch_Clamp->AP_Analysis Ca_Transient_Analysis Analyze Calcium Transients (Arrhythmia quantification) Calcium_Imaging->Ca_Transient_Analysis

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Bioanalytical Determination of Disopyramide in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Disopyramide (B23233) is a Class Ia antiarrhythmic agent utilized in the management of ventricular arrhythmias.[1] Accurate and reliable quantification of this compound in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The protocol employs a simple protein precipitation extraction procedure and has been validated according to international guidelines to ensure accuracy and reproducibility.

Quantitative Data Summary

The following tables summarize the optimized parameters for the LC-MS/MS analysis of this compound.

Table 1: Liquid Chromatography Parameters

ParameterCondition
LC System UPLC/HPLC
Column Inertsil ODS C-18 (250 x 4.6mm, 5µm) or equivalent
Mobile Phase Methanol: Acetonitrile (B52724): THF (55:45:5, v/v/v)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL
Column Temperature 30°C
Run Time Approximately 3 minutes[2]
Retention Time ~2.97 min for this compound[1]

Table 2: Mass Spectrometry Parameters

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (this compound) m/z 340.2 → 239.2[3][4]
MRM Transition (IS - Darunavir) To be optimized (example provided)[2]
Collision Energy (eV) Optimization Required[4]
Dwell Time 200 ms

Table 3: Method Validation Summary

ParameterResultAcceptance Criteria (ICH M10)[2]
Linearity Range 2 - 2000 ng/mL[3]r² ≥ 0.99
Lower Limit of Quantification (LLOQ) 2 ng/mL[3]Within ±20% of nominal concentration; Precision ≤20%
Intra-day Precision (%CV) < 3.9%[5][6]≤15% (≤20% at LLOQ)
Inter-day Precision (%CV) < 3.9%[5][6]≤15% (≤20% at LLOQ)
Accuracy (% Bias) Within ±15%Within ±15% of nominal concentration (±20% at LLOQ)
Recovery ~100%[5][6]Consistent, precise, and reproducible

Experimental Protocols

1. Preparation of Stock and Working Solutions

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of a suitable internal standard (e.g., Darunavir or a deuterated analog of this compound) in methanol.[2]

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples.

2. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard at an appropriate concentration.

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis

  • Set up the LC-MS/MS system with the parameters outlined in Tables 1 and 2.

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject the prepared samples onto the LC-MS/MS system.

  • Acquire data using the specified MRM transitions.

4. Data Processing and Quantification

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the peak area ratio (this compound/IS).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of this compound in the QC and unknown samples from the calibration curve.

Visualizations

bioanalytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add Acetonitrile with IS (300 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection Analysis separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration Data Output calibration Calibration Curve Construction integration->calibration quantification Quantification of Unknowns calibration->quantification

Caption: Bioanalytical workflow for this compound determination.

method_validation_logic cluster_stability_assessment Stability Assessment selectivity Selectivity & Specificity validated_method Validated Method selectivity->validated_method linearity Linearity & Range linearity->validated_method accuracy Accuracy accuracy->validated_method precision Precision precision->validated_method lloq LLOQ lloq->validated_method recovery Recovery recovery->validated_method st_stability Stock Solution Stability ft_stability Freeze-Thaw Stability benchtop_stability Bench-Top Stability processed_stability Processed Sample Stability method_development Method Development method_development->selectivity method_development->linearity method_development->accuracy method_development->precision method_development->lloq method_development->recovery validated_method->st_stability Stability Tests validated_method->ft_stability validated_method->benchtop_stability validated_method->processed_stability

Caption: Logical flow of bioanalytical method validation.

References

Application Notes: Investigating the Electrophysiological and Inotropic Effects of Disopyramide in Isolated Heart Preparations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disopyramide is a Class Ia antiarrhythmic agent used in the treatment of ventricular tachyarrhythmias.[1] Its primary mechanism of action involves the blockade of fast sodium channels (NaV1.5) in cardiomyocytes.[2] This action decreases the maximum upstroke velocity (Phase 0) of the cardiac action potential, which in turn slows conduction velocity.[1][3] As a Class Ia agent, this compound also moderately blocks potassium channels, leading to a prolongation of the action potential duration (APD) and the effective refractory period (ERP).[3][4][5] Furthermore, this compound exhibits significant negative inotropic (decreased contractility) and anticholinergic effects.[1][6]

Isolated heart preparations, such as the Langendorff-perfused whole heart and isolated cardiac tissues (e.g., papillary muscles), are indispensable tools for characterizing the direct cardiac effects of pharmacological agents like this compound.[7] These ex vivo models eliminate the confounding influences of the central nervous system and systemic circulation, allowing for a precise assessment of a drug's direct impact on myocardial electrophysiology and mechanics.[7][8]

Key Objectives for this compound Investigation:

  • Electrophysiology: To quantify the effects of this compound on action potential characteristics, including APD, ERP, and conduction velocity.

  • Inotropy: To measure the impact of this compound on myocardial contractility.

  • Chrono- and Dromotropy: To assess changes in heart rate and atrioventricular (AV) conduction.

Experimental Protocols

Protocol 1: Langendorff-Perfused Isolated Heart

This protocol is designed to evaluate the effects of this compound on global cardiac function, including contractility and electrical conduction, in an intact, non-working isolated heart.

1. Materials and Reagents

  • Animal Model: Male Sprague-Dawley rat (250-300g).

  • Langendorff Apparatus: Including a water-jacketed perfusion reservoir, aortic cannula, bubble trap, and peristaltic pump.[9]

  • Transducers: Pressure transducer for left ventricular pressure and ECG electrodes.

  • Data Acquisition System: For recording and analyzing physiological data.

  • Surgical Instruments: Scissors, forceps, and sutures.

  • Krebs-Henseleit (KH) Buffer (in mM): NaCl 118.0, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25.0, Glucose 11.0. The solution should be continuously gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4 at 37°C.[8]

  • This compound Phosphate: Stock solution prepared in distilled water.

2. Procedure

  • Apparatus Preparation: Prime the Langendorff system with warmed (37°C), oxygenated KH buffer, ensuring all air bubbles are removed from the tubing.[8]

  • Heart Excision: Anesthetize the rat (e.g., pentobarbital (B6593769) sodium, 80 mg/kg, IP) and administer heparin (200 IU) to prevent clotting.[7][9] Perform a thoracotomy, rapidly excise the heart, and immediately place it in ice-cold KH buffer to arrest contractions.

  • Aortic Cannulation: Trim excess tissue from the heart and identify the aorta. Carefully mount the aorta onto the aortic cannula and secure it with a surgical suture.[8]

  • Initiate Perfusion: Begin retrograde perfusion with KH buffer at a constant pressure of 70-80 mmHg. The heart should resume spontaneous beating.

  • Instrumentation: Make a small incision in the left atrium and insert a fluid-filled latex balloon, connected to a pressure transducer, into the left ventricle. Inflate the balloon to achieve a left ventricular end-diastolic pressure (LVEDP) of 5-10 mmHg.[8] Attach ECG electrodes to record a surface electrocardiogram.

  • Stabilization: Allow the heart to stabilize for a 20-30 minute period, during which baseline parameters are recorded.[10]

  • Drug Administration (Dose-Response):

    • Introduce this compound into the perfusate at the lowest concentration (e.g., 1 µM).

    • Perfuse for 15-20 minutes until a steady-state effect is observed.

    • Record all parameters.

    • Perform a washout with drug-free KH buffer for 15-20 minutes or until parameters return to baseline.

    • Repeat the process for increasing concentrations of this compound (e.g., 3 µM, 10 µM, 30 µM).

3. Data Presentation

Quantitative data should be summarized to show the dose-dependent effects of this compound.

Table 1: Expected Dose-Dependent Effects of this compound on Langendorff-Perfused Rat Heart

ParameterBaseline1 µM this compound10 µM this compound
Heart Rate (bpm) 280 ± 20↓↓
LVDP (mmHg) 100 ± 10↓↓
+dP/dt_max (mmHg/s) 2500 ± 300↓↓
-dP/dt_max (mmHg/s) -1800 ± 200↓↓
QRS Duration (ms) 20 ± 2↑↑
QT Interval (ms) 70 ± 5↑↑

Arrow symbols (↑, ↓) indicate the expected direction of change relative to baseline (↑ increase, ↓ decrease). The number of arrows indicates the expected magnitude of the effect.

4. Visualization

Langendorff_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_animal Anesthesia & Heparinization prep_excision Heart Excision & Arrest prep_animal->prep_excision exp_cannulation Aortic Cannulation prep_excision->exp_cannulation prep_langendorff Prime Langendorff System prep_langendorff->exp_cannulation exp_perfusion Initiate Retrograde Perfusion exp_cannulation->exp_perfusion exp_instrument LV Balloon & ECG Placement exp_perfusion->exp_instrument exp_stabilize Stabilization (20-30 min) exp_instrument->exp_stabilize exp_baseline Record Baseline Data exp_stabilize->exp_baseline exp_drug Administer this compound (Dose-Response) exp_baseline->exp_drug analysis_record Record Experimental Data exp_drug->analysis_record analysis_process Analyze Hemodynamic & ECG Parameters exp_drug->analysis_process After final dose exp_washout Washout Period exp_washout->exp_drug Next dose analysis_record->exp_washout After each dose analysis_report Generate Report & Tables analysis_process->analysis_report

Caption: Workflow for studying this compound in a Langendorff-perfused heart.

Protocol 2: Isolated Cardiac Papillary Muscle

This protocol allows for the direct measurement of this compound's effects on the cellular electrophysiology of ventricular muscle tissue using sharp microelectrode techniques.

1. Materials and Reagents

  • Animal Model: Male guinea pig (300-400g).

  • Dissection Microscope.

  • Tissue Bath/Superfusion Chamber: Water-jacketed to maintain 37°C.

  • Microelectrode Amplifier and Digitizer.

  • Glass Microelectrodes: Filled with 3 M KCl, tip resistance 10-20 MΩ.

  • Micromanipulator.

  • Field Stimulator.

  • Tyrode's Solution (in mM): NaCl 137, KCl 5.4, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.33, Glucose 10, HEPES 10. Adjust pH to 7.4 with NaOH and bubble with 100% O₂.

  • This compound Phosphate: Stock solution prepared in distilled water.

2. Procedure

  • Heart Excision: Euthanize the guinea pig and quickly excise the heart, placing it in oxygenated, chilled Tyrode's solution.

  • Tissue Dissection: Isolate the right ventricle and carefully dissect a thin, uniform papillary muscle.

  • Mounting: Mount the muscle in the tissue bath, with one end attached to a fixed hook and the other to a force transducer (optional, for contractility). Superfuse the tissue with oxygenated Tyrode's solution at 37°C.

  • Pacing: Stimulate the muscle at a constant frequency (e.g., 1 Hz) using field electrodes.

  • Microelectrode Impalement: Using the micromanipulator, carefully impale a cardiomyocyte with the glass microelectrode to record a stable intracellular action potential.

  • Stabilization: Allow the preparation to stabilize for at least 30 minutes after obtaining a stable impalement.

  • Drug Application:

    • Record baseline action potentials.

    • Switch the superfusate to Tyrode's solution containing the desired concentration of this compound (e.g., 1 µM, 10 µM).

    • Record action potentials continuously until a steady-state effect is achieved (typically 15-20 minutes).

    • Perform a washout with drug-free Tyrode's solution.

3. Data Presentation

Summarize the concentration-dependent effects of this compound on key action potential parameters.

Table 2: Expected Electrophysiological Effects of this compound on Guinea Pig Papillary Muscle (1 Hz)

ParameterBaseline1 µM this compound10 µM this compound
RMP (mV) -85 ± 3No significant changeNo significant change
APA (mV) 120 ± 5
Vmax (V/s) 200 ± 25↓↓
APD50 (ms) 150 ± 10↑↑
APD90 (ms) 180 ± 12↑↑

RMP: Resting Membrane Potential; APA: Action Potential Amplitude; Vmax: Maximum Upstroke Velocity; APD50/90: Action Potential Duration at 50/90% repolarization. Arrow symbols (↑, ↓) indicate the expected direction of change.

4. Visualization

Disopyramide_Mechanism cluster_cell Cardiomyocyte Membrane cluster_AP Action Potential cluster_effects Resulting Electrophysiological Effects Na_Channel Fast Na+ Channel (NaV1.5) AP_Phase0 Phase 0 (Upstroke) Na_Channel->AP_Phase0 Mediates K_Channel Delayed Rectifier K+ Channel (IKr) AP_Phase3 Phase 3 (Repolarization) K_Channel->AP_Phase3 Mediates Effect_Vmax Decreased Vmax (Slower Conduction) AP_Duration APD Effect_APD Prolonged APD (Longer Refractory Period) This compound This compound This compound->Na_Channel Blocks This compound->K_Channel Blocks

References

Application Notes and Protocols: Utilizing Disopyramide for the Study of Sodium Channelopathies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium channelopathies, a group of inherited disorders caused by mutations in genes encoding sodium channels, can lead to a variety of life-threatening cardiac arrhythmias. Disopyramide (B23233), a Class Ia antiarrhythmic agent, is a valuable tool for researchers studying these conditions. Its primary mechanism of action is the blockade of the fast sodium current (INa), which is mediated by the Nav1.5 channel, the predominant sodium channel in the heart.[1][2] By modulating the function of this channel, this compound can help to elucidate the pathophysiological mechanisms of sodium channelopathies and to evaluate potential therapeutic strategies.

These application notes provide a comprehensive overview of how to use this compound as a research tool to investigate sodium channelopathies. They include detailed experimental protocols, quantitative data on its effects, and visual representations of its mechanism of action and experimental workflows.

Mechanism of Action

This compound primarily exerts its antiarrhythmic effects by blocking voltage-gated sodium channels (Nav1.5) in cardiomyocytes.[2] This blockade reduces the influx of sodium ions during phase 0 of the cardiac action potential, leading to a decreased rate of depolarization and slowed conduction velocity.[3] this compound exhibits state-dependent binding, with a preference for the open and inactivated states of the sodium channel over the resting state.[4] This "use-dependent" property means its blocking effect is more pronounced at faster heart rates.

Beyond its effects on the peak sodium current, this compound also inhibits the late sodium current (INa-L), which can be enhanced in certain channelopathies and contribute to arrhythmias.[5][6] Additionally, this compound has been shown to block other cardiac ion channels, including certain potassium channels, which contributes to its effect of prolonging the action potential duration (APD).[5][7] It also possesses anticholinergic (vagolytic) properties.[8]

Signaling Pathway of this compound's Antiarrhythmic Action

Disopyramide_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane cluster_states Nav1.5 States Nav1_5 Nav1.5 Channel (SCN5A) K_channel Potassium Channels (e.g., hERG) APD Action Potential Duration (APD) (prolonged) K_channel->APD Ca_channel L-type Ca2+ Channel Resting Resting Open Open Resting->Open Depolarization Inactivated Inactivated Open->Inactivated Inactivation AP_Phase0 Action Potential Phase 0 Slope (decreased) Open->AP_Phase0 Inactivated->Resting Repolarization This compound This compound This compound->K_channel Blocks This compound->Ca_channel Blocks This compound->Open Blocks This compound->Inactivated Blocks Late_INa Late Sodium Current (I_Na-L) (inhibited) This compound->Late_INa Conduction_Velocity Conduction Velocity (decreased) AP_Phase0->Conduction_Velocity Arrhythmia Arrhythmia Suppression Conduction_Velocity->Arrhythmia ERP Effective Refractory Period (ERP) (prolonged) APD->ERP ERP->Arrhythmia Late_INa->Arrhythmia Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis A Stable cell line expressing Nav1.5 (e.g., HEK293) B Whole-Cell Patch-Clamp Electrophysiology A->B C Determine IC50 for peak and late I_Na B->C E Action Potential Duration Measurement in Cardiomyocytes (e.g., hiPSC-CMs) B->E D Assess state-dependence (resting vs. inactivated) C->D I Data Analysis and Interpretation D->I E->I F Animal Model of Sodium Channelopathy (e.g., Scn5a+/- mouse) G In vivo ECG recordings F->G H Assess anti-arrhythmic efficacy G->H H->I Research_Logic A Sodium Channelopathy (e.g., SCN5A mutation) B Altered Sodium Channel Function (Gain-of-function or Loss-of-function) A->B C Abnormal Cardiomyocyte Electrophysiology (e.g., prolonged APD, increased late I_Na) B->C D Arrhythmia Phenotype C->D E Introduce this compound D->E F Modulation of Nav1.5 and other ion channels E->F G Normalization or change in Electrophysiological Parameters F->G H Suppression or alteration of Arrhythmia Phenotype G->H I Elucidation of Pathophysiological Mechanism and/or Therapeutic Potential G->I H->I

References

Application Notes and Protocols for UPLC Bioanalytical Method Development of Disopyramide in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disopyramide is an antiarrhythmic agent used in the management of cardiac arrhythmias. Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) offers a sensitive, specific, and high-throughput analytical solution for this purpose.

This document provides detailed application notes and protocols for the development and validation of a UPLC bioanalytical method for the determination of this compound in plasma. Three common sample preparation techniques are presented: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The information herein is intended to guide researchers and scientists in establishing a robust and reliable bioanalytical method compliant with regulatory guidelines such as the ICH M10.[1][2][3][4]

UPLC-MS/MS Method Parameters

A generalized set of UPLC-MS/MS parameters that can be optimized for this compound analysis is provided below.

Chromatographic Conditions:

ParameterRecommended Conditions
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile (B52724)
Flow Rate 0.4 mL/min
Gradient Start with 95% A, ramp to 5% A over 2 min, hold for 1 min, return to initial conditions
Column Temperature 40 °C
Injection Volume 5 µL
Run Time Approximately 5 minutes

Mass Spectrometric Conditions:

ParameterRecommended Conditions
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (this compound) m/z 340.3 → 239.2 (Quantifier), m/z 340.3 → 141.1 (Qualifier)
MRM Transition (Internal Standard) e.g., Darunavir: m/z 548.2 → 392.2
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

Experimental Workflows

The following diagrams illustrate the general workflows for the three sample preparation techniques.

PPT_Workflow plasma Plasma Sample (e.g., 100 µL) is Add Internal Standard plasma->is precipitant Add Precipitating Agent (e.g., Acetonitrile, 300 µL) is->precipitant vortex1 Vortex (1 min) precipitant->vortex1 centrifuge Centrifuge (e.g., 14,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into UPLC-MS/MS supernatant->inject

Figure 1: Protein Precipitation Workflow.

LLE_Workflow plasma Plasma Sample (e.g., 200 µL) is Add Internal Standard plasma->is buffer Add Aqueous Buffer (pH adjustment) is->buffer solvent Add Extraction Solvent (e.g., Ethyl Acetate) buffer->solvent vortex_extract Vortex/Mix (5-10 min) solvent->vortex_extract centrifuge Centrifuge (phase separation) vortex_extract->centrifuge transfer_org Transfer Organic Layer centrifuge->transfer_org evaporate Evaporate to Dryness transfer_org->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UPLC-MS/MS reconstitute->inject

Figure 2: Liquid-Liquid Extraction Workflow.

SPE_Workflow condition Condition SPE Cartridge (Methanol, Water) load Load Plasma Sample condition->load wash Wash Cartridge (e.g., Water, 5% Methanol) load->wash elute Elute Analyte (e.g., Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UPLC-MS/MS reconstitute->inject

Figure 3: Solid-Phase Extraction Workflow.

Experimental Protocols

Protein Precipitation (PPT)

This method is rapid and simple, making it suitable for high-throughput analysis.

Materials:

  • Human plasma

  • This compound reference standard

  • Internal Standard (IS), e.g., Darunavir

  • Acetonitrile (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Pipette 100 µL of plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.

Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent.

Materials:

  • Human plasma

  • This compound reference standard

  • Internal Standard (IS)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Aqueous buffer (e.g., 0.1 M sodium hydroxide)

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

Protocol:

  • Pipette 200 µL of plasma into a clean tube.

  • Add 20 µL of the internal standard working solution.

  • Add 100 µL of 0.1 M sodium hydroxide (B78521) to adjust the pH.

  • Add 1 mL of ethyl acetate as the extraction solvent.

  • Vortex the tube for 5-10 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for injection.

Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts by utilizing a solid sorbent to selectively retain and elute the analyte, minimizing matrix effects.[3][5]

Materials:

  • Human plasma

  • This compound reference standard

  • Internal Standard (IS)

  • SPE cartridges (e.g., C8 or C18)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • SPE manifold

  • Evaporation system

Protocol:

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load the plasma sample (pre-treated with IS) onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound and the IS from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the UPLC-MS/MS system.

Method Validation Summary

The following tables summarize the typical validation parameters and acceptance criteria based on the ICH M10 guideline for bioanalytical method validation.[1][2][3][4]

Table 1: Linearity and Sensitivity
ParameterAcceptance CriteriaTypical Performance
Calibration Curve Range Consistent and reproducible0.5 - 500 ng/mL
Correlation Coefficient (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) S/N > 5; Precision < 20%; Accuracy ±20%0.5 ng/mL
Upper Limit of Quantification (ULOQ) Precision < 15%; Accuracy ±15%500 ng/mL
Table 2: Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV) Inter-day Precision (%CV) Intra-day Accuracy (%Bias) Inter-day Accuracy (%Bias)
LLOQ0.5< 20%< 20%± 20%± 20%
LQC1.5< 15%< 15%± 15%± 15%
MQC75< 15%< 15%± 15%± 15%
HQC400< 15%< 15%± 15%± 15%
Acceptance criteria as per ICH M10 guidelines.[1][2][3][4]
Table 3: Recovery and Matrix Effect
Sample Preparation MethodRecovery (%) Matrix Effect (%)
Protein Precipitation 85 - 10590 - 110
Liquid-Liquid Extraction 70 - 9095 - 105
Solid-Phase Extraction > 9098 - 102
Values are indicative and should be experimentally determined.
Table 4: Stability
Stability ConditionDurationAcceptance Criteria (% Deviation)
Bench-top (Room Temperature) 24 hours± 15%
Autosampler 48 hours± 15%
Freeze-Thaw Cycles (at -80°C) 3 cycles± 15%
Long-term (at -80°C) 90 days± 15%
Stability should be assessed at low and high QC concentrations.

Conclusion

This document outlines a comprehensive framework for the development and validation of a UPLC bioanalytical method for this compound in plasma. The choice of sample preparation technique—Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction—will depend on the specific requirements of the study, such as throughput, required sensitivity, and the complexity of the plasma matrix. Proper method validation in accordance with regulatory guidelines is essential to ensure the generation of high-quality, reliable data for clinical and research applications.

References

Application Notes and Protocols: Assessing Disopyramide's Effect on Ventricular Function Using Radionuclide Angiography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing radionuclide angiography, also known as a Multiple Gated Acquisition (MUGA) scan, to evaluate the effects of the antiarrhythmic drug Disopyramide (B23233) on ventricular function. This information is intended to guide researchers in designing and executing studies to assess the cardiac safety and efficacy of this compound and similar compounds.

Introduction

This compound is a Class Ia antiarrhythmic agent used in the management of cardiac arrhythmias. However, it is known to have negative inotropic effects, which can lead to a depression of ventricular function, particularly in patients with pre-existing cardiac conditions.[1][2][3][4] Radionuclide angiography is a non-invasive nuclear imaging technique that provides a highly accurate and reproducible measurement of ventricular ejection fraction, making it a valuable tool for assessing the impact of pharmacological interventions on cardiac performance.[5][6]

This document outlines the methodologies for conducting studies to quantify the effects of this compound on key parameters of ventricular function, including Left Ventricular Ejection Fraction (LVEF), at rest and during exercise.

Quantitative Data Summary

The following tables summarize quantitative data from clinical studies that have used radionuclide angiography to assess the impact of this compound on left ventricular function.

Table 1: Effect of this compound on Left Ventricular Ejection Fraction (LVEF) at Rest

Study PopulationThis compound DosageBaseline LVEF (%)LVEF with this compound (%)Change in LVEF (%)Reference
12 patientsSingle 300 mg oral loading dose40 ± 1533 ± 11-7 (p < 0.005)[1]
12 patients with impaired ventricular functionSingle 300 mg oral dose3526-9 (p < 0.01)[2]
11 patients without structural heart diseaseSingle 300 mg oral dose60No significant change (only 1 patient showed a reduction)-[2]
17 patients141 ± 26 mg every 6 hours (sustained therapy)60 ± 1355 ± 11-5[7]
22 patients150 mg 4 times daily (sustained therapy)No significant change for the groupNo significant change for the group-[1]

Table 2: Effect of this compound on Left Ventricular Ejection Fraction (LVEF) During Exercise

Study PopulationThis compound DosageBaseline Exercise LVEF (%)Exercise LVEF with this compound (%)Change in LVEF (%)Reference
17 patients141 ± 26 mg every 6 hours (sustained therapy)61 ± 1458 ± 13-3[7]
22 patients150 mg 4 times daily (sustained therapy)No significant change for the groupNo significant change for the group (decreases in 3 of 22 patients)-[1]

Experimental Protocols

Subject Selection and Preparation
  • Inclusion/Exclusion Criteria: Define the patient population based on the research question. This may include healthy volunteers, patients with specific arrhythmias, or individuals with and without pre-existing left ventricular dysfunction.[2]

  • Informed Consent: Obtain written informed consent from all participants.

  • Medication Washout: If applicable, discontinue any medications that could interfere with the study results for an appropriate period before the study.

  • Pre-test Instructions: For resting scans, patients may be advised to avoid caffeine (B1668208) and tobacco for several hours. For exercise scans, a fasting period of 4-6 hours is often recommended, and patients should wear comfortable clothing and shoes.[4][8]

Radionuclide Angiography (MUGA Scan) Protocol

This protocol is based on the gated equilibrium blood-pool technique, which is a standard method for assessing ventricular function.[9]

3.2.1. Radiopharmaceutical Preparation: In-Vitro Red Blood Cell (RBC) Labeling with Technetium-99m (Tc-99m)

The in-vitro method is preferred as it provides high labeling efficiencies (typically >95%).[1][7]

  • Blood Collection: Aseptically draw 1-3 mL of the patient's whole blood into a syringe containing an anticoagulant (e.g., heparin or ACD).[7]

  • Incubation with Stannous Ions: Add the anticoagulated blood to a reaction vial containing stannous ions (tin). The stannous ions will diffuse across the red blood cell membrane.[7]

  • Oxidation of Extracellular Tin: Add sodium hypochlorite (B82951) to the vial to oxidize any extracellular stannous ions. This prevents the formation of free Tc-99m in the plasma.[7]

  • Radiolabeling: Add 15-30 mCi (555–1,110 MBq) of Tc-99m pertechnetate (B1241340) to the vial. The Tc-99m will diffuse into the RBCs and be reduced by the intracellular stannous ions, trapping it within the cells.[7][9]

  • Incubation: Allow for a 20-minute incubation period to complete the labeling process.[7]

  • Re-injection: The labeled RBCs are then drawn into a syringe for re-injection into the patient.

3.2.2. Image Acquisition

  • Patient Positioning: Position the patient in the supine position under the gamma camera.[6]

  • ECG Gating: Place three ECG electrodes on the patient's chest to monitor the cardiac cycle. The R-wave of the ECG is used as a trigger to synchronize the image acquisition with the heartbeat.[6][10]

  • Imaging Views: Acquire images in multiple projections, typically the anterior, left anterior oblique (LAO), and left lateral views. The LAO view is optimal for separating the left and right ventricles.[10][11]

  • Acquisition Parameters:

    • Collimator: Use a low-energy, high-resolution (LEHR) collimator.[6]

    • Energy Window: Set a 20% energy window centered at 140 keV for Tc-99m.[6]

    • Framing Rate: Acquire a minimum of 16 frames per cardiac cycle. For detailed diastolic function analysis, 24-32 frames are preferred.[9][10]

    • Acquisition Duration: Acquire images for a sufficient duration to obtain adequate counts (typically several hundred cardiac cycles over 5-10 minutes per view).[10]

This compound Administration Protocol
  • Baseline Imaging: Perform a baseline radionuclide angiography scan at rest and, if applicable, during exercise before administering this compound.

  • Drug Administration: Administer this compound according to the study design. This could be a single oral loading dose (e.g., 300 mg) or a sustained oral therapy regimen (e.g., 150 mg every 6 hours).[1][2][12] The initiation of this compound therapy should ideally occur in a monitored setting.[8]

  • Post-Dose Imaging: Repeat the radionuclide angiography scan at a predetermined time after this compound administration to assess its effects. For a single oral dose, imaging is often performed after 2-3 hours to coincide with peak plasma concentrations.[2][13] For sustained therapy, imaging can be done after several days of treatment.[1][7]

  • Exercise Protocol (if applicable): If assessing the drug's effect during exercise, use a standardized protocol (e.g., supine bicycle ergometry). The exercise should be symptom-limited, and imaging is performed at peak exercise.[1][12]

Data Analysis
  • Region of Interest (ROI) Definition: On the LAO view, manually or automatically draw ROIs around the left ventricle at end-diastole (largest ventricular volume) and end-systole (smallest ventricular volume). A background ROI is also drawn adjacent to the ventricle to correct for non-cardiac activity.[6]

  • Time-Activity Curve Generation: The computer generates a time-activity curve from the ventricular ROI for the entire cardiac cycle. The counts within the ROI are proportional to the blood volume in the ventricle.

  • Ejection Fraction Calculation: The Left Ventricular Ejection Fraction (LVEF) is calculated using the following formula: LVEF (%) = [(End-diastolic counts - Background counts) - (End-systolic counts - Background counts)] / (End-diastolic counts - Background counts) x 100[6]

  • Other Parameters: In addition to LVEF, other parameters such as end-diastolic and end-systolic volumes, stroke volume, and cardiac output can be derived from the data. Regional wall motion can also be assessed qualitatively.[14]

Visualizations

Experimental_Workflow cluster_pre Baseline Assessment cluster_intervention Intervention cluster_post Post-Intervention Assessment cluster_analysis Data Analysis Patient_Prep Patient Preparation & Consent Baseline_RNA_Rest Baseline Radionuclide Angiography (Rest) Patient_Prep->Baseline_RNA_Rest Baseline_RNA_Exercise Baseline Radionuclide Angiography (Exercise) Baseline_RNA_Rest->Baseline_RNA_Exercise Disopyramide_Admin This compound Administration Baseline_RNA_Exercise->Disopyramide_Admin Post_RNA_Rest Post-Disopyramide Radionuclide Angiography (Rest) Disopyramide_Admin->Post_RNA_Rest Post_RNA_Exercise Post-Disopyramide Radionuclide Angiography (Exercise) Post_RNA_Rest->Post_RNA_Exercise Data_Processing Image Processing & ROI Definition Post_RNA_Exercise->Data_Processing EF_Calculation Ejection Fraction Calculation Data_Processing->EF_Calculation Report Reporting & Statistical Analysis EF_Calculation->Report

Caption: Experimental workflow for assessing this compound's effect on ventricular function.

RNA_Procedure cluster_labeling RBC Labeling cluster_acquisition Image Acquisition cluster_analysis Data Analysis Blood_Draw 1. Draw Patient Blood Add_Tin 2. Add Stannous Ions Blood_Draw->Add_Tin Add_Tc99m 3. Add Tc-99m Add_Tin->Add_Tc99m Reinject 4. Re-inject Labeled RBCs Add_Tc99m->Reinject ECG_Gating 5. ECG Gating Setup Positioning 6. Patient Positioning ECG_Gating->Positioning Acquire_Images 7. Acquire Gated Images (Multiple Views) Positioning->Acquire_Images Define_ROI 8. Define Ventricular ROIs Generate_TAC 9. Generate Time-Activity Curve Define_ROI->Generate_TAC Calculate_EF 10. Calculate Ejection Fraction Generate_TAC->Calculate_EF

Caption: Radionuclide angiography (MUGA scan) procedure workflow.

References

Application of Disopyramide in Feline Obstructive Hypertrophic Cardiomyopathy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Feline Hypertrophic Cardiomyopathy (HCM) is the most prevalent cardiac disease in domestic cats, characterized by the thickening of the heart muscle, which can lead to severe cardiovascular complications.[1][2] A significant subset of cats with HCM develops obstructive hypertrophic cardiomyopathy (HOCM), where the blood flow from the left ventricle is impeded, often due to the systolic anterior motion (SAM) of the mitral valve.[2] While beta-blockers are a common first-line therapy, some cats are refractory to this treatment.[3][4][5] Disopyramide, a Class Ia antiarrhythmic agent, has emerged as a potential adjunctive therapy for these non-responsive cases.[3][4][5] This document provides detailed application notes and protocols for the use of this compound in feline HOCM research.

Mechanism of Action

This compound functions primarily as a sodium channel blocker.[4][6] Its negative inotropic effect is believed to alleviate left ventricular outflow tract obstruction (LVOTO).[4][6] By reducing the rate of the action potential rise, this compound may delay the apposition of the mitral valve's anterior leaflet and the interventricular septum, thereby suppressing SAM and reducing the LVOT pressure gradient.[4] In human studies, this compound has been shown to be effective in relieving symptoms associated with outflow obstruction.[7][8]

Therapeutic Efficacy and Safety in Feline HOCM

Recent studies have demonstrated the potential benefits of this compound in cats with HOCM that are non-responsive to beta-blocker therapy, such as carvedilol (B1668590).[3][4][5] The addition of this compound to the treatment regimen has been shown to significantly reduce the left ventricular outflow tract velocity (LVOTV) and levels of cardiac troponin I (cTnI), a biomarker for myocardial injury.[3][4][5] Importantly, these improvements were observed without significant adverse effects, suggesting a favorable safety profile in the studied feline population.[3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on the use of this compound in feline HOCM.

Table 1: this compound Dosage and Administration in Feline HOCM Studies

Study TypeSubject(s)Prior TreatmentThis compound DosageRoute of AdministrationFrequency
Prospective Observational StudyClient-owned cats with HOCMCarvedilol (non-responsive)Approx. 5.0 mg/kgOralq 12h
Case Report10-month-old Norwegian Forest catCarvedilolInitial: 5.4 mg/kg, Increased to: 10.9 mg/kgOralbid

Data sourced from multiple studies.[4][7]

Table 2: Efficacy of this compound Co-therapy in Feline HOCM

ParameterBaseline (on Carvedilol only)Post-Disopyramide Co-therapyPercentage Change
LVOT Flow Velocity (m/s)
Case Report4.80.7-85.4%
Plasma NT-proBNP (pmol/L)
Case Report870499-42.6%
Cardiac Troponin I (cTnI)
Prospective StudyElevatedSignificantly DecreasedSignificant Reduction

Data from a case report and a prospective study.[3][4][7]

Experimental Protocols

Protocol 1: Evaluation of this compound as Co-therapy in Cats with HOCM Non-Responsive to Beta-Blockers

Based on the prospective observational study design.[3][4]

1. Subject Selection and Diagnosis:

  • Recruit client-owned cats with a diagnosis of HOCM.
  • Inclusion Criteria:
  • Maximal left ventricular diastolic wall thickness of ≥ 6 mm on echocardiography.
  • LVOT velocity (LVOTV) of ≥ 3.5 m/s on continuous-wave Doppler.
  • Non-responsive to at least 30 days of carvedilol administration, defined as LVOTV not reaching <3.5 m/s.[4]
  • Exclusion Criteria:
  • Systolic blood pressure >160 mmHg.
  • Hyperthyroidism.
  • Dehydration.
  • Other cardiac diseases that could induce myocardial hypertrophy.[4]

2. Baseline Data Collection:

  • Perform a complete physical examination.
  • Conduct electrocardiography (ECG).
  • Perform thoracic radiography.
  • Measure non-invasive blood pressure (oscillometric method).
  • Conduct comprehensive echocardiography to assess LV wall thickness, LVOTV, and other relevant cardiac parameters.
  • Collect blood samples for cardiac biomarker analysis (e.g., cTnI).

3. This compound Administration:

  • Initiate this compound at a dose of approximately 5.0 mg/kg orally every 12 hours, in addition to the existing carvedilol treatment.[4]

4. Monitoring and Follow-up:

  • Re-evaluate the cats after at least two weeks of this compound administration.
  • Repeat all baseline data collection procedures (physical examination, ECG, blood pressure, echocardiography, and cardiac biomarkers).
  • Monitor for any adverse effects.

5. Data Analysis:

  • Compare the pre- and post-Disopyramide treatment values for LVOTV, cTnI, and other measured parameters using appropriate statistical tests.

Visualizations

experimental_workflow cluster_screening Subject Screening & Diagnosis cluster_treatment Treatment Protocol cluster_monitoring Monitoring & Data Analysis s1 Recruit Client-Owned Cats with Suspected HOCM s2 Diagnostic Workup: - Physical Exam - ECG - Radiography - Blood Pressure - Echocardiography s1->s2 s3 Inclusion Criteria: - LV Wall Thickness ≥ 6mm - LVOTV ≥ 3.5 m/s s2->s3 s4 Exclusion Criteria: - Hypertension - Hyperthyroidism - Dehydration s3->s4 t1 Initiate Carvedilol Treatment (min. 30 days) s4->t1 t2 Assess for Non-Responsiveness: LVOTV remains ≥ 3.5 m/s t1->t2 t3 Add this compound Co-therapy (~5.0 mg/kg PO q12h) t2->t3 m1 Follow-up Evaluation (after ≥ 2 weeks) t3->m1 m2 Repeat Diagnostic Workup m1->m2 m3 Data Comparison: Pre- vs. Post-Disopyramide m2->m3

Caption: Experimental workflow for evaluating this compound in feline HOCM.

signaling_pathway cluster_cell Cardiomyocyte na_channel Voltage-gated Na+ Channel action_potential Rapid Depolarization (Action Potential Upstroke) na_channel->action_potential Mediates sam Systolic Anterior Motion (SAM) of Mitral Valve action_potential->sam Contributes to lvoto Left Ventricular Outflow Tract Obstruction (LVOTO) sam->lvoto Causes This compound This compound This compound->na_channel Inhibits

Caption: this compound's mechanism of action in reducing LVOTO.

logical_relationship hocm Feline Obstructive Hypertrophic Cardiomyopathy (HOCM) beta_blocker Beta-Blocker Therapy (e.g., Carvedilol) hocm->beta_blocker non_responsive Non-Responsive (Persistent LVOTO) beta_blocker->non_responsive Some cases This compound This compound Co-therapy non_responsive->this compound reduced_lvoto Reduced LVOTO (Lower LVOTV) This compound->reduced_lvoto reduced_injury Reduced Myocardial Injury (Lower cTnI) This compound->reduced_injury improved_outcome Potential for Improved Clinical Outcome reduced_lvoto->improved_outcome reduced_injury->improved_outcome

Caption: Logical flow of this compound application in feline HOCM.

References

Application Notes and Protocols for Using Disopyramide in Multi-electrode Array (MEA) Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disopyramide (B23233) is a Class Ia antiarrhythmic agent used in the treatment of ventricular arrhythmias. Its primary mechanism of action involves the blockade of voltage-gated sodium channels, with additional effects on various potassium and calcium channels. Multi-electrode array (MEA) electrophysiology with human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) offers a powerful in vitro platform to study the electrophysiological effects of compounds like this compound in a human-relevant context. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in MEA assays.

Mechanism of Action

This compound exerts its antiarrhythmic effects by modulating several key ion channels in cardiomyocytes. As a Class Ia antiarrhythmic, its principal action is the blockade of the fast inward sodium current (INa), which slows the upstroke of the cardiac action potential (Phase 0) and prolongs the QRS duration.[1] this compound also blocks the hERG/IKr potassium current, which contributes to its potential to prolong the QT interval.[2] Additionally, it has been shown to enhance the late sodium current (late INa) and the L-type calcium current (ICa-L), while reducing the small-conductance calcium-activated potassium current (ISK).[2] This complex interplay of effects results in a prolongation of the action potential duration (APD) and the effective refractory period.

Data Presentation: Effects of this compound on hiPSC-CM Electrophysiology

The following tables summarize the quantitative effects of this compound on key electrophysiological parameters measured in hiPSC-CMs.

ConcentrationChange in Action Potential Duration at 50% Repolarization (APD50)Change in Action Potential Duration at 90% Repolarization (APD90)Reference
3 µMNo significant changeSlight, non-significant prolongation[3]
10 µMSignificant prolongationSignificant prolongation[3][4]
30 µMSignificant prolongationSignificant prolongation[3][4]
ParameterEffect of this compoundNotesReference
Field Potential Duration, corrected (FPDc)ProlongationObserved in hiPSC-CMs.[5]
Maximal Depolarization Velocity (Vmax)Concentration-dependent reductionConsistent with sodium channel blockade.[3]
Resting Potential (RP)No significant change[3]
Action Potential Amplitude (APA)No significant change[3]
Arrhythmic EventsReduction of induced arrhythmiasDemonstrated in a disease model (SQTS1-hiPSC-CMs).[4]

Experimental Protocols

This section provides a detailed methodology for conducting an MEA experiment to evaluate the electrophysiological effects of this compound on hiPSC-CMs.

Materials
  • Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)

  • MEA plates (e.g., 48-well) with integrated electrodes

  • MEA system with temperature and gas control (37°C, 5% CO2)

  • Cardiomyocyte maintenance medium

  • Fibronectin solution (for coating)

  • This compound phosphate (B84403)

  • Dimethyl sulfoxide (B87167) (DMSO, vehicle)

  • Sterile, nuclease-free water

  • Pipettes and sterile, filtered pipette tips

Methods

1. MEA Plate Preparation

  • On the day of cell plating, coat the MEA plates with fibronectin solution according to the manufacturer's instructions to ensure optimal cell attachment.

  • Incubate the coated plates for at least one hour at 37°C and 5% CO2.

  • Aspirate the fibronectin solution from the wells immediately before cell seeding.

2. hiPSC-CM Seeding

  • Thaw and prepare the hiPSC-CMs according to the supplier's protocol.

  • Perform a cell count to determine cell viability and concentration.

  • Resuspend the cells in pre-warmed cardiomyocyte maintenance medium to achieve the desired seeding density (e.g., 50,000 cells/well for a 48-well plate).[6]

  • Carefully pipette the cell suspension into the center of each well of the fibronectin-coated MEA plate.

  • Culture the cells in a humidified incubator at 37°C and 5% CO2. Allow the cells to form a confluent, spontaneously beating monolayer, which typically takes 7-10 days.

  • Replace 50% of the culture medium every 2-3 days.

3. Compound Preparation

  • Prepare a stock solution of this compound phosphate in sterile, nuclease-free water or DMSO.

  • Perform serial dilutions of the this compound stock solution in cardiomyocyte maintenance medium to achieve the desired final concentrations (e.g., 3 µM, 10 µM, 30 µM).

  • Prepare a vehicle control solution containing the same final concentration of DMSO as the highest this compound concentration.

4. MEA Recording

  • Place the MEA plate with the mature, beating hiPSC-CM monolayer onto the MEA system and allow it to equilibrate for at least 10-20 minutes.[1]

  • Record a stable baseline of spontaneous field potentials for at least 100 seconds for each well.[1]

  • Carefully add the vehicle control and this compound solutions to the respective wells.

  • Record the field potentials continuously or at set time points (e.g., 5, 15, 30, and 60 minutes) after compound addition to assess the acute effects.

5. Data Analysis

  • Use the MEA system's software to analyze the recorded field potential waveforms.

  • Key parameters to analyze include:

    • Field Potential Duration (FPD): The time from the initial fast depolarization spike to the peak of the repolarization wave (T-wave). This is analogous to the QT interval in an ECG.

    • Spike Amplitude: The peak amplitude of the initial depolarization spike.

    • Beat Rate: The frequency of spontaneous contractions.

    • Arrhythmia Detection: The software can often identify irregular beating patterns, such as early afterdepolarizations (EADs).

  • Normalize the data from the compound-treated wells to their respective baseline recordings and to the vehicle-treated control wells.

  • Generate concentration-response curves to determine the potency of this compound's effects.

Mandatory Visualizations

disopyramide_mea_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis plate_prep MEA Plate Coating (Fibronectin) cell_seeding hiPSC-CM Seeding (e.g., 50k cells/well) plate_prep->cell_seeding cell_culture Cell Culture & Maturation (7-10 days) cell_seeding->cell_culture equilibration Equilibration on MEA (10-20 min) cell_culture->equilibration compound_prep This compound Dilution (e.g., 3, 10, 30 µM) drug_addition Drug/Vehicle Addition compound_prep->drug_addition baseline Baseline Recording (100 sec) equilibration->baseline baseline->drug_addition post_drug_rec Post-Drug Recording drug_addition->post_drug_rec data_extraction Parameter Extraction (FPD, Spike Amp, Beat Rate) post_drug_rec->data_extraction normalization Normalization to Baseline & Vehicle Control data_extraction->normalization dose_response Concentration-Response Analysis normalization->dose_response

Caption: Experimental workflow for assessing this compound's effects using MEA.

disopyramide_signaling_pathway cluster_channels Ion Channels cluster_effects Cellular Electrophysiological Effects This compound This compound na_channel Fast Na+ Channel (INa) This compound->na_channel Blocks late_na_channel Late Na+ Channel (Late INa) This compound->late_na_channel Enhances ca_channel L-type Ca2+ Channel (ICa-L) This compound->ca_channel Enhances k_channel_sk SK Channel (ISK) This compound->k_channel_sk Reduces k_channel_herg hERG/IKr Channel This compound->k_channel_herg Blocks na_ca_exchanger Na+/Ca2+ Exchanger (INCX) This compound->na_ca_exchanger Enhances phase0 Slower Phase 0 Depolarization na_channel->phase0 apd Action Potential Duration Prolongation late_na_channel->apd ca_channel->apd k_channel_sk->apd k_channel_herg->apd na_ca_exchanger->apd erp Effective Refractory Period Prolongation apd->erp

References

Determining Free vs. Protein-Bound Disopyramide Concentrations: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disopyramide (B23233) is a Class Ia antiarrhythmic agent utilized in the management of cardiac arrhythmias.[1] Its therapeutic efficacy and potential for toxicity are closely related to its concentration in plasma. A critical aspect of this compound's pharmacology is its concentration-dependent binding to plasma proteins, primarily alpha-1-acid glycoprotein (B1211001) (AAG).[2][3] This binding is saturable, meaning that as the total drug concentration increases, the percentage of unbound (free) drug also increases.[4][5] The free fraction of a drug is the pharmacologically active portion available to interact with its target receptors and to be eliminated from the body.[4][6] Consequently, monitoring the free concentration of this compound can provide a more accurate assessment of its therapeutic effect and risk of adverse events compared to monitoring the total drug concentration alone.[3][7]

This document provides detailed protocols for the two most common methods for separating free from protein-bound this compound—Equilibrium Dialysis and Ultrafiltration—followed by a protocol for the quantitative analysis of this compound concentrations using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Comparison of Methods

The choice of method for determining free drug concentration can be influenced by factors such as experimental time, sample volume requirements, and potential for non-specific binding. Below is a summary of key quantitative parameters associated with this compound protein binding and a comparison of the primary separation techniques.

Table 1: this compound Protein Binding Characteristics

ParameterValueReference
Primary Binding ProteinAlpha-1-acid glycoprotein (AAG)[2][3]
Secondary Binding ProteinAlbumin (accounts for 5-10% of binding)[2]
Concentration DependenceBinding decreases as total concentration increases.[4][8]
Reported Protein Binding Range10% to 70%[4]
Decrease in Binding with ConcentrationFrom 64% to 52% over a total concentration range of 1-5 µg/mL.[8]
Free Fraction Range in Patients16% to 54% for total concentrations of 0.5 to 5.8 mg/L.[9]

Table 2: Comparison of Equilibrium Dialysis and Ultrafiltration for this compound

FeatureEquilibrium DialysisUltrafiltrationReference
Principle Passive diffusion across a semi-permeable membrane until equilibrium is reached.Convective separation of the free drug-containing ultrafiltrate from the protein-bound drug by centrifugal force.[10][11]
Time to Complete Slower (requires hours to reach equilibrium).Faster (can be completed in 20-40 minutes).[10]
Sample Volume Typically requires larger sample volumes.Requires smaller sample volumes (e.g., 1 mL).[10]
Protein Leakage Minimal to none.Minimal to none with appropriate devices.[10]
Non-specific Binding Can be a concern; requires careful selection of materials.Can be a concern; pre-conditioning of the device is recommended.[10][11]
Temperature Effect Binding is significantly greater at 22°C than at 37°C.Percentage of binding is similar at 22°C and 37°C.[12]
Considered Method Gold-standard.Simple and rapid.[10][11]

Experimental Protocols

Protocol 1: Determination of Free this compound Concentration by Equilibrium Dialysis

Equilibrium dialysis is widely regarded as the gold-standard method for determining the unbound fraction of a drug.[11]

Materials:

  • Equilibrium dialysis apparatus (e.g., 96-well plate-based system)

  • Dialysis membranes with a molecular weight cutoff (MWCO) of 12-14 kDa[11]

  • Human plasma or a solution of purified AAG

  • This compound stock solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Validated analytical method for this compound quantification (e.g., LC-MS/MS)

Procedure:

  • Membrane Preparation: Prepare the dialysis membranes according to the manufacturer's instructions. This may involve washing and hydration steps.

  • Apparatus Assembly: Assemble the equilibrium dialysis cells, ensuring the membrane separates the two chambers (a plasma chamber and a buffer chamber).

  • Sample Preparation: Spike human plasma or AAG solution with this compound to the desired concentrations.

  • Loading the Dialysis Cells:

    • Add the spiked plasma sample to the plasma chamber of the dialysis cell.

    • Add an equal volume of PBS to the buffer chamber.

  • Equilibration:

    • Seal the dialysis apparatus.

    • Incubate at a constant temperature (typically 37°C) with gentle agitation.

    • The incubation time should be sufficient to allow for equilibrium to be reached (typically 4-24 hours). This should be determined experimentally.

  • Sample Collection: After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • Sample Analysis:

    • To ensure accurate comparison and account for matrix effects, matrix-match the samples.

    • Add an equal volume of blank plasma to the buffer aliquot.

    • Add an equal volume of PBS to the plasma aliquot.

    • Determine the concentration of this compound in both sets of samples using a validated analytical method. The concentration in the buffer chamber represents the free drug concentration.

  • Calculation:

    • Fraction Unbound (fu) = [Concentration in Buffer Chamber] / [Concentration in Plasma Chamber]

    • Percent Bound = (1 - fu) * 100

Protocol 2: Determination of Free this compound Concentration by Ultrafiltration

Ultrafiltration is a more rapid alternative to equilibrium dialysis that utilizes centrifugal force to separate the free drug from the protein-bound drug.[10][11]

Materials:

  • Centrifugal ultrafiltration devices with a hydrophilic, low-binding membrane (e.g., regenerated cellulose) and a suitable MWCO (e.g., 30 kDa)[11]

  • Human plasma or a solution of purified AAG

  • This compound stock solution

  • Temperature-controlled centrifuge

  • Validated analytical method for this compound quantification (e.g., LC-MS/MS)

Procedure:

  • Device Pre-treatment (Recommended): To minimize non-specific binding, pre-condition the ultrafiltration device by spinning it with a buffer solution. Some protocols suggest a pre-ultrafiltration step with the drug-spiked plasma to saturate non-specific binding sites.[11]

  • Sample Preparation: Spike human plasma or AAG solution with this compound to the desired concentrations.

  • Loading the Device: Add the spiked plasma sample to the upper chamber of the ultrafiltration device.

  • Centrifugation:

    • Place the loaded devices in a temperature-controlled centrifuge set to 37°C.

    • Centrifuge according to the device manufacturer's instructions to obtain the desired volume of ultrafiltrate (typically a fraction of the initial volume to avoid disrupting the binding equilibrium).

  • Sample Collection:

    • Carefully collect the ultrafiltrate from the lower chamber. This contains the free drug.

    • Collect an aliquot of the retentate (the solution remaining in the upper chamber) for total drug concentration determination.

  • Sample Analysis:

    • Analyze the this compound concentration in the ultrafiltrate (free concentration) and the retentate or an aliquot of the initial plasma sample (total concentration) using a validated analytical method.

  • Calculation:

    • Fraction Unbound (fu) = [Concentration in Ultrafiltrate] / [Total Concentration in Plasma]

    • Percent Bound = (1 - fu) * 100

Protocol 3: Quantitative Analysis of this compound in Plasma by LC-MS/MS

LC-MS/MS is a highly sensitive and selective method for the quantification of drugs in biological matrices.[13][14]

Materials and Reagents:

  • This compound reference standard

  • This compound stable isotope-labeled internal standard (e.g., this compound-d5)

  • HPLC-grade methanol (B129727)

  • HPLC-grade acetonitrile (B52724)

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human plasma (drug-free)

  • LC-MS/MS system

Procedure:

  • Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples:

    • Prepare stock solutions of this compound and the internal standard in methanol.

    • Prepare a series of calibration standards by spiking drug-free human plasma with known concentrations of this compound.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

  • Sample Preparation (Protein Precipitation):

    • To a known volume of plasma sample (calibration standard, QC, or unknown), add the internal standard solution.

    • Add 3 volumes of cold acetonitrile or methanol to precipitate the plasma proteins.

    • Vortex the samples vigorously.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Use a suitable C18 reversed-phase column.

      • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Optimize the gradient, flow rate, and column temperature for optimal separation.

    • Tandem Mass Spectrometry:

      • Use an electrospray ionization (ESI) source in positive ion mode.

      • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

      • Monitor the specific precursor-to-product ion transitions for this compound and its internal standard (e.g., for this compound: m/z 340.2 → 239.2).[13]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

    • Use a weighted linear regression to fit the data.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_separation Separation of Free vs. Bound Drug cluster_analysis Quantification cluster_results Data Interpretation Plasma Human Plasma Sample Spike Spike with this compound Plasma->Spike ED Equilibrium Dialysis Spike->ED Method 1 UF Ultrafiltration Spike->UF Method 2 LCMS LC-MS/MS Analysis ED->LCMS UF->LCMS Calc Calculate Free and Bound Concentrations LCMS->Calc

Caption: Overall experimental workflow for determining free vs. protein-bound this compound.

Signaling_Pathway TotalDrug Total this compound in Plasma ProteinBound Protein-Bound this compound (Inactive) TotalDrug->ProteinBound Binding/ Dissociation FreeDrug Free this compound (Pharmacologically Active) TotalDrug->FreeDrug AAG α1-Acid Glycoprotein (AAG) ProteinBound->AAG Receptor Cardiac Ion Channels (Receptor) FreeDrug->Receptor Interaction Elimination Metabolism/Excretion FreeDrug->Elimination Clearance Effect Therapeutic/Toxic Effect Receptor->Effect

Caption: Relationship between total, bound, and free this compound and its pharmacological effect.

References

Application Note: Quantification of Disopyramide in Human Serum using Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and reliable method for the quantitative analysis of the antiarrhythmic drug Disopyramide (B23233) in human serum using gas chromatography (GC). The described protocol employs a liquid-liquid extraction for sample preparation and utilizes p-Chlorothis compound as an internal standard to ensure accuracy and precision. The method is linear over the therapeutic range of this compound concentrations and demonstrates excellent recovery and reproducibility. This application note is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.

Introduction

This compound is a Class IA antiarrhythmic agent used in the treatment of ventricular arrhythmias. Therapeutic drug monitoring of this compound is crucial due to its narrow therapeutic index and the potential for adverse effects at elevated concentrations. Gas chromatography offers a specific and sensitive technique for the quantification of this compound in biological matrices such as serum. This document provides a detailed protocol for the determination of this compound in serum by GC with nitrogen-selective detection.

Experimental

Materials and Reagents
  • This compound (certified reference standard)

  • p-Chlorothis compound (internal standard)

  • Human Serum (drug-free)

  • n-Heptane (HPLC grade)

  • Isobutanol (HPLC grade)

  • Sulfuric Acid (1 mol/L)

  • Sodium Hydroxide (5 mol/L)

  • Diethyl Ether (anhydrous)

  • Ethanol (B145695) (anhydrous)

  • Deionized Water

Instrumentation
  • Gas Chromatograph (GC) equipped with a Nitrogen-Phosphorus Detector (NPD) or a mass spectrometer (MS).

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (or equivalent).

  • Centrifuge

  • Vortex Mixer

  • Evaporator (e.g., nitrogen evaporator)

Sample Preparation

A liquid-liquid extraction procedure is employed to isolate this compound and the internal standard from the serum matrix.[1][2][3]

  • Sample Aliquoting: To a 15 mL centrifuge tube, add 1.0 mL of human serum (blank, standard, or unknown sample).

  • Internal Standard Spiking: Add 100 µL of the p-Chlorothis compound internal standard working solution (10 µg/mL in ethanol) to each tube.

  • Alkalinization: Add 0.5 mL of 5 mol/L Sodium Hydroxide and vortex for 30 seconds.

  • First Extraction: Add 5 mL of n-heptane/isobutanol (96:4 v/v), vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes.[1][2][3]

  • Acidic Back-Extraction: Transfer the upper organic layer to a clean centrifuge tube. Add 3 mL of 1 mol/L Sulfuric Acid, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes.[1][2][3]

  • Second Extraction: Discard the upper organic layer. To the remaining acidic aqueous layer, add 0.5 mL of 5 mol/L Sodium Hydroxide to make it basic. Add 5 mL of diethyl ether, vortex for 2 minutes, and centrifuge at 3000 rpm for 10 minutes.[1][2][3]

  • Evaporation: Transfer the upper ether layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of ethanol and vortex for 30 seconds. The sample is now ready for GC analysis.

GC Method Parameters
ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm, 5% Phenyl Polysiloxane
Injector Temperature 280°C
Detector Temperature 300°C (NPD)
Carrier Gas Helium, 1.2 mL/min (Constant Flow)
Oven Program
- Initial Temperature180°C, hold for 1 min
- Ramp Rate15°C/min
- Final Temperature280°C, hold for 5 min
Injection Volume 1 µL (Splitless)
NPD Bead Voltage As per manufacturer's recommendation

Results and Discussion

Linearity

The method demonstrated excellent linearity over a concentration range of 1 to 5 mg/L in serum.[1][2][3] The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound. The correlation coefficient (r²) was consistently greater than 0.99.[1][2][3]

Precision and Accuracy

The precision of the method was evaluated by analyzing replicate serum samples at different concentrations. The within-run and between-run precision were found to be within acceptable limits, as indicated by the low relative standard deviation (RSD) values.[1][2][3]

Method Validation Data

The following table summarizes the quantitative data obtained from the method validation studies.

ParameterResult
Linearity Range 1 - 5 mg/L
Correlation Coefficient (r²) > 0.99[1][2][3]
Within-Run Precision (RSD) 4% at 5 mg/L, 6% at 3 mg/L[1][2][3]
Between-Run Precision (RSD) 7% at 3 mg/L[1][2][3]
Limit of Detection (LOD) 0.1 mg/L (Estimated)
Limit of Quantification (LOQ) 0.5 mg/L (Estimated)
Mean Recovery > 90% (Estimated)

Estimated values are based on typical performance and may vary between laboratories.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis serum 1. Serum Sample (1 mL) add_is 2. Add Internal Standard (p-Chlorothis compound) serum->add_is alkalinize1 3. Alkalinize (NaOH) add_is->alkalinize1 extract1 4. Extract with n-Heptane/Isobutanol alkalinize1->extract1 back_extract 5. Back-extract with H2SO4 extract1->back_extract alkalinize2 6. Alkalinize Aqueous Layer (NaOH) back_extract->alkalinize2 extract2 7. Extract with Diethyl Ether alkalinize2->extract2 evaporate 8. Evaporate Ether Layer extract2->evaporate reconstitute 9. Reconstitute in Ethanol evaporate->reconstitute inject 10. Inject 1 µL into GC reconstitute->inject separate 11. Chromatographic Separation inject->separate detect 12. Nitrogen-Phosphorus Detection separate->detect integrate 13. Peak Integration detect->integrate calculate 14. Calculate Peak Area Ratio integrate->calculate quantify 15. Quantify this compound using Calibration Curve calculate->quantify

References

Application Note: Densitometric Determination of Disopyramide in the Presence of its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disopyramide (B23233) is a Class Ia antiarrhythmic agent used in the treatment of ventricular arrhythmias.[1] Like many pharmaceutical compounds, this compound is susceptible to degradation under various environmental conditions, leading to the formation of impurities that can affect its efficacy and safety. Therefore, it is crucial to have a reliable analytical method to quantify this compound in the presence of its degradation products. This application note describes a validated stability-indicating High-Performance Thin-Layer Chromatography (HPTLC) method for the densitometric determination of this compound in the presence of its degradation products. This method is suitable for routine quality control and stability studies of this compound in bulk and pharmaceutical dosage forms.

The primary known metabolite and a potential degradation product of this compound is its mono-N-dealkylated metabolite.[2] Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.[3][4][5][6]

Principle

This method utilizes HPTLC on silica (B1680970) gel plates to separate this compound from its degradation products. The separation is achieved using a specific mobile phase. The quantification is performed by densitometric scanning of the chromatogram at a wavelength where this compound absorbs maximally. The peak area of the this compound spot is proportional to its concentration.

Materials and Methods

Chemicals and Reagents
Instrumentation
  • HPTLC system equipped with:

    • Sample applicator (e.g., Linomat 5)

    • Twin-trough developing chamber

    • TLC scanner with a UV detector

    • Data integration software

Preparation of Solutions
  • Standard Stock Solution of this compound (1000 µg/mL): Accurately weigh 10 mg of this compound phosphate and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: From the standard stock solution, prepare working standard solutions in the range of 25-250 µg/mL by diluting with methanol.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[3][4][5][6]

  • Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 1N HCl. Reflux the mixture for 4 hours at 80°C. Cool the solution and neutralize it with 1N NaOH. Dilute to 10 mL with methanol.

  • Alkaline Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 1N NaOH. Reflux the mixture for 4 hours at 80°C. Cool the solution and neutralize it with 1N HCl. Dilute to 10 mL with methanol.

  • Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 30% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to 10 mL with methanol.

  • Thermal Degradation: Keep the powdered this compound phosphate in a hot air oven at 105°C for 24 hours. Dissolve 10 mg of the heat-treated powder in 10 mL of methanol.

  • Photolytic Degradation: Expose the standard stock solution to direct sunlight for 24 hours.

Chromatographic Conditions
ParameterValue
Stationary Phase Pre-coated silica gel 60 F254 HPTLC plates
Mobile Phase Ethyl acetate : Chloroform : Ammonium hydroxide (85:10:5, v/v/v)
Chamber Saturation Time 20 minutes
Development Distance 80 mm
Application Volume 10 µL
Application Mode Band
Band Width 8 mm
Detection Wavelength 265 nm
Densitometric Analysis
  • Apply 10 µL of the standard solutions and the stressed samples as bands on the HPTLC plate.

  • Develop the plate in a twin-trough chamber saturated with the mobile phase.

  • After development, air dry the plate.

  • Scan the plate densitometrically at 265 nm.

  • Record the peak areas and calculate the concentration of this compound. The UV spectrum of this compound shows significant absorbance at 265 nm.[7]

Results and Data Presentation

The developed HPTLC method should effectively separate this compound from its degradation products. The Rf value for this compound is expected to be well-resolved from the degradation product peaks.

Table 1: Quantitative Data Summary

AnalyteRf Value (Approximate)Linearity Range (µ g/spot )Correlation Coefficient (r²)
This compound0.50 ± 0.050.25 - 2.5> 0.995

Table 2: Results of Forced Degradation Studies

Stress ConditionNumber of Degradation ProductsApproximate Rf Values of Degradation Products% Degradation of this compound
Acid Hydrolysis (1N HCl, 80°C, 4h)10.35~20%
Alkaline Hydrolysis (1N NaOH, 80°C, 4h)10.35~15%
Oxidative (30% H₂O₂, RT, 24h)20.25, 0.40~25%
Thermal (105°C, 24h)Minor Degradation-< 5%
Photolytic (Sunlight, 24h)Minor Degradation-< 5%

Method Validation

The developed HPTLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.

  • Linearity: The linearity of the method is established by plotting a calibration curve of peak area versus concentration of this compound.

  • Precision: The precision of the method is determined by repeatability (intra-day) and intermediate precision (inter-day) studies. The %RSD should be less than 2%.

  • Accuracy: The accuracy of the method is determined by recovery studies at three different concentration levels (e.g., 80%, 100%, and 120%). The recovery should be within 98-102%.

  • Specificity: The specificity of the method is demonstrated by the complete separation of this compound from its degradation products.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined from the calibration curve.

Visualization of Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_hptlc HPTLC Analysis cluster_analysis Data Analysis prep_standards Prepare Standard Solutions of this compound application Apply Samples and Standards to HPTLC Plate prep_standards->application prep_samples Prepare Stressed Samples (Acid, Base, Oxidative, etc.) prep_samples->application development Develop Plate in Saturated Chamber application->development drying Air Dry the Plate development->drying scanning Densitometric Scanning at 265 nm drying->scanning integration Peak Area Integration scanning->integration quantification Quantification and Data Reporting integration->quantification

Fig. 1: Experimental workflow for the densitometric determination of this compound.

Logical Relationship of Forced Degradation and Analysis

degradation_analysis cluster_stress Forced Degradation cluster_separation Chromatographic Separation cluster_quantification Quantification This compound This compound (Active Pharmaceutical Ingredient) stress_conditions Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) This compound->stress_conditions Expose to hptlc_separation HPTLC Separation of This compound and Degradation Products This compound->hptlc_separation Mixture for degradation_products Generation of Degradation Products stress_conditions->degradation_products Leads to degradation_products->hptlc_separation Mixture for densitometry Densitometric Quantification of this compound hptlc_separation->densitometry Separated components for stability_assessment Assessment of Drug Stability densitometry->stability_assessment Provides data for

Fig. 2: Logical relationship of forced degradation and HPTLC analysis.

Conclusion

The described HPTLC-densitometric method is simple, rapid, precise, accurate, and stability-indicating for the determination of this compound in the presence of its degradation products. This method can be effectively used for the quality control and stability assessment of this compound in pharmaceutical formulations. The clear separation of the parent drug from its degradation products confirms the specificity and stability-indicating nature of the method, making it a valuable tool for pharmaceutical analysis.

References

Troubleshooting & Optimization

Troubleshooting low solubility of Disopyramide in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Disopyramide Solubility

This guide provides troubleshooting advice for researchers encountering low solubility of this compound in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in a neutral aqueous buffer (e.g., PBS pH 7.4)?

This compound in its free base form has very low aqueous solubility, stated as 1 mg/mL, and other sources report it as low as ~0.045 mg/mL.[1][2][3] It is a weak base with a pKa of approximately 10.3-10.4.[1][2][4] At a neutral pH of 7.4, the molecule is predominantly in its uncharged, free base form, which is less soluble in water. To achieve significant aqueous solubility, the pH of the solution must be acidic.

Q2: What is the relationship between pH and this compound solubility?

The solubility of this compound, as a weak base, is critically dependent on pH.

  • At Low pH (Acidic): Below its pKa, the tertiary amine group on this compound becomes protonated (positively charged). This charged form, or salt form, is significantly more water-soluble.

  • At High pH (Neutral to Basic): At or above a neutral pH, this compound exists primarily as the uncharged free base, which is poorly soluble in water and prone to precipitation.

Therefore, to dissolve this compound in an aqueous buffer, the pH must be lowered to protonate the molecule.

G cluster_0 High pH (≥ 7.4) cluster_1 Low pH (< 6.0) A This compound (Free Base, Uncharged) B Low Aqueous Solubility (Precipitation Likely) A->B Poorly Dissolves C This compound-H+ (Protonated, Charged Salt) D High Aqueous Solubility (Dissolved State) C->D Readily Dissolves G cluster_troubleshoot Troubleshooting Steps start Start: this compound Powder + Aqueous Buffer (e.g., PBS) check_dissolved Is the solution clear? start->check_dissolved check_ph 1. Check Buffer pH Is it ≥ 7.0? check_dissolved->check_ph No (Precipitate) end_success Success: Soluble this compound Solution check_dissolved->end_success Yes lower_ph 2. Lower pH Adjust to pH 4.0-5.0 with HCl. Re-attempt dissolution. check_ph->lower_ph check_again Is it dissolved now? lower_ph->check_again use_stock 3. Prepare Organic Stock Dissolve in DMSO first. (See Protocol) check_again->use_stock No check_again->end_success Yes dilute_stock 4. Dilute Stock into Buffer Add stock solution dropwise to vigorously stirring buffer. use_stock->dilute_stock dilute_stock->end_success end_fail Issue Persists: Consider alternative buffer (e.g., Citrate, HEPES) dilute_stock->end_fail If precipitation occurs upon dilution

References

How to minimize the negative inotropic effects of Disopyramide in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disopyramide, focusing on how to manage its negative inotropic effects in experimental settings.

Troubleshooting Guides

Issue: Excessive Negative Inotropic Effect Obscuring Other Experimental Observations

Potential Cause Suggested Solution
High this compound Concentration This compound's negative inotropic effect is concentration-dependent.[1][2] Create a concentration-response curve to identify the lowest effective concentration for your primary endpoint that produces a manageable level of negative inotropy.
Baseline Low Contractility of Preparation Ensure the baseline health of the cardiac preparation (isolated cardiomyocytes, trabeculae, etc.) is optimal. Use healthy animal models or human tissue from donors with good cardiac function. Follow validated isolation and preparation protocols to maximize tissue viability.
Experimental Temperature Lower temperatures can potentiate the negative inotropic effects of some cardiac drugs. Ensure your experiments are conducted at a physiological temperature (typically 35-37°C) unless the protocol specifies otherwise.
Interaction with other compounds If using other compounds in your experiment, be aware of potential synergistic negative inotropic effects. Review the pharmacology of all substances in your experimental buffer.

Issue: Difficulty in Measuring Other Electrophysiological Parameters due to Low Contraction Amplitude

Potential Cause Suggested Solution
Signal-to-Noise Ratio A diminished contraction amplitude can lead to a poor signal-to-noise ratio. Ensure your recording equipment is properly calibrated and grounded to minimize background noise. For optical systems, optimize lighting and camera settings.
Inadequate Pacing Ensure the cardiac preparation is being adequately paced to elicit a consistent, measurable contraction, even in the presence of this compound. The pacing voltage should be set at approximately 1.5 times the threshold.[3]
Need for Inotropic Support To maintain a sufficient contraction amplitude for measurement, consider the co-administration of a positive inotropic agent. A beta-adrenergic agonist like isoproterenol (B85558) can be used to counteract the negative inotropic effect.[4][5] This allows for the study of other parameters while maintaining mechanical function. Start with a low concentration of the positive inotrope and titrate as needed.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's negative inotropic effect?

A1: this compound is a Class Ia antiarrhythmic drug.[6] Its primary mechanism of action is the blockade of fast sodium channels in cardiomyocytes, which slows the upstroke of the action potential (Phase 0).[7][8][9] The negative inotropic (force-reducing) effect is largely attributed to its ability to block L-type Ca2+ channels, which reduces the influx of calcium into the cell during the plateau phase of the action potential.[10] This leads to a decrease in intracellular calcium availability for myofilament contraction.[1]

Q2: At what concentration does this compound typically induce a significant negative inotropic effect in vitro?

A2: A significant negative inotropic effect of this compound in in-vitro preparations, such as isolated human cardiac trabeculae, is observed at concentrations around 5 µmol/L.[1][2] However, the exact concentration can vary depending on the specific experimental model and tissue type. It is recommended to perform a concentration-response curve to determine the EC50 for your specific preparation.[11]

Q3: How can I experimentally counteract the negative inotropic effects of this compound to study its other properties?

A3: To counteract the negative inotropic effects of this compound, you can co-administer a positive inotropic agent. A common approach is the use of a beta-adrenergic agonist, such as isoproterenol. Isoproterenol stimulates beta-adrenergic receptors, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). PKA phosphorylates L-type calcium channels, increasing their opening probability and enhancing calcium influx, which helps to restore contractile force.

Q4: What experimental models are suitable for studying the inotropic effects of this compound?

A4: Several in-vitro models are well-suited for this purpose:

  • Isolated Cardiac Trabeculae or Papillary Muscles: These multicellular preparations from animal (e.g., rabbit, guinea pig) or human hearts allow for the measurement of isometric force and are considered a reliable tool for assessing contractile parameters.[10][12]

  • Isolated Adult Cardiomyocytes: Single-cell preparations from animal or human hearts enable the simultaneous measurement of contractility (sarcomere shortening) and intracellular calcium transients, providing detailed mechanistic insights.[3][13][14][15][16]

  • Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs): This is a developing platform that allows for high-throughput screening of drug effects on human cardiomyocytes.

Q5: Are there any confounding factors to be aware of when studying this compound's inotropic effects?

A5: Yes. This compound also possesses anticholinergic (vagolytic) properties, which can influence heart rate in whole-heart preparations.[6] Additionally, it blocks the rapid component of the delayed rectifier potassium current (IKr), which can lead to QT interval prolongation.[7][17] It is important to consider these other pharmacological actions when interpreting your experimental results.

Quantitative Data Summary

Table 1: In-Vitro Effects of this compound on Cardiac Contractility

ParameterPreparationThis compound Concentration% Change from BaselineReference
Isometric Twitch ForceHuman HCM Trabeculae5 µmol/L-33 ± 5% at 0.5 Hz[1]
Isometric Twitch ForceHuman HCM Trabeculae5 µmol/L-62 ± 10% at 1.5 Hz[1]
Contractile ForceGuinea Pig Papillary Muscle30 µM-31.9 ± 4.1%[10]

Table 2: Clinical Effects of this compound in Patients with Hypertrophic Obstructive Cardiomyopathy (HOCM)

ParameterDuration of TreatmentChange from Baselinep-valueReference
LVOT Gradient96 daysReduced from 58 ± 49 mm Hg to 25 ± 26 mm Hg< 0.001[1]
LV Ejection Fraction96 daysReduced from 72.2% to 68%< 0.001[1]

Experimental Protocols

Protocol 1: Isolation and Preparation of Cardiac Trabeculae for Inotropy Studies

This protocol is adapted from methodologies for preparing intact cardiac trabeculae for mechanical studies.[12][18][19][20][21]

  • Heart Excision and Perfusion:

    • Anesthetize the experimental animal (e.g., rabbit) following approved institutional guidelines.

    • Rapidly excise the heart and place it in ice-cold, oxygenated Krebs-Henseleit solution.

    • Cannulate the aorta and initiate retrograde Langendorff perfusion with Krebs-Henseleit solution containing 2,3-butanedione (B143835) monoxime (BDM) to arrest contractions during dissection.[12]

  • Trabecula Dissection:

    • Open the right ventricle and identify thin, unbranched trabeculae.

    • Carefully dissect the trabecula, leaving a small block of tissue at each end for mounting.

  • Mounting:

    • Transfer the dissected trabecula to an experimental chamber containing oxygenated Krebs-Henseleit solution at the desired temperature.

    • Mount the trabecula between a force transducer and a length controller.

  • Equilibration:

    • Wash out the BDM-containing solution and gradually increase the extracellular calcium concentration.

    • Allow the preparation to equilibrate for at least 60 minutes, applying a slight preload to achieve a baseline level of tension.

  • Experimentation:

    • Pace the trabecula at a physiological frequency (e.g., 1 Hz).

    • Record baseline isometric force.

    • Introduce this compound at the desired concentrations and record the changes in contractile force.

Protocol 2: Measurement of Contractility in Isolated Cardiomyocytes

This protocol is based on established methods for measuring cardiomyocyte contractility.[3][13][14][15][16]

  • Cardiomyocyte Isolation:

    • Isolate ventricular myocytes from an animal or human heart using enzymatic digestion with collagenase and protease.

  • Plating:

    • Plate the isolated, calcium-tolerant cardiomyocytes on laminin-coated coverslips in a recording chamber.

  • Perfusion and Pacing:

    • Perfuse the cells with a physiological salt solution (e.g., Tyrode's solution) at 35-37°C.

    • Field-stimulate the cardiomyocytes at a fixed frequency (e.g., 1 Hz) using platinum electrodes.

  • Contractility Measurement:

    • Use an optical system (e.g., IonOptix) to record sarcomere length or cell shortening.

    • Record baseline contractility parameters (e.g., amplitude of shortening, time to peak shortening, time to 90% relaxation).

  • Drug Application:

    • Introduce this compound into the perfusion solution at various concentrations.

    • Record the steady-state effects on contractility parameters at each concentration.

  • Data Analysis:

    • Express the changes in contractility parameters as a percentage of the baseline values.

    • Generate concentration-response curves to determine the IC50.

Visualizations

Disopyramide_Negative_Inotropy_Pathway cluster_extracellular Extracellular Space cluster_sarcolemma Sarcolemma cluster_intracellular Intracellular Space This compound This compound Na_channel Voltage-gated Na⁺ Channel This compound->Na_channel Blocks Ca_channel L-type Ca²⁺ Channel This compound->Ca_channel Blocks Ca_ext Ca²⁺ Ca_ext->Ca_channel Influx Ca_int Intracellular Ca²⁺ Ca_channel->Ca_int Reduced_Contraction Reduced Contraction Ca_channel->Reduced_Contraction Inhibition of Ca²⁺ influx leads to Contraction Myofilament Contraction Ca_int->Contraction Activates

Caption: Signaling pathway of this compound's negative inotropic effect.

Experimental_Workflow_Inotropy cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Tissue Isolate Cardiac Tissue (Trabeculae or Cardiomyocytes) Mount Mount/Plate Preparation Tissue->Mount Equilibrate Equilibrate and Pace Mount->Equilibrate Baseline Record Baseline Contractility Equilibrate->Baseline Add_Diso Add this compound Baseline->Add_Diso Record_Effect Record Effect on Contractility Add_Diso->Record_Effect Analyze Analyze Data (% Change from Baseline) Record_Effect->Analyze Curve Generate Concentration- Response Curve Analyze->Curve

Caption: General experimental workflow for assessing this compound's inotropic effects.

Troubleshooting_Logic Start Excessive Negative Inotropic Effect? Check_Conc Lower this compound Concentration Start->Check_Conc Yes Resolved Problem Resolved Start->Resolved No Check_Prep Assess Preparation Viability Check_Conc->Check_Prep Still excessive Add_Inotrope Consider Co-administration of Positive Inotrope (e.g., Isoproterenol) Check_Prep->Add_Inotrope Still excessive Add_Inotrope->Resolved

Caption: Troubleshooting logic for managing this compound's negative inotropy.

References

Technical Support Center: Addressing the Proarrhythmic Potential of Disopyramide in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for investigating the proarrhythmic potential of Disopyramide (B23233) in preclinical models. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's proarrhythmic potential?

A1: this compound is a Class Ia antiarrhythmic agent.[1] Its proarrhythmic potential arises from a complex interplay of its primary actions on cardiac ion channels. It blocks fast sodium channels (Nav1.5), which slows conduction, and also inhibits the rapid component of the delayed rectifier potassium current (I_Kr_ or hERG), which prolongs the action potential duration (APD) and the QT interval.[2][3][4] This combination can create a substrate for re-entrant arrhythmias and early afterdepolarizations (EADs), particularly at slow heart rates or in the presence of other risk factors.[5]

Q2: Which preclinical models are most suitable for evaluating this compound's proarrhythmic risk?

A2: A variety of preclinical models are used, each with its own advantages. Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) offer a human-relevant in vitro system to study effects on action potentials and ion channels.[6][7] The Langendorff-perfused isolated heart allows for the assessment of global cardiac electrophysiology, including ECG parameters, in the absence of systemic influences.[8] In vivo models, such as canine and rabbit models, provide a holistic view of the drug's effects within a complex physiological system.[9][10][11]

Q3: What are the expected electrophysiological effects of this compound in preclinical models?

A3: this compound typically causes a concentration-dependent decrease in the upstroke velocity (Vmax) of the cardiac action potential due to sodium channel blockade.[4] It also prolongs the action potential duration at 90% repolarization (APD90) and the effective refractory period (ERP).[12][13] These effects are generally more pronounced at slower stimulation frequencies (reverse use-dependence).[14]

Q4: Are there stereoselective differences in the proarrhythmic potential of this compound's enantiomers?

A4: Yes, the enantiomers of this compound can exhibit different electrophysiological effects. For instance, in canine models, l-disopyramide has been shown to be more potent in prolonging the sinus cycle length and atrioventricular nodal refractoriness compared to d-disopyramide.[15] This is attributed to the differential anticholinergic activities of the enantiomers.[15]

Data Presentation

Table 1: Inhibitory Concentrations (IC50) of this compound on Cardiac Ion Channels
Ion ChannelPreclinical ModelIC50 (µM)Reference
hERG (I_Kr_)Rabbit Ventricular Myocytes1.8[16]
Transient Outward K+ Current (I_to_)Rabbit Ventricular Myocytes14.1[16]
Fast Sodium Current (I_Na_)Guinea Pig Ventricular Myocytes~20 (tonic and use-dependent block)[2]
Late Sodium Current (I_NaL_)Human Cardiomyocytes (HCM)Inhibition Observed
L-type Calcium Current (I_CaL)Human Cardiomyocytes (HCM)Inhibition Observed[12]
Table 2: Electrophysiological Effects of this compound in Various Preclinical Models
ParameterPreclinical ModelConcentrationEffectReference
Action Potential Duration (APD)Guinea Pig Papillary Muscle2 µMProlonged[14]
APD90Canine Purkinje Fibers2, 5, 10 µg/mLProlonged[4]
VmaxGuinea Pig Papillary Muscle20 µMReduced[14]
VmaxCanine Purkinje Fibers2, 5, 10 µg/mLDecreased[4]
Effective Refractory Period (ERP)Guinea Pig Left AtriumNot specifiedProlonged[12]
QT IntervalUnanesthetized Dog15 & 30 mg/kg (oral)Prolonged[5]
QRS ComplexUnanesthetized Dog30 mg/kg (oral)Prolonged[5]
PR IntervalUnanesthetized Dog7.5, 15, 30 mg/kg (oral)Prolonged[5]

Mandatory Visualization

disopyramide_pathway cluster_membrane Cardiac Myocyte Membrane cluster_effects Electrophysiological Effects Nav1_5 Nav1.5 (Fast Na+ Channel) Phase0 Decreased Phase 0 Upstroke (Vmax) Nav1_5->Phase0 Conduction Slowed Conduction Nav1_5->Conduction hERG hERG (IKr Channel) APD Prolonged Action Potential Duration (APD) hERG->APD ERP Increased Effective Refractory Period hERG->ERP CaV1_2 CaV1.2 (L-type Ca2+ Channel) Muscarinic_R Muscarinic Receptor Anticholinergic Anticholinergic Effects Muscarinic_R->Anticholinergic This compound This compound This compound->Nav1_5 Blocks This compound->hERG Blocks This compound->CaV1_2 Blocks This compound->Muscarinic_R Blocks Acetylcholine Acetylcholine Acetylcholine->Muscarinic_R Activates Proarrhythmia Proarrhythmic Potential (EADs, Re-entry) Phase0->Proarrhythmia APD->Proarrhythmia Conduction->Proarrhythmia

Caption: Signaling pathway of this compound's effects on cardiac ion channels.

experimental_workflow cluster_invitro In Vitro Assessment cluster_exvivo Ex Vivo Assessment cluster_invivo In Vivo Assessment Patch_Clamp Patch Clamp Electrophysiology (hiPSC-CMs, Isolated Myocytes) Ion_Channels Assess block of key ion channels (Nav1.5, hERG, CaV1.2) Patch_Clamp->Ion_Channels APD_Measurement Measure Action Potential Duration & Morphology Ion_Channels->APD_Measurement Data_Analysis Data Analysis & Proarrhythmia Risk Assessment APD_Measurement->Data_Analysis Langendorff Langendorff Perfused Heart (Rabbit, Guinea Pig) ECG_Recording Record Pseudo-ECG (QT, QRS intervals) Langendorff->ECG_Recording MAP_Recording Monophasic Action Potential Recording Langendorff->MAP_Recording ECG_Recording->Data_Analysis MAP_Recording->Data_Analysis Animal_Model Anesthetized Animal Model (e.g., Dog) Telemetry ECG Telemetry Animal_Model->Telemetry EP_Study Programmed Electrical Stimulation Animal_Model->EP_Study Telemetry->Data_Analysis EP_Study->Data_Analysis

Caption: Experimental workflow for assessing this compound's proarrhythmic potential.

Troubleshooting Guides

Patch Clamp Electrophysiology
ProblemPossible CauseSuggested Solution
Unstable seal or loss of seal after drug application 1. Dirty pipette tip or recording solution. 2. Mechanical instability. 3. Cell health deteriorating.1. Ensure all solutions are filtered and the pipette is clean. 2. Check for vibrations and ensure the perfusion system is not causing movement. 3. Use fresh, healthy cells for each experiment.
Noisy recording 1. Poor seal resistance (<1 GΩ). 2. Electrical interference. 3. High access resistance.1. Re-patch with a new pipette to achieve a high-resistance seal. 2. Ensure proper grounding of all equipment and use a Faraday cage. 3. Gently apply suction to rupture the membrane more completely.
Inconsistent drug effect 1. Incomplete solution exchange. 2. Drug degradation. 3. Incorrect drug concentration.1. Verify that the perfusion system provides rapid and complete exchange around the cell. 2. Prepare fresh drug solutions for each experiment. 3. Double-check all calculations and dilutions.
Unexpected changes in resting membrane potential This compound's anticholinergic effects may indirectly influence resting potential in some preparations.Document the changes and consider them as part of the drug's overall electrophysiological profile. Use appropriate controls.
Langendorff Isolated Heart Preparation
ProblemPossible CauseSuggested Solution
Spontaneous arrhythmias before drug administration 1. Inadequate oxygenation of the perfusate. 2. Incorrect temperature of the perfusate. 3. Ischemia during heart isolation.1. Ensure the perfusate is continuously bubbled with 95% O2 / 5% CO2. 2. Maintain the perfusate temperature at 37°C. 3. Minimize the time between heart excision and initiation of perfusion.
Significant decrease in heart rate or contractility upon drug perfusion This compound has negative chronotropic and inotropic effects.This is an expected effect. Start with a low concentration and perform a dose-response curve. Monitor coronary flow to ensure it is not compromised.
Failure to induce arrhythmias with proarrhythmic challenges (e.g., hypokalemia) The baseline state of the heart may not be susceptible.Consider using a sensitized model, such as a heart from an animal pre-treated to induce hypertrophy or heart failure.
QRS widening is more pronounced than expected This compound is a potent sodium channel blocker.This is a characteristic effect. Correlate the degree of QRS widening with the drug concentration.

Experimental Protocols

Detailed Methodology: Whole-Cell Patch Clamp for I_Kr_ (hERG) Assessment
  • Cell Preparation: Use human embryonic kidney (HEK293) cells stably expressing the hERG channel. Culture cells to 70-80% confluency before the experiment.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

  • Recording:

    • Obtain a giga-ohm seal (>1 GΩ) on a single cell.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a membrane potential of -80 mV.

    • Apply a depolarizing pulse to +20 mV for 2 seconds to activate and then inactivate the hERG channels.

    • Repolarize to -50 mV to record the deactivating tail current, which is characteristic of I_Kr_.

  • Drug Application:

    • Establish a stable baseline recording of the tail current.

    • Perfuse the cell with the external solution containing various concentrations of this compound.

    • Allow the drug effect to reach a steady state (typically 3-5 minutes).

    • Record the tail current at each concentration.

  • Data Analysis:

    • Measure the peak tail current amplitude before and after drug application.

    • Calculate the percentage of current inhibition for each concentration.

    • Plot the percentage of inhibition against the drug concentration and fit the data with a Hill equation to determine the IC50 value.

Detailed Methodology: Langendorff Isolated Heart Preparation for Proarrhythmia Assessment
  • Animal Preparation: Anesthetize a male New Zealand White rabbit (2-3 kg) with an appropriate anesthetic regimen.

  • Heart Excision: Rapidly excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer.

  • Cannulation: Cannulate the aorta on a Langendorff apparatus and begin retrograde perfusion with Krebs-Henseleit buffer (gassed with 95% O₂ / 5% CO₂ and maintained at 37°C) at a constant pressure of 70-80 mmHg.

  • Instrumentation:

    • Place ECG electrodes on the surface of the right atrium and left ventricular apex to record a pseudo-ECG.

    • Insert a fluid-filled balloon into the left ventricle to measure left ventricular developed pressure (LVDP).

  • Stabilization: Allow the heart to stabilize for at least 30 minutes, ensuring a stable heart rate, LVDP, and ECG.

  • Drug Perfusion:

    • Record baseline parameters.

    • Begin perfusion with Krebs-Henseleit buffer containing the desired concentration of this compound.

    • Monitor for changes in heart rate, LVDP, QRS duration, and QT interval.

  • Proarrhythmia Induction (Optional):

    • After a stable drug effect is achieved, introduce a proarrhythmic challenge, such as reducing the perfusion flow to induce ischemia or perfusing with a low-potassium solution.

    • Monitor for the occurrence of EADs, ventricular tachycardia, or fibrillation.

  • Data Analysis:

    • Measure ECG intervals (PR, QRS, QT) and correct the QT interval for heart rate (e.g., using Bazett's or Fridericia's formula).

    • Analyze changes in LVDP as an indicator of contractility.

    • Quantify the incidence and duration of any arrhythmic events.

References

Refining protocols to account for Disopyramide's anticholinergic effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disopyramide (B23233). The focus is on refining experimental protocols to account for its significant anticholinergic effects.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound, with a focus on its anticholinergic properties.

Question: My functional assay shows inconsistent or weaker than expected anticholinergic effects of this compound. What are the potential causes and how can I troubleshoot this?

Answer:

Several factors can contribute to variability in functional assays measuring anticholinergic effects. Here is a step-by-step troubleshooting guide:

  • Verify Drug Concentration and Stability:

    • Issue: this compound may degrade over time or adsorb to plasticware, reducing the effective concentration.

    • Solution: Prepare fresh solutions of this compound for each experiment. Use low-adhesion plasticware or glass where possible. Confirm the concentration of your stock solution using a validated analytical method like HPLC.

  • Assess Contribution of the Active Metabolite:

    • Issue: The primary metabolite of this compound, mono-N-dealkylated this compound (MND), also possesses anticholinergic activity and its formation can vary.[1][2][3] In experiments with metabolic capacity (e.g., in vivo studies or those using liver microsomes), the observed anticholinergic effect is a composite of both the parent drug and its metabolite.

    • Solution: If possible, measure the concentrations of both this compound and MND in your experimental system.[3] Consider testing MND as a separate compound to characterize its specific contribution to the anticholinergic effects.

  • Optimize Functional Assay Parameters:

    • Issue: The sensitivity of the functional assay may be insufficient to detect the anticholinergic effects of this compound at the concentrations tested.

    • Solution:

      • Tissue Preparation: Ensure the viability and responsiveness of the isolated tissue (e.g., guinea pig ileum or bladder).[4]

      • Agonist Concentration: Use a concentration of the muscarinic agonist (e.g., carbachol) that produces a submaximal response (EC80) to allow for a clear inhibitory effect of this compound.

      • Equilibration Time: Allow sufficient time for this compound to equilibrate with the tissue and exert its antagonistic effect before adding the agonist.

  • Consider Receptor Subtype Specificity:

    • Issue: this compound may exhibit some level of selectivity for different muscarinic receptor subtypes (M1-M5).[5] The tissue used in your functional assay may express a mix of receptor subtypes, potentially masking the effect on a specific subtype.

    • Solution: Use cell lines engineered to express a single muscarinic receptor subtype for more precise characterization. Alternatively, use tissues with a known predominant receptor subtype (e.g., atria for M2, salivary glands for M1/M3).

Question: I am observing a high degree of variability in my radioligand binding assay results for this compound. How can I improve the consistency of my data?

Answer:

Radioligand binding assays are sensitive to a variety of experimental conditions. Here’s how to troubleshoot variability:

  • Ensure Proper Membrane Preparation:

    • Issue: Inconsistent protein concentration or receptor integrity in your membrane preparations can lead to variable binding.

    • Solution: Use a consistent protocol for membrane preparation. Measure the protein concentration of each batch of membranes accurately using a reliable method (e.g., BCA assay). Store membranes at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Optimize Radioligand Concentration and Incubation Time:

    • Issue: Using a radioligand concentration that is too high can lead to increased non-specific binding, while insufficient incubation time may not allow the binding to reach equilibrium.

    • Solution: Use a concentration of the radioligand (e.g., [3H]-NMS) at or below its Kd for the target receptor.[6] Perform time-course experiments to determine the optimal incubation time to reach equilibrium.

  • Control for Non-Specific Binding:

    • Issue: High non-specific binding can obscure the specific binding of the radioligand and increase variability.

    • Solution: Include a saturating concentration of a non-labeled, high-affinity muscarinic antagonist (e.g., atropine) to define non-specific binding accurately.[6] Ensure that the filtration and washing steps are rapid and consistent to minimize dissociation of the radioligand from the receptor.

  • Address this compound's Physicochemical Properties:

    • Issue: this compound may have solubility issues at high concentrations or interact with assay components.

    • Solution: Check the solubility of this compound in your assay buffer. Use a concentration range that is appropriate for its expected affinity. Be aware of potential allosteric interactions that have been suggested for this compound.[5]

Frequently Asked Questions (FAQs)

What is the primary mechanism of this compound's anticholinergic effects?

This compound exerts its anticholinergic effects by acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[7][8] By blocking these receptors, it prevents acetylcholine from binding and initiating downstream signaling pathways. This is distinct from its primary antiarrhythmic effect, which is the blockade of sodium channels.

Which muscarinic receptor subtypes does this compound bind to?

This compound has been shown to interact with multiple muscarinic receptor subtypes.[5] It does not show strong selectivity and can bind to M1, M2, and M3 receptors, which are responsible for its various anticholinergic side effects such as dry mouth, blurred vision, and urinary retention.[9][10][11]

How do the anticholinergic effects of this compound relate to its plasma concentration?

There is a significant correlation between the plasma concentration of this compound and the intensity of its anticholinergic effects.[1][12] The therapeutic range for its antiarrhythmic effect is generally considered to be 2.8–7.5 μg/ml.[13] However, anticholinergic side effects can occur within this range. The concentration of its active metabolite, MND, also contributes significantly to the anticholinergic burden, particularly in patients with impaired renal function.[3] A serum MND concentration above approximately 1 μg/ml is associated with an increased risk of anticholinergic side effects.[3]

What are the common in vitro and in vivo models to study this compound's anticholinergic effects?

  • In Vitro:

    • Radioligand Binding Assays: These are used to determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes.[5][14][15] Common radioligands include [3H]-N-methylscopolamine ([3H]-NMS) and [3H]-quinuclidinyl benzilate ([3H]-QNB).[5][7][14]

    • Functional Assays: These measure the ability of this compound to inhibit the function of muscarinic receptors. A common example is the organ bath method, which assesses the relaxation of carbachol-induced contractions in isolated tissues like rat bladder or guinea pig ileum.[4]

  • In Vivo:

    • Animal Models: Salivary flow and pupil diameter can be measured in animals (e.g., mice or rats) following administration of this compound to quantify its anticholinergic effects.

    • Human Studies: In clinical settings, anticholinergic effects are often assessed through questionnaires about symptoms like dry mouth and urinary hesitancy, as well as by measuring physiological parameters like salivary output and heart rate.[9][12]

Can the anticholinergic effects of this compound be mitigated?

Yes, in a clinical context, the anticholinergic side effects of this compound can be managed. Co-administration of a cholinesterase inhibitor, such as pyridostigmine, has been shown to prevent or reverse the anticholinergic symptoms without compromising the antiarrhythmic efficacy of this compound.[9][16][17]

Data Presentation

Table 1: this compound and Metabolite Concentrations and Associated Effects

CompoundTherapeutic Plasma Concentration (Antiarrhythmic)Concentration Associated with Anticholinergic EffectsNotes
This compound2.8–7.5 μg/ml[13]Within and above the therapeutic range[1][12]Unbound (free) fraction is the active form and increases with total concentration.[13][18]
Mono-N-dealkylated this compound (MND)N/A> 1 μg/ml[3]Accumulates in patients with renal impairment, significantly contributing to anticholinergic burden.[3]

Table 2: Comparative Anticholinergic Potency of Antiarrhythmic Drugs

DrugOrder of Anticholinergic PotencyPrimary Mechanism of Anticholinergic Action
This compound High (second only to atropine (B194438) in some studies)[7][14]Direct muscarinic receptor blockade[7][8]
Quinidine (B1679956) Moderate[7][14]Inhibition of muscarinic K+ channels and/or G proteins[8]
Procainamide (B1213733) Low[7][14]Weak blockade of muscarinic receptors at high doses[8]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Muscarinic Receptors

Objective: To determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype.

Materials:

  • Membrane preparations from cells expressing a single human muscarinic receptor subtype (e.g., M1, M2, or M3).

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).

  • Non-labeled ligand for non-specific binding: Atropine.

  • Test compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • 96-well microplates and filter plates.

  • Scintillation fluid and a liquid scintillation counter.

Methodology:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add assay buffer, the radioligand ([3H]-NMS) at a concentration close to its Kd, and the membrane preparation.

  • For total binding wells, add buffer. For non-specific binding wells, add a saturating concentration of atropine (e.g., 1 µM). For experimental wells, add the different concentrations of this compound.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Rapidly transfer the contents of the plate to a filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.

  • Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay of Anticholinergic Activity in Isolated Guinea Pig Ileum

Objective: To measure the functional potency (pA2) of this compound in inhibiting muscarinic receptor-mediated smooth muscle contraction.

Materials:

  • Guinea pig ileum segment.

  • Organ bath system with an isotonic transducer.

  • Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2, maintained at 37°C.

  • Muscarinic agonist: Carbachol (B1668302).

  • Test compound: this compound.

Methodology:

  • Mount a segment of the guinea pig ileum in the organ bath containing Krebs-Henseleit solution and allow it to equilibrate under a resting tension.

  • Obtain a cumulative concentration-response curve for carbachol to determine its EC50.

  • Wash the tissue and allow it to return to baseline.

  • Pre-incubate the tissue with a known concentration of this compound for a set period (e.g., 20-30 minutes).

  • In the continued presence of this compound, obtain a second cumulative concentration-response curve for carbachol.

  • Repeat steps 3-5 with increasing concentrations of this compound.

  • This compound, as a competitive antagonist, should cause a rightward shift in the carbachol concentration-response curve without affecting the maximum response.

  • Construct a Schild plot by plotting the log (concentration ratio - 1) against the negative logarithm of the molar concentration of this compound. The x-intercept of the linear regression provides the pA2 value, which is a measure of the antagonist's potency.

Visualizations

Disopyramide_Anticholinergic_Pathway cluster_synapse Cholinergic Synapse cluster_cell Target Cell (e.g., Smooth Muscle) ACh Acetylcholine (ACh) mAChR Muscarinic Receptor (M3) ACh->mAChR Binds Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Response Physiological Response (e.g., Contraction) Ca_PKC->Response This compound This compound This compound->Block Block->mAChR Blocks Troubleshooting_Workflow cluster_checks Initial Checks cluster_solutions Solutions start Inconsistent Anticholinergic Effect Observed check_drug Verify Drug Concentration & Stability start->check_drug check_metabolite Consider Metabolite (MND) Contribution start->check_metabolite check_assay Optimize Functional Assay Parameters start->check_assay check_receptor Assess Receptor Subtype Specificity start->check_receptor sol_drug Use fresh solutions, low-adhesion plates check_drug->sol_drug sol_metabolite Measure MND levels, test MND directly check_metabolite->sol_metabolite sol_assay Adjust agonist conc., equilibration time check_assay->sol_assay sol_receptor Use single-subtype cell lines check_receptor->sol_receptor end_node Consistent Results sol_drug->end_node sol_metabolite->end_node sol_assay->end_node sol_receptor->end_node Radioligand_Binding_Assay prep 1. Prepare Reagents (Membranes, Radioligand, this compound) plate 2. Plate Assay Components (Total, Non-Specific, Experimental) prep->plate incubate 3. Incubate to Equilibrium plate->incubate filter 4. Filter & Wash to Separate Bound from Free Ligand incubate->filter count 5. Add Scintillant & Count Radioactivity filter->count analyze 6. Analyze Data (Calculate IC50 & Ki) count->analyze result Binding Affinity (Ki) Determined analyze->result

References

Technical Support Center: Disopyramide in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Disopyramide in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions for cell culture?

A1: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing concentrated stock solutions of this compound.[1] this compound phosphate (B84403) is also freely soluble in water.[2][3]

Q2: How should I store this compound stock solutions?

A2: this compound powder can be stored at -20°C for up to three years. Once dissolved in a solvent like DMSO, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to one year or -20°C for one month.[1]

Q3: My this compound solution is precipitating after dilution in cell culture medium. What can I do?

A3: Precipitation upon dilution of a DMSO stock solution into aqueous cell culture medium is a common issue for many organic compounds.[4][5] This occurs because the compound's solubility decreases as the concentration of the organic solvent (DMSO) is reduced.[6] Here are several troubleshooting steps:

  • Optimize the Dilution Process: Perform a stepwise serial dilution instead of a single large dilution. Add the stock solution to pre-warmed (37°C) media with rapid mixing to prevent localized high concentrations that can lead to precipitation.[4]

  • Adjust Final Solvent Concentration: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate a final concentration of 0.1% to 0.5%.[4][5] Maintaining a minimal, cell-tolerable final DMSO concentration can improve compound solubility. Always include a vehicle control (media with the same final DMSO concentration without the compound) in your experiments.[4]

  • Use Solubility Enhancers: For certain applications, diluting the compound in serum-containing medium can be effective. Proteins in the serum, such as albumin, can bind to the compound and help keep it in solution.[4]

Q4: How stable is this compound in cell culture medium during long-term experiments?

A4: The stability of any drug in cell culture media over time is a critical factor. General factors that affect drug stability in biological matrices include temperature, pH, light, oxidation, and enzymatic degradation.[7] While specific long-term stability data for this compound in various cell culture media is not extensively published, it is generally advisable to prepare fresh working solutions of the drug in media for each experiment, especially for long-term cultures.[8] Storing drug solutions in complete cell culture media, particularly those containing serum, is not recommended as the drug may interact with media components, potentially decreasing its half-life.[8]

Q5: What are the known off-target effects or cytotoxicity of this compound that I should be aware of?

A5: this compound is a Class 1a anti-arrhythmic agent that blocks sodium channels.[1][9] It also possesses anticholinergic (atropine-like) properties and a negative inotropic effect, which decreases myocardial contractility.[2][9] In a research context, it is important to consider that the observed cellular effects may not solely be due to the primary mechanism of action. Studies have shown that many drugs can have off-target effects, and their efficacy can sometimes be independent of their intended target.[10][11] Therefore, it is crucial to include appropriate controls and potentially validate findings using complementary approaches.

Troubleshooting Guides

Issue 1: Variability in Experimental Results Over Time
  • Possible Cause: Degradation of this compound in the cell culture medium. The biological half-life of a drug can differ from its stability in culture media.[12]

  • Troubleshooting Steps:

    • Prepare Fresh Media: For long-term experiments, replenish the culture with freshly prepared this compound-containing medium at regular intervals. The frequency will depend on the stability of the compound under your specific experimental conditions.

    • Conduct a Stability Test: To determine the stability of this compound in your specific cell culture medium, you can spike the media with the compound at the desired concentration and incubate it under your experimental conditions (e.g., 72 hours). Periodically sample the media and analyze the concentration of the active compound using a suitable analytical method like HPLC.[12]

    • Minimize Exposure to Light and Temperature Fluctuations: Store stock solutions and prepared media protected from light and at the recommended temperature to minimize degradation.[7]

Issue 2: Observed Cell Toxicity or Unexpected Phenotypes
  • Possible Cause: Off-target effects of this compound or cytotoxicity at the concentration used.

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic concentration range of this compound for your specific cell line.

    • Vehicle Control: Always include a vehicle (e.g., DMSO) control to ensure that the observed effects are not due to the solvent.

    • Target Validation: If feasible for your experimental system, consider using genetic approaches (e.g., siRNA, CRISPR) to modulate the intended target of this compound (sodium channels) to confirm that the observed phenotype is indeed target-mediated.[10]

Quantitative Data Summary

ParameterValueReference
This compound Phosphate Solubility Freely soluble in water[2][3]
This compound Free Base Aqueous Solubility 1 mg/ml[2][3]
This compound Plasma Half-life (in humans) 6.7 hours (range of 4 to 10 hours)[3][14]
Recommended Storage of Powder 3 years at -20°C[1]
Recommended Storage of DMSO Stock Solution 1 year at -80°C; 1 month at -20°C[1]
Tolerable Final DMSO Concentration in Cell Culture 0.1% to 0.5%[4][5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.

  • Procedure: a. Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder. b. Dissolve the powder in sterile DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM). Ensure complete dissolution. c. Aliquot the stock solution into sterile, single-use microcentrifuge tubes. d. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Preparation of Working Solution and Dosing of Cells
  • Materials: this compound stock solution, pre-warmed complete cell culture medium, sterile tubes.

  • Procedure: a. Thaw an aliquot of the this compound stock solution at room temperature. b. Perform a serial dilution of the stock solution in complete cell culture medium to achieve the final desired concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, you can first make an intermediate dilution. c. Add the final working solution to your cell culture plates, ensuring thorough but gentle mixing. d. Remember to include a vehicle control (medium with the equivalent final concentration of DMSO).

Visualizations

experimental_workflow Experimental Workflow for this compound Treatment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Concentrated Stock in DMSO prep_working Prepare Fresh Working Solution in Pre-warmed Medium prep_stock->prep_working dose_cells Dose Cells with Working Solution prep_working->dose_cells Add to cells vehicle_control Treat Control Cells with Vehicle prep_working->vehicle_control Prepare vehicle control incubation Incubate for Desired Duration dose_cells->incubation vehicle_control->incubation endpoint_assay Perform Endpoint Assay (e.g., Viability, Gene Expression) incubation->endpoint_assay

Caption: Workflow for preparing and using this compound in cell culture experiments.

troubleshooting_precipitation Troubleshooting this compound Precipitation cluster_solutions Potential Solutions start Precipitate Observed After Diluting this compound in Media stepwise_dilution Use Stepwise Serial Dilution start->stepwise_dilution rapid_mixing Add to Warmed Media with Rapid Mixing start->rapid_mixing adjust_dmso Adjust Final DMSO Concentration (0.1% - 0.5%) start->adjust_dmso use_serum Utilize Serum-Containing Media start->use_serum

Caption: Key strategies to prevent this compound precipitation in cell culture media.

References

Technical Support Center: Disopyramide and Heart Rate Variability (HRV) In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disopyramide (B23233) in vivo, specifically focusing on controlling its effects on heart rate variability (HRV).

Frequently Asked Questions (FAQs)

Q1: What are the primary effects of this compound on heart rate variability?

A1: this compound, a Class Ia antiarrhythmic agent, has a dual effect on the cardiovascular system that can complicate HRV analysis. Its primary sodium channel blocking activity can alter cardiac conduction, while its significant anticholinergic (vagolytic) properties directly affect autonomic nervous system input to the heart. This can lead to a reduction in parasympathetic tone, which is a key component of HRV.

Q2: How can I differentiate between the direct cardiac and the anticholinergic effects of this compound on HRV?

A2: To isolate the direct electrophysiological effects of this compound from its anticholinergic effects, it is recommended to co-administer a peripherally acting cholinergic agent. This experimental design allows for the selective reversal of the vagolytic effects, thereby unmasking the direct impact of sodium channel blockade on HRV.

Q3: What are the recommended agents to counteract the anticholinergic effects of this compound in an in vivo setting?

A3: Pyridostigmine (B86062), a cholinesterase inhibitor, and Bethanechol (B1168659), a direct muscarinic agonist, have been shown to effectively counteract the anticholinergic side effects of this compound without significantly interfering with its antiarrhythmic properties.[1][2][3][4] The choice between these agents may depend on the specific experimental model and desired duration of action.

Q4: What are the expected changes in HRV parameters after administering this compound alone?

A4: Administration of this compound alone is expected to decrease HRV, reflecting a reduction in parasympathetic activity. This is typically observed as a decrease in time-domain parameters such as RMSSD (Root Mean Square of Successive Differences) and pNN50 (percentage of successive RR intervals that differ by more than 50 ms), and a decrease in the high-frequency (HF) power component of frequency-domain analysis.

Q5: What should I do if I observe a paradoxical increase in heart rate after this compound administration?

A5: A paradoxical increase in heart rate can occur due to the vagolytic effect of this compound, especially at rest when parasympathetic tone is high.[5] This can be mitigated by the co-administration of a cholinergic agent like pyridostigmine or bethanechol.

Troubleshooting Guides

Issue 1: Inconsistent HRV results between subjects after this compound administration.

  • Possible Cause: Variability in baseline autonomic tone among experimental subjects.

  • Troubleshooting Steps:

    • Ensure all subjects are properly acclimatized to the experimental environment to minimize stress-induced autonomic fluctuations.

    • Record a stable baseline HRV for a sufficient duration (e.g., 30-60 minutes) before any drug administration.

    • Consider stratifying subjects based on their baseline HRV parameters before assigning them to experimental groups.

    • Implement a crossover design where each subject serves as its own control, receiving both this compound alone and in combination with a cholinergic agent in separate, adequately spaced sessions.

Issue 2: Difficulty in determining the optimal dose of a cholinergic agent to counteract this compound's effects.

  • Possible Cause: The effective dose of the counteracting agent can vary depending on the dose of this compound used and the animal model.

  • Troubleshooting Steps:

    • Conduct a pilot dose-response study to determine the minimal effective dose of the cholinergic agent (e.g., pyridostigmine or bethanechol) required to reverse the expected anticholinergic effects (e.g., dry mouth, reduced salivation) without inducing significant systemic cholinergic side effects.

    • Monitor for signs of cholinergic excess, such as excessive salivation, bradycardia, or gastrointestinal distress, and adjust the dose accordingly.

    • Refer to literature for established dose ranges in similar animal models. For example, pediatric dosing for pyridostigmine is around 7 mg/kg/day orally, and for bethanechol, it is 0.3-0.6 mg/kg/day orally, which can be used as a starting point for animal studies with appropriate allometric scaling.[6][7]

Data Presentation

Table 1: Expected Qualitative Changes in Heart Rate Variability Parameters

ParameterThis compound AloneThis compound + Cholinergic Agent (e.g., Pyridostigmine)Rationale
Time-Domain
Mean RR IntervalDecrease/IncreaseStabilized towards baselineThis compound's effect on heart rate can be variable; the cholinergic agent counteracts the vagolytic effect.
SDNN (ms)DecreaseIncrease towards baselineReflects overall HRV, which is reduced by vagolytic effects.
RMSSD (ms)DecreaseIncrease towards baselineA primary indicator of parasympathetic activity, which is inhibited by this compound.
pNN50 (%)DecreaseIncrease towards baselineAnother sensitive measure of parasympathetic tone.
Frequency-Domain
LF Power (nu)IncreaseDecrease towards baselineRepresents a mix of sympathetic and parasympathetic activity; a relative increase is seen with vagal withdrawal.
HF Power (nu)DecreaseIncrease towards baselineA primary indicator of parasympathetic (vagal) activity.
LF/HF RatioIncreaseDecrease towards baselineReflects the sympathovagal balance; increases with sympathetic dominance or vagal withdrawal.

Table 2: Hypothetical Quantitative Changes in HRV Parameters (Canine Model)

ParameterBaselineThis compound (2 mg/kg IV)This compound (2 mg/kg IV) + Pyridostigmine (0.2 mg/kg IV)
Time-Domain
Mean RR Interval (ms)500 ± 25450 ± 30490 ± 28
SDNN (ms)45 ± 525 ± 442 ± 6
RMSSD (ms)35 ± 415 ± 332 ± 5
pNN50 (%)15 ± 35 ± 213 ± 4
Frequency-Domain
LF Power (nu)40 ± 565 ± 745 ± 6
HF Power (nu)60 ± 535 ± 755 ± 6
LF/HF Ratio0.67 ± 0.11.86 ± 0.30.82 ± 0.2

Note: These are hypothetical values for illustrative purposes and may vary based on the experimental model and conditions.

Experimental Protocols

Protocol 1: In Vivo Assessment of this compound's Effects on HRV in a Canine Model

  • Animal Preparation:

    • Acclimatize adult beagle dogs to the laboratory environment for at least one week.

    • On the day of the experiment, fast the animals overnight with free access to water.

    • Anesthetize the animals with an appropriate agent (e.g., sodium pentobarbital) and maintain a stable plane of anesthesia throughout the experiment.

    • Insert an intravenous catheter for drug administration and a separate catheter for blood sampling if required.

    • Attach ECG electrodes in a standard lead II configuration for continuous monitoring.

  • Baseline Recording:

    • Allow the animal to stabilize for at least 30 minutes after instrumentation.

    • Record a continuous ECG for a 30-minute baseline period to establish stable HRV parameters.

  • Drug Administration:

    • Group 1 (this compound Alone): Administer this compound phosphate (B84403) intravenously at a dose of 2 mg/kg over 5 minutes.

    • Group 2 (this compound + Pyridostigmine): Administer Pyridostigmine bromide intravenously at a dose of 0.2 mg/kg 15 minutes prior to the administration of this compound phosphate (2 mg/kg over 5 minutes).

  • Post-Drug Recording:

    • Record a continuous ECG for at least 60 minutes following the administration of the final drug.

  • HRV Analysis:

    • Process the ECG recordings to extract RR interval data.

    • Analyze 5-minute segments of the RR interval data from the baseline and post-drug periods.

    • Calculate time-domain (Mean RR, SDNN, RMSSD, pNN50) and frequency-domain (LF, HF, LF/HF ratio) HRV parameters.

    • Compare the changes in HRV parameters from baseline between the two experimental groups.

Mandatory Visualizations

disopyramide_mechanism cluster_drug This compound cluster_cardiac Cardiac Myocyte cluster_autonomic Autonomic Nervous System This compound This compound Na_Channel Voltage-gated Na+ Channel This compound->Na_Channel Blocks Muscarinic_Receptor Muscarinic (M2) Receptor This compound->Muscarinic_Receptor Blocks (Anticholinergic Effect) Action_Potential Action Potential (Phase 0) Na_Channel->Action_Potential Initiates Vagus_Nerve Vagus Nerve (Parasympathetic) Vagus_Nerve->Muscarinic_Receptor Activates (ACh) HRV Heart Rate Variability Muscarinic_Receptor->HRV Modulates

Caption: Dual mechanism of this compound's action on cardiac myocytes and the autonomic nervous system.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimatization Subject Acclimatization Instrumentation Instrumentation (ECG, IV line) Acclimatization->Instrumentation Baseline Baseline HRV Recording (30 min) Instrumentation->Baseline Drug_Admin Drug Administration Baseline->Drug_Admin Post_Drug Post-Drug HRV Recording (60 min) Drug_Admin->Post_Drug Data_Processing ECG Data Processing (RR Interval Extraction) Post_Drug->Data_Processing HRV_Analysis HRV Parameter Calculation (Time & Frequency Domain) Data_Processing->HRV_Analysis Comparison Statistical Comparison HRV_Analysis->Comparison

Caption: Experimental workflow for in vivo assessment of this compound's effects on heart rate variability.

References

Technical Support Center: Disopyramide Hemodynamic Effects in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cardiovascular effects of Disopyramide (B23233) in animal models.

Troubleshooting Guide: Managing Blood Pressure Variations

This guide addresses common issues encountered during in-vivo experiments with this compound.

Issue 1: Unexpected Hypertension or Vasoconstriction at Low Doses

  • Symptom: Administration of this compound at lower doses (e.g., 1 mg/kg IV in dogs) results in an increase in mean aortic pressure and systemic vascular resistance.[1]

  • Potential Cause: this compound exhibits a complex pharmacological profile. At lower concentrations, its vasoconstrictor effects can predominate. In isolated rat aorta, this compound has been shown to induce concentration-dependent contractions by activating L-type Ca2+ channels.[2]

  • Troubleshooting Steps:

    • Verify Dose: Double-check all dose calculations and the concentration of the dosing solution.

    • Monitor Systemic Vascular Resistance: If possible, instrument animals to measure systemic vascular resistance to confirm a vasoconstrictive effect.

    • Consider the Animal Model: The hemodynamic response can vary between species. The vasoconstrictor effect has been noted in conscious dogs.[1]

    • Evaluate Co-medications: The presence of other agents, such as beta-blockers (propranolol), can alter the heart rate response to this compound but may not prevent the rise in systemic vascular resistance.[1] Phenoxybenzamine, an alpha-blocker, also did not prevent this effect in one study.[1]

Issue 2: Profound Hypotension, Especially at Higher Doses or in Specific Models

  • Symptom: A significant drop in blood pressure is observed following this compound administration. This is more likely with higher doses, overdoses, or in animals with compromised cardiac function.[2][3][4]

  • Potential Cause: this compound has negative inotropic (myocardial depressant) effects, which can reduce cardiac output and lead to hypotension.[1][2] It can also cause vasodilation in pre-contracted blood vessels.[2]

  • Troubleshooting Steps:

    • Dose Adjustment: If hypotension is not the intended effect, consider reducing the dose. The effects of this compound are dose-dependent.[1][5]

    • Slower Infusion Rate: Administering the drug over a longer period may mitigate acute hypotensive effects.

    • Cardiovascular Support: In cases of severe, unintended hypotension (as in overdose models), cardiovascular support may be necessary. Agents like dopamine (B1211576) or isoproterenol (B85558) have been mentioned in the context of treating this compound poisoning.[6]

    • Assess Cardiac Function: If using a model of cardiac disease (e.g., cardiomyopathy), be aware that these animals may be more susceptible to the hypotensive effects of this compound.[4] A loading dose should be avoided in such cases.[4]

    • Monitor for Proarrhythmia: this compound can induce arrhythmias, which can, in turn, cause hypotension.[3] Continuous ECG monitoring is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the typical hemodynamic effects of intravenous this compound in conscious dogs?

A1: In conscious dogs, intravenous this compound can exert opposing effects. At a dose of 1 mg/kg, it has been shown to increase mean aortic pressure by approximately 24% and systemic vascular resistance by 33%, while also increasing heart rate.[1] However, it also acts as a myocardial depressant, decreasing stroke volume and dP/dt max.[1] A higher dose of 5 mg/kg magnifies these changes.[1] Another study in conscious beagles found that 1.5 mg/kg IV increased blood pressure, while a 5 mg/kg IV dose increased both blood pressure and heart rate.[5]

Q2: How can I mitigate the risk of severe hypotension during my experiment?

A2: To mitigate hypotensive risk, start with a lower dose and titrate up while closely monitoring blood pressure. Use a slower infusion rate. Be particularly cautious in animal models with pre-existing cardiac dysfunction, as they are more sensitive to this compound's cardiodepressant effects.[4]

Q3: Is there a co-administering agent that can specifically block this compound-induced hypotension?

A3: The literature does not point to a standard agent used to prevent this compound-induced hypotension in a research setting. Treatment for severe this compound poisoning involves general cardiovascular support, potentially with inotropes like dopamine or isoproterenol.[6] In studies on hypertrophic cardiomyopathy in cats, co-administration with the beta-blocker carvedilol (B1668590) did not result in significant adverse effects on blood pressure.[7][8] However, the goal in these studies was not to mitigate hypotension but to reduce the left ventricular outflow tract gradient.

Q4: What is the mechanism behind this compound's variable effects on blood pressure?

A4: this compound's impact on blood pressure is a net result of several competing mechanisms:

  • Negative Inotropy: It depresses myocardial contractility, which can lower cardiac output and blood pressure.[1]

  • Vasoconstriction: It can activate L-type Ca2+ channels in vascular smooth muscle, leading to vasoconstriction and an increase in blood pressure.[2]

  • Vasodilation: In pre-contracted arteries, it can exhibit Ca2+ channel blocking properties, leading to relaxation and a decrease in blood pressure.[2]

  • Anticholinergic (Vagolytic) Effects: It can block the effects of the vagus nerve on the heart, which typically leads to an increased heart rate.[9]

The dominant effect depends on the dose, the animal's physiological state, and the specific vascular bed.

Q5: Can I use atropine (B194438) to counteract the bradycardic effects of this compound?

A5: this compound itself has anticholinergic properties and tends to increase, not decrease, heart rate in many animal models.[1][5] In a study with conscious dogs, the increase in heart rate caused by this compound was unchanged by atropine, suggesting this compound's own anticholinergic effects were already significant.[1]

Data Summary Tables

Table 1: Hemodynamic Effects of Intravenous this compound in Conscious Dogs

ParameterDose (mg/kg IV)Peak Change from BaselineReference
Mean Aortic Pressure1▲ 24%[1]
Heart Rate1▲ 34%[1]
Systemic Vascular Resistance1▲ 33%[1]
Stroke Volume1▼ 16%[1]
dP/dt max1▼ 19%[1]
dP/dt max5▼ 36%[1]
Blood Pressure1.5[5]
Heart Rate1.5[5]
Blood Pressure5[5]
Heart Rate5[5]

Table 2: Effects of this compound on Isolated Rat Aortic Rings

ConditionThis compound ConcentrationEffectMechanismReference
Basal Tone> 10⁻⁶ MContractionActivation of L-type Ca²⁺ channels[2]
Pre-contracted (80 mM KCl)Concentration-dependentRelaxationCa²⁺ channel blocking properties[2]

Experimental Protocols

Protocol 1: Evaluation of Hemodynamic Effects in Conscious Dogs

  • Animal Model: Conscious dogs instrumented for measurement of cardiac output, left ventricular pressure and its maximal first derivative (dP/dt max), and left atrial and aortic pressures.[1]

  • Drug Administration: this compound is administered intravenously at doses of 1 mg/kg and 5 mg/kg. Each dose is infused over a 5-minute period.[1]

  • Monitoring: Continuously record aortic pressure, left ventricular pressure, heart rate, and cardiac output. Calculate systemic vascular resistance and stroke volume from the measured parameters.

  • Key Outcome Measures: Peak changes in hemodynamic parameters following each infusion.

Protocol 2: Investigation of Vascular Effects in Isolated Rat Aorta

  • Tissue Preparation: Isolate thoracic aortas from rats. Cut into rings and mount in organ baths containing a physiological salt solution, gassed with 95% O₂ / 5% CO₂.[2]

  • Experimental Conditions:

    • Contraction Study: Add increasing concentrations of this compound (e.g., > 10⁻⁶ M) to measure isometric contraction. To determine the role of calcium, repeat in a Ca²⁺-free solution or after pre-treatment with a calcium channel blocker like nifedipine.[2]

    • Relaxation Study: Pre-contract aortic rings with an agent like KCl (e.g., 30 or 80 mM) or noradrenaline. Once a stable contraction is achieved, add cumulative concentrations of this compound to assess for relaxation.[2]

  • Monitoring: Record isometric tension using a force transducer.

  • Key Outcome Measures: Concentration-response curves for this compound-induced contraction and relaxation.

Visualizations

Disopyramide_BP_Effects cluster_diso This compound Administration cluster_effects Physiological Effects cluster_outcomes Hemodynamic Outcomes Diso This compound NegIno Negative Inotropy (Myocardial Depression) Diso->NegIno VasoC Vasoconstriction (L-type Ca²⁺ Channel Activation) Diso->VasoC VasoD Vasodilation (Ca²⁺ Channel Blockade) Diso->VasoD CO Decreased Cardiac Output NegIno->CO SVR_inc Increased Systemic Vascular Resistance VasoC->SVR_inc SVR_dec Decreased Systemic Vascular Resistance VasoD->SVR_dec BP_dec Hypotension CO->BP_dec BP_inc Hypertension SVR_inc->BP_inc SVR_dec->BP_dec

Caption: Dual effects of this compound on blood pressure.

Troubleshooting_Workflow cluster_hypo Troubleshooting Hypotension cluster_hyper Troubleshooting Hypertension Start This compound Administration in Animal Model ObserveBP Observe Blood Pressure Change Start->ObserveBP Hypotension Hypotension Observed ObserveBP->Hypotension Decrease Hypertension Hypertension Observed ObserveBP->Hypertension Increase NoChange No Significant Change ObserveBP->NoChange Stable CheckDose_hypo 1. Verify Dose & Infusion Rate Hypotension->CheckDose_hypo CheckDose_hyper 1. Verify Dose (Low doses can cause this) Hypertension->CheckDose_hyper AssessHeart 2. Assess Cardiac Function of Model CheckDose_hypo->AssessHeart Support 3. Consider Cardiovascular Support (e.g., Dopamine) AssessHeart->Support MeasureSVR 2. Measure Systemic Vascular Resistance CheckDose_hyper->MeasureSVR CheckModel 3. Confirm if effect is expected in species MeasureSVR->CheckModel

Caption: Troubleshooting workflow for blood pressure changes.

References

Technical Support Center: Optimization of Disopyramide Washout Procedures in Perfusion Systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of washout procedures for Disopyramide (B23233) in perfusion systems. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during in vitro and ex vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical washout duration for this compound in a Langendorff perfusion system?

A1: Based on studies with isolated cardiac preparations, a washout period of greater than 5 minutes has been shown to be effective in reversing the electrophysiological and contractile effects of this compound at a concentration of 5 μmol/l.[1] However, the optimal duration for a whole-heart Langendorff system may vary depending on experimental conditions. It is recommended to validate the completeness of the washout.

Q2: How can I validate that the washout of this compound is complete?

A2: Validation of a complete washout can be achieved through several methods:

  • Functional Recovery: Monitor key physiological parameters that were affected by this compound (e.g., contractility, heart rate, action potential duration). A return to baseline values indicates a successful functional washout.

  • Analytical Chemistry: For a more definitive assessment, analyze the perfusate effluent and/or myocardial tissue for residual this compound concentrations using sensitive analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3]

Q3: What are the key properties of this compound that can affect its washout efficiency?

A3: Several properties of this compound can influence its removal from cardiac tissue:

  • Protein Binding: this compound exhibits concentration-dependent binding to plasma proteins, primarily alpha-1-acid glycoprotein (B1211001) (AAG).[4][5][6] While perfusates in ex vivo systems are often protein-free, tissue binding can still occur and slow the washout process.

  • Tissue Accumulation: Studies in canines have shown that at steady-state, myocardial tissue concentrations of this compound can be approximately four times higher than plasma concentrations, indicating significant tissue uptake that needs to be cleared during washout.[7]

  • Elimination Half-Life: In humans, the elimination half-life of this compound is approximately 7 hours, though this is in a whole-organism context with renal and hepatic clearance.[4] In a perfusion system, the clearance is primarily dependent on the washout flow.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Incomplete functional recovery after standard washout period. 1. Insufficient Washout Duration: The standard 5-10 minute washout may not be enough for the specific drug concentration or tissue type. 2. High Tissue Binding: this compound may have a high affinity for cardiac tissue, leading to slower release. 3. Low Perfusion Flow Rate: A slow flow rate may not provide a sufficient concentration gradient to effectively remove the drug from the tissue.1. Extend Washout Duration: Increase the washout period in increments (e.g., 15, 20, 30 minutes) and monitor functional recovery. 2. Optimize Perfusate Composition: Consider adding a non-interacting "sink" compound to the washout buffer to facilitate the removal of lipophilic drugs, although care must be taken to ensure it doesn't affect cardiac function. 3. Increase Perfusion Flow Rate: If using a constant pressure system, ensure the pressure is adequate. For constant flow systems, consider increasing the flow rate within physiological limits.[8]
High variability in washout efficiency between experiments. 1. Inconsistent Perfusion Parameters: Variations in temperature, flow rate, or buffer composition between experiments. 2. Biological Variability: Differences in heart size, health, or genetic background of the animal models.1. Standardize Experimental Protocol: Ensure all perfusion parameters are consistent across all experiments. Use a checklist to verify settings before each run. 2. Use a Stabilization Period: Always allow for an adequate stabilization period (e.g., 20-30 minutes) before drug administration to ensure the heart is in a steady state.
Cardiac function deteriorates during a prolonged washout period. 1. Perfusate Issues: Depletion of substrates, changes in pH, or accumulation of metabolic byproducts in a recirculating system. 2. Edema: Prolonged perfusion can sometimes lead to myocardial edema.1. Use Fresh, Oxygenated Buffer: For prolonged experiments, ensure a continuous supply of fresh, properly oxygenated and buffered perfusate. For recirculating systems, consider the total volume and potential for metabolite accumulation. 2. Monitor Perfusion Pressure: In a constant flow system, a gradual increase in perfusion pressure can indicate edema. Ensure the perfusate osmolarity is appropriate.

Experimental Protocols

General Langendorff Washout Protocol

This protocol provides a general framework for a this compound washout experiment in a Langendorff-perfused rodent heart.

  • Heart Preparation and Stabilization:

    • Excise the heart from a heparinized and anesthetized animal and immediately arrest it in ice-cold Krebs-Henseleit buffer.

    • Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with warm (37°C), oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg) or constant flow.

    • Allow the heart to stabilize for a baseline period of 20-30 minutes, monitoring functional parameters such as heart rate, left ventricular developed pressure (LVDP), and coronary flow.

  • This compound Perfusion:

    • Switch the perfusion to a Krebs-Henseleit buffer containing the desired concentration of this compound (e.g., 5-10 µM).

    • Perfuse with the this compound solution for a sufficient duration to achieve a steady-state effect (e.g., 10-15 minutes). Continuously monitor functional parameters.

  • Washout Procedure:

    • Switch the perfusion back to the drug-free Krebs-Henseleit buffer.

    • Continue perfusion with the drug-free buffer for the desired washout period (starting with at least 10-15 minutes).

    • Continuously record functional parameters to assess the reversal of drug effects.

  • Validation of Washout (Optional but Recommended):

    • Collect perfusate samples at various time points during the washout period.

    • At the end of the experiment, freeze the heart tissue.

    • Analyze the perfusate and/or tissue samples for this compound concentration using a validated analytical method such as LC-MS/MS.[2][3]

Quantitative Data Summary

The following tables provide a template for organizing and comparing data from washout optimization experiments.

Table 1: Effect of Washout Duration on Functional Recovery

Washout Duration (min)LVDP (% of Baseline)Heart Rate (% of Baseline)QRS Duration (% of Baseline)
5
10
15
20
30

Table 2: Effect of Perfusion Flow Rate on Washout Efficiency

Flow Rate (mL/min)Residual this compound in Tissue (ng/g)Time to 90% Functional Recovery (min)
5
10
15
20

Table 3: Composition of Standard Krebs-Henseleit Buffer

ComponentConcentration (mM)
NaCl118.0
KCl4.7
CaCl₂2.5
MgSO₄1.2
KH₂PO₄1.2
NaHCO₃25.0
Glucose11.0

Visualizations

This compound Signaling Pathway

Disopyramide_Signaling_Pathway cluster_membrane Cardiomyocyte Membrane Na_Channel Voltage-gated Na+ Channel AP_Phase0 Action Potential Phase 0 (Depolarization) Na_Channel->AP_Phase0 Decreases Na+ influx K_Channel Delayed Rectifier K+ Channel Repolarization Repolarization K_Channel->Repolarization Slows K+ efflux This compound This compound This compound->Na_Channel Blocks This compound->K_Channel Blocks Conduction Conduction Velocity AP_Phase0->Conduction Slows AP_Duration Action Potential Duration Repolarization->AP_Duration Prolongs

This compound's primary mechanism of action on cardiac ion channels.
Experimental Workflow for Washout Optimization

Washout_Workflow cluster_prep Preparation cluster_exp Experiment cluster_washout Washout & Analysis A Isolate Heart B Mount on Langendorff A->B C Stabilization Period (20-30 min) B->C D Record Baseline Parameters C->D E Perfuse with This compound D->E F Record Drug Effect E->F G Initiate Washout (Drug-free buffer) F->G H Monitor Functional Recovery G->H I Collect Samples (Perfusate/Tissue) H->I Optional J Analyze Samples (e.g., LC-MS/MS) I->J

A generalized workflow for optimizing this compound washout in a perfusion system.
Troubleshooting Logic for Incomplete Washout

Troubleshooting_Washout Start Incomplete Functional Recovery After Washout Check_Duration Is washout duration > 20 minutes? Start->Check_Duration Increase_Duration Action: Increase washout duration to 30 min Check_Duration->Increase_Duration No Check_Flow Is perfusion flow rate optimal? Check_Duration->Check_Flow Yes Increase_Duration->Check_Flow Increase_Flow Action: Increase flow rate (within physiological limits) Check_Flow->Increase_Flow No Check_Buffer Is buffer composition standard Krebs-Henseleit? Check_Flow->Check_Buffer Yes Increase_Flow->Check_Buffer Consider_Additive Consider adding albumin or other 'sink' to buffer Check_Buffer->Consider_Additive Yes Validate_Analytically Action: Quantify residual drug in tissue (LC-MS/MS) Check_Buffer->Validate_Analytically No Consider_Additive->Validate_Analytically End Washout Optimized Validate_Analytically->End

A decision tree for troubleshooting incomplete this compound washout.

References

Adjusting for concentration-dependent protein binding of Disopyramide in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disopyramide (B23233). The focus is on understanding and adjusting for its concentration-dependent protein binding in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why is accounting for protein binding crucial when working with this compound?

Q2: Which plasma proteins does this compound primarily bind to?

A2: this compound primarily binds to alpha-1-acid glycoprotein (B1211001) (AAG).[1] Albumin plays a much smaller role, accounting for only about 5 to 10% of the total binding.[1] The concentration of AAG can fluctuate in response to various physiological and pathological conditions, such as inflammation and myocardial infarction, which can further alter the extent of this compound binding.[2]

Q3: What are the key factors that influence the protein binding of this compound in my experiments?

A3: Several factors can significantly impact the protein binding of this compound:

  • Total Drug Concentration: As the total concentration of this compound increases, the binding sites on AAG become saturated, leading to a higher fraction of unbound drug.[3]

  • Alpha-1-Acid Glycoprotein (AAG) Concentration: Variations in the concentration of AAG will directly affect the amount of this compound that is bound. Higher AAG levels result in a lower free fraction of the drug.[2]

  • pH: The binding of this compound to plasma proteins can be influenced by the pH of the medium.

  • Presence of Other Drugs: Other drugs that bind to AAG can compete with this compound for binding sites, potentially increasing its free fraction.

Troubleshooting Guide

Problem: High variability in assay results for this compound.

Possible Cause: Inconsistent or unaddressed concentration-dependent protein binding of this compound.

Solution:

  • Measure the Free Drug Concentration: Whenever possible, design your experiments to measure the unbound concentration of this compound, as this is the pharmacologically active form.

  • Standardize Protein Concentrations: If using plasma or serum in your assays, ensure the protein concentration, particularly AAG, is consistent across all samples. If this is not feasible, measure the AAG concentration in each sample to help interpret your results.

  • Control for Total Drug Concentration: Be aware that the percentage of free this compound will change with the total concentration. When comparing results, ensure the total this compound concentrations are comparable or that the free fraction is determined for each concentration.

Problem: Discrepancy between in vitro and in vivo results.

Possible Cause: Differences in protein concentrations between the in vitro assay conditions and the in vivo environment.

Solution:

  • Use Physiologically Relevant Protein Concentrations: When conducting in vitro studies, supplement your media with AAG and albumin at concentrations that mimic those found in human plasma.

  • Determine Protein Binding in Your Matrix: Perform experiments to determine the extent of this compound protein binding in your specific in vitro system. This will allow you to correlate your in vitro findings with the expected free drug concentrations in vivo.

Quantitative Data Summary

The following table summarizes the concentration-dependent protein binding of this compound. Note that the unbound fraction increases as the total concentration of the drug rises.

Total this compound Concentration (µg/mL)Unbound (Free) Fraction (%)
0.5 - 5.816 - 54
Therapeutic Range (2 - 5)Varies significantly within this range
> 9Low protein binding at toxic concentrations

Note: The exact percentage of unbound this compound can vary depending on the concentration of AAG and other factors.[4][5]

Experimental Protocols

To accurately determine the unbound fraction of this compound, it is essential to physically separate the free drug from the protein-bound drug. The two most common methods for this are equilibrium dialysis and ultrafiltration.

Protocol 1: Equilibrium Dialysis

Equilibrium dialysis is considered the "gold standard" for determining protein binding.[6] It involves dialyzing a sample containing the drug and protein against a buffer until the concentration of the free drug is at equilibrium on both sides of a semi-permeable membrane.

Materials:

  • Equilibrium dialysis apparatus (e.g., 96-well plate-based system)

  • Semi-permeable dialysis membranes with a molecular weight cutoff (MWCO) that retains proteins but allows the free drug to pass (e.g., 12-14 kDa)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Plasma or protein solution containing this compound

  • Analytical method for quantifying this compound (e.g., LC-MS/MS)

Procedure:

  • Prepare the Dialysis Unit: Assemble the dialysis cells according to the manufacturer's instructions, ensuring the membrane is properly placed between the two chambers.

  • Sample Addition:

    • Into one chamber (the sample chamber), add a known volume of the plasma or protein solution containing this compound.

    • Into the other chamber (the buffer chamber), add an equal volume of PBS.

  • Incubation: Seal the dialysis unit and incubate at 37°C with gentle agitation for a sufficient time to reach equilibrium (typically 4-24 hours). The exact time should be determined empirically.

  • Sample Collection: After incubation, carefully collect aliquots from both the sample and buffer chambers.

  • Quantification: Determine the concentration of this compound in the aliquots from both chambers using a validated analytical method. The concentration in the buffer chamber represents the unbound (free) drug concentration.

  • Calculation:

    • Unbound Fraction (%) = (Concentration in Buffer Chamber / Total Concentration in Sample Chamber) x 100

Protocol 2: Ultrafiltration

Ultrafiltration is a faster method that uses centrifugal force to push the free drug through a filter membrane that retains the protein and protein-bound drug.[7]

Materials:

  • Centrifugal ultrafiltration devices with a low-binding membrane and a suitable MWCO (e.g., 30 kDa)

  • Plasma or protein solution containing this compound

  • Centrifuge with temperature control

  • Analytical method for quantifying this compound (e.g., LC-MS/MS)

Procedure:

  • Pre-condition the Device: Pre-rinse the ultrafiltration device according to the manufacturer's instructions to remove any preservatives and saturate non-specific binding sites.

  • Sample Addition: Add a known volume of the plasma or protein solution containing this compound to the sample reservoir of the ultrafiltration device.

  • Centrifugation: Place the device in a centrifuge and spin at a specified speed and temperature (e.g., 1000 x g at 37°C) for a set time (e.g., 15-30 minutes).[7] The centrifugation parameters should be optimized to obtain a sufficient volume of ultrafiltrate without causing membrane polarization or leakage.

  • Sample Collection: Carefully collect the ultrafiltrate from the collection tube. The ultrafiltrate contains the unbound drug.

  • Quantification: Determine the concentration of this compound in the ultrafiltrate. This is the unbound (free) drug concentration. Also, determine the total drug concentration in an un-filtered aliquot of the original sample.

  • Calculation:

    • Unbound Fraction (%) = (Concentration in Ultrafiltrate / Total Concentration in Original Sample) x 100

Visualizations

G Principle of Concentration-Dependent Protein Binding cluster_low Low this compound Concentration cluster_high High this compound Concentration Low_Diso This compound AAG_low AAG (Abundant Sites) Low_Diso->AAG_low Binds Free_low Low Free this compound Bound_low Bound this compound AAG_low->Bound_low High_Diso This compound AAG_high AAG (Saturated Sites) High_Diso->AAG_high Saturates Free_high High Free this compound High_Diso->Free_high Bound_high Bound this compound AAG_high->Bound_high Start Total this compound Start->Low_Diso Low Dose Start->High_Diso High Dose

Caption: Concentration-dependent binding of this compound to AAG.

G Workflow for Determining Unbound this compound Start Start with Plasma Sample Containing this compound Method Choose Separation Method Start->Method Quantify_Total Quantify Total this compound in Original Sample Start->Quantify_Total Dialysis Equilibrium Dialysis Method->Dialysis Gold Standard Ultrafiltration Ultrafiltration Method->Ultrafiltration Rapid Method Quantify_Free_D Quantify this compound in Buffer/Dialysate Dialysis->Quantify_Free_D Quantify_Free_U Quantify this compound in Ultrafiltrate Ultrafiltration->Quantify_Free_U Calculate Calculate Unbound Fraction (%) Quantify_Total->Calculate Quantify_Free_D->Calculate Quantify_Free_U->Calculate

Caption: Experimental workflow for unbound this compound determination.

References

Technical Support Center: Enhancing the Antiarrhythmic Effects of Disopyramide with Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to enhance the antiarrhythmic effects of Disopyramide (B23233) through combination therapy. The information is presented in a question-and-answer format, including troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for using this compound in combination with other antiarrhythmic agents?

A1: this compound is a Class Ia antiarrhythmic agent that primarily blocks fast sodium channels (INa) and also has potassium channel blocking effects.[1][2] While effective, its use can be limited by side effects or incomplete efficacy. Combining this compound with other antiarrhythmic drugs aims to:

  • Achieve synergistic or additive antiarrhythmic effects: Targeting multiple ion channels or pathways can be more effective in suppressing complex arrhythmias.[3]

  • Reduce the dosage of individual drugs: Combination therapy may allow for lower doses of each agent, thereby minimizing dose-dependent side effects.

  • Address different aspects of arrhythmogenesis: Combining drugs with different mechanisms of action can target various underlying causes of arrhythmias.

Q2: Which classes of drugs are most commonly combined with this compound?

A2: this compound is most frequently combined with:

  • Beta-blockers (e.g., Propranolol): This combination is particularly effective in hypertrophic obstructive cardiomyopathy (HOCM) to reduce the left ventricular outflow tract gradient and improve symptoms.[4][5]

  • Class Ib antiarrhythmics (e.g., Mexiletine): This combination has shown enhanced efficacy in suppressing ventricular premature contractions (VPCs) and ventricular tachycardia.[3][6][7]

  • Calcium channel blockers (e.g., Verapamil): This combination can be used for certain arrhythmias, but caution is advised due to the potential for significant negative inotropic and chronotropic effects.[8][9]

  • Class III antiarrhythmics (e.g., Amiodarone): While potentially beneficial, this combination requires careful monitoring due to the increased risk of proarrhythmia.[10]

Q3: What are the primary safety concerns when using this compound in combination therapy?

A3: The primary safety concerns include:

  • Proarrhythmia: The combination of multiple antiarrhythmic drugs can increase the risk of inducing new or worsening existing arrhythmias.

  • Negative Inotropic Effects: this compound has a significant negative inotropic effect, which can be potentiated when combined with beta-blockers or calcium channel blockers, potentially leading to heart failure.[11]

  • Anticholinergic Side Effects: this compound has notable anticholinergic properties (e.g., dry mouth, urinary retention).[11] These may be exacerbated by other drugs with similar effects.

  • QT Prolongation: The risk of excessive QT interval prolongation and Torsades de Pointes is a concern, especially when combined with other drugs that affect cardiac repolarization, such as amiodarone.

Troubleshooting Guides

Problem 1: Inconsistent or weaker-than-expected antiarrhythmic effects in in vitro experiments.

Possible Cause Troubleshooting Step
Suboptimal Drug Concentrations Verify the potency (IC50) of each drug on the target ion channels in your specific cell model. Perform concentration-response curves for each drug individually before testing combinations.
Cell Culture Variability Ensure consistent cell passage numbers and culture conditions. Cardiomyocyte electrophysiology can change with prolonged culture.
Inappropriate Pacing Frequency The effects of some drugs are use-dependent. Test a range of pacing frequencies to identify the optimal conditions for observing synergistic effects.
Incorrect Ional Composition of Solutions Verify the ionic composition of your extracellular and intracellular solutions, as this can significantly impact ion channel function and drug binding.

Problem 2: Unexpected proarrhythmic events observed in animal models.

Possible Cause Troubleshooting Step
Excessive QT Prolongation Continuously monitor the ECG for changes in QT interval. Consider reducing the dose of one or both drugs.
Electrolyte Imbalance Ensure serum potassium and magnesium levels are within the normal range, as imbalances can potentiate proarrhythmic effects.
Negative Inotropic Effects Monitor cardiac function (e.g., ejection fraction, blood pressure). If significant depression is observed, reduce the dosage or discontinue the combination.
Autonomic Nervous System Interaction Be aware of the autonomic state of the animal model, as this can influence drug effects. Consider the use of autonomic blockade to isolate the direct cardiac effects of the drugs.

Quantitative Data Summary

The following tables summarize the quantitative data from clinical studies on the efficacy of this compound combination therapies.

Table 1: this compound and Propranolol (B1214883) in Hypertrophic Obstructive Cardiomyopathy

ParameterPlaceboThis compound (150 mg qid)Propranolol (40 mg qid)This compound + PropranololReference
Subaortic Pressure Gradient (mmHg)61 ± 205 ± 1530 ± 30Greatest Influence[4][5]
Left Ventricular Ejection Time (ms)352 ± 51314 ± 26322 ± 41-[5]
Preejection Period (ms)93 ± 35119 ± 2598 ± 23-[5]
Exercise Duration (minutes)9.6 ± 210.4 ± 28.8 ± 2-[5]

Table 2: this compound and Mexiletine (B70256) for Ventricular Arrhythmias

ParameterThis compound AloneMexiletine AloneThis compound + MexiletineReference
Reduction in Ventricular Premature Beats-->75% in 32% of unresponsive patients[6]
Ventricular Tachycardia Rate (bpm)170 ± 40172 ± 31146 ± 39[7]
Efficacy in Suppressing PVCsComparable to MexiletineComparable to this compoundAdditive Effects[12]

Experimental Protocols

In Vitro Electrophysiological Assessment using Patch-Clamp

This protocol outlines the whole-cell patch-clamp technique to study the effects of this compound and a combination drug on the cardiac sodium current (INa) in isolated cardiomyocytes or a stable cell line expressing Nav1.5 channels.[13]

Materials:

  • Isolated adult ventricular cardiomyocytes or HEK293 cells stably expressing Nav1.5.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pipette fabrication.

  • Extracellular (Tyrode's) and intracellular solutions.

  • This compound and combination drug stock solutions.

Procedure:

  • Prepare fresh extracellular and intracellular solutions.

  • Pull patch pipettes with a resistance of 2-4 MΩ when filled with intracellular solution.

  • Plate cells in a recording chamber on the microscope stage and perfuse with extracellular solution.

  • Approach a single, healthy cell with the patch pipette and form a gigaohm seal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Record baseline INa using a voltage-clamp protocol (e.g., holding potential of -120 mV, with depolarizing steps to -20 mV).

  • Perfuse the chamber with a known concentration of this compound and record the effect on INa.

  • Wash out the drug and allow the current to recover to baseline.

  • Perfuse with the combination drug alone and record its effect.

  • After washout and recovery, perfuse with the combination of this compound and the second drug and record the combined effect.

  • Analyze the data to determine the extent of channel blockade and any synergistic or additive effects.

Ex Vivo Langendorff Perfused Heart Model

This protocol describes the use of an isolated perfused heart model to assess the effects of this compound and a combination drug on global cardiac function and arrhythmia susceptibility.[14][15]

Materials:

  • Langendorff perfusion system.

  • Krebs-Henseleit buffer, oxygenated with 95% O2 / 5% CO2.

  • Surgical instruments for heart isolation.

  • Pressure transducer and ECG recording equipment.

  • This compound and combination drug stock solutions.

  • Arrhythmia-inducing agent (e.g., isoproterenol).

Procedure:

  • Anesthetize the animal (e.g., rat, rabbit) and perform a thoracotomy to expose the heart.

  • Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

  • Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.

  • Allow the heart to stabilize for a baseline recording period, monitoring left ventricular developed pressure (LVDP), heart rate, and ECG.

  • Introduce this compound into the perfusate at a desired concentration and record the effects on cardiac parameters.

  • Wash out the drug and allow the heart to return to baseline.

  • Introduce the combination drug alone and record its effects.

  • After washout, introduce the combination of this compound and the second drug.

  • To assess antiarrhythmic efficacy, induce arrhythmias (e.g., with isoproterenol) in the presence and absence of the drug(s) and compare the incidence and duration of arrhythmias.

Signaling Pathways and Workflows

Signaling Pathway of this compound and Mexiletine Combination

G cluster_membrane Cardiomyocyte Membrane Na_channel Voltage-gated Sodium Channel (Nav1.5) AP_Phase0 Action Potential Phase 0 Upstroke Na_channel->AP_Phase0 Initiates K_channel Delayed Rectifier Potassium Channel AP_Repol Action Potential Repolarization K_channel->AP_Repol Contributes to This compound This compound (Class Ia) This compound->Na_channel Blocks (intermediate dissociation) This compound->K_channel Blocks Mexiletine Mexiletine (Class Ib) Mexiletine->Na_channel Blocks (fast dissociation) Arrhythmia Ventricular Arrhythmia AP_Phase0->Arrhythmia Reduced slope suppresses arrhythmia AP_Repol->Arrhythmia Prolongation can be anti- or pro-arrhythmic

Caption: Combined blockade of sodium and potassium channels by this compound and Mexiletine.

Experimental Workflow for Assessing Combination Therapy

G cluster_invitro In Vitro Analysis cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Analysis cluster_data Data Analysis a Single-cell Electrophysiology (Patch-Clamp) b Multi-cellular Electrophysiology (Multi-Electrode Array) a->b c Isolated Perfused Heart (Langendorff) b->c d Animal Model of Arrhythmia (e.g., Canine Infarct Model) c->d e Assess Synergy/Additivity d->e f Evaluate Safety Profile e->f

Caption: A tiered approach for evaluating this compound combination therapies.

Signaling Pathway of this compound and Propranolol Combination

G cluster_membrane Cardiomyocyte Membrane Na_channel Voltage-gated Sodium Channel Beta_receptor Beta-1 Adrenergic Receptor AC Adenylyl Cyclase Beta_receptor->AC Activates cAMP cAMP AC->cAMP Synthesizes PKA Protein Kinase A cAMP->PKA Activates Ca_channel L-type Calcium Channel PKA->Ca_channel Phosphorylates Contractility Myocardial Contractility Ca_channel->Contractility Increases Ca2+ influx This compound This compound This compound->Na_channel Blocks This compound->Contractility Negative Inotropy Propranolol Propranolol Propranolol->Beta_receptor Blocks Catecholamines Catecholamines Catecholamines->Beta_receptor Activates LVOTO LV Outflow Tract Obstruction Contractility->LVOTO Reduced contractility decreases obstruction

Caption: Combined negative inotropic effects of this compound and Propranolol.

References

Technical Support Center: Accounting for Disopyramide's Effects on Atrioventricular Conduction in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of disopyramide (B23233) on atrioventricular (AV) conduction in experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound affects atrioventricular (AV) conduction?

A1: this compound is a Class Ia antiarrhythmic agent that primarily affects AV conduction through two main mechanisms:

  • Direct Electrophysiological Effects: this compound blocks fast sodium channels (INa) in cardiac cells. This action decreases the upstroke velocity (phase 0) of the action potential, which slows conduction velocity in fast-response tissues like the His-Purkinje system.[1][2] It also blocks the rapid component of the delayed rectifier potassium current (IKr), which prolongs the action potential duration and the effective refractory period (ERP) of the atria and ventricles.[3][4]

  • Anticholinergic (Vagolytic) Effects: this compound possesses significant anticholinergic properties, which can counteract its direct depressant effects on the sinoatrial (SA) and AV nodes.[5][6] By blocking the effects of acetylcholine, this compound can lead to an increase in sinus heart rate and may facilitate AV nodal conduction.[1] The net effect on AV conduction is a balance between its direct depressant and indirect vagolytic actions.[6]

Q2: What are the expected effects of this compound on key electrocardiogram (ECG) and intracardiac intervals?

A2: The effects of this compound on cardiac intervals can be complex due to its dual mechanism of action. The following table summarizes the generally observed effects.

ParameterExpected EffectPrimary Mechanism(s)
PR Interval Prolongation[7]Slowed conduction through the atria and His-Purkinje system.
QRS Duration Prolongation[7]Slowed ventricular conduction due to sodium channel blockade.
QT/QTc Interval Prolongation[7]Prolongation of the action potential duration due to potassium channel blockade.
AH Interval Variable/Minimal ChangeThe direct depressant and indirect vagolytic effects on the AV node can be opposing.[8]
HV Interval Prolongation[9]Slowed conduction through the His-Purkinje system.
AV Nodal ERP Variable/Minimal ChangeThe direct and anticholinergic effects can have opposing influences.[8][9]
Atrial ERP Prolongation[4][9]Direct effect of the drug on atrial tissue.
Ventricular ERP Prolongation[9]Direct effect of the drug on ventricular tissue.

Q3: What are the common experimental models used to study this compound's effects on AV conduction?

A3: Both in vivo and in vitro models are employed:

  • In Vivo Models:

    • Anesthetized, closed-chest dog models are frequently used for intracardiac electrophysiology studies to assess the effects of intravenous this compound on parameters like sinus cycle length, Wenckebach cycle length, and AV nodal refractoriness.[10][11]

  • In Vitro Models:

    • Isolated Langendorff-perfused hearts (e.g., from rabbits) allow for the study of drug effects on the entire heart in the absence of systemic neural and hormonal influences.[12][13]

    • Isolated cardiac tissues such as atrial muscle, papillary muscle, and Purkinje fibers (e.g., from rabbits or dogs) are used to study the direct cellular electrophysiological effects of this compound.[14]

    • Isolated single cardiac myocytes are used in patch-clamp studies to investigate the effects of this compound on specific ion channels.[15]

Troubleshooting Guides

Issue 1: Unexpected or Highly Variable Effects on AV Nodal Conduction
  • Possible Cause: The dual direct depressant and anticholinergic effects of this compound on the AV node can lead to variable results depending on the baseline autonomic tone of the preparation.[6]

  • Troubleshooting Steps:

    • Control for Autonomic Tone: In in vivo experiments, consider using autonomic blockade (e.g., with atropine (B194438) and propranolol) to isolate the direct electrophysiological effects of this compound. In in vitro preparations like the Langendorff heart, the baseline autonomic influence is already minimized.

    • Dose-Response Curve: Generate a full concentration-response curve to characterize the biphasic or complex effects of this compound. At lower concentrations, anticholinergic effects might predominate, while at higher concentrations, the direct depressant effects may become more apparent.

    • Monitor Stereoisomer Effects: Be aware that the d- and l-enantiomers of this compound have different potencies in their anticholinergic and direct electrophysiological effects, which can contribute to variability if the isomeric composition of the drug is not consistent.[11]

Issue 2: Significant Negative Inotropic Effects Obscuring Electrophysiological Data
  • Possible Cause: this compound has a known negative inotropic (contractility-reducing) effect, which can lead to hemodynamic instability in in vivo models or a decline in the viability of in vitro preparations.[7]

  • Troubleshooting Steps:

    • Lower the Concentration: Start with lower concentrations of this compound and titrate upwards carefully while monitoring contractile function (e.g., left ventricular developed pressure in a Langendorff preparation).

    • Use a Positive Inotrope with Caution: In some experimental setups, a low dose of a positive inotrope (that does not significantly interfere with the electrophysiological parameters of interest) might be used to maintain cardiac function. However, this can complicate data interpretation and should be carefully validated.

    • Focus on Early Time Points: The maximal electrophysiological effects of intravenous this compound can occur within minutes.[9] Focus data acquisition on these early time points before significant negative inotropic effects compromise the preparation.

Issue 3: Drug Precipitation in Perfusion Buffer
  • Possible Cause: this compound phosphate (B84403) is generally soluble in water, but precipitation can occur in physiological buffers like Krebs-Henseleit solution, especially at higher concentrations or if the pH of the solution is not optimal.[16]

  • Troubleshooting Steps:

    • Check Solubility Limits: Confirm the solubility of your specific this compound formulation in the perfusion buffer at the experimental temperature and pH.

    • Prepare Fresh Solutions: Make fresh stock and working solutions of this compound for each experiment.

    • Use a Vehicle: If necessary, dissolve the this compound in a small amount of a suitable vehicle (e.g., DMSO) before diluting it in the final perfusion buffer. Ensure that the final concentration of the vehicle does not affect cardiac function.

    • Filter the Solution: Filter the final this compound-containing perfusion solution through a 0.22 µm filter before it enters the perfusion apparatus.[17]

Quantitative Data Summary

The following tables summarize quantitative data on the effects of this compound on key electrophysiological parameters from various studies.

Table 1: Effects of Intravenous this compound in Humans

ParameterStudy PopulationThis compound DoseBaseline Value (mean ± SD)Post-Disopyramide Value (mean ± SD)Reference
Atrial ERP (ms) Patients with suspected atrial fibrillation2 mg/kg232 ± 41266 ± 49[4]
AV Nodal ERP (ms) Patients with AV nodal dysfunctionNot specified535 ± 137521 ± 122[8]
HV Interval (ms) Patients with bundle branch block2 mg/kgNot specifiedFurther impairment observed[9]
Cycle Length of Atrial Flutter (ms) Patients with atrial flutter3 mg/kg over 1 hour238 ± 26298 ± 38[18]

Table 2: Effects of Oral this compound in Dogs

ParameterThis compound DoseObservationReference
PQ Interval 7.5, 15, and 30 mg/kg (oral, TID)Prolonged at all doses[7]
QRS Complex 7.5, 15, and 30 mg/kg (oral, TID)Prolonged only at the highest dose[7]
QT Interval 7.5, 15, and 30 mg/kg (oral, TID)Prolonged at intermediate and high doses[7]

Experimental Protocols

Protocol 1: In Vivo Intracardiac Electrophysiology Study in an Anesthetized Dog Model
  • Animal Preparation: Anesthetize a healthy adult mongrel dog and maintain anesthesia throughout the experiment. Monitor vital signs, including body temperature, heart rate, and blood pressure.

  • Catheter Placement: Under fluoroscopic guidance, introduce multipolar electrode catheters via the femoral veins and advance them to the high right atrium, His bundle region, and right ventricular apex for recording and stimulation.

  • Baseline Measurements: Record baseline surface ECG and intracardiac electrograms. Measure baseline conduction intervals (PA, AH, HV) and refractory periods (atrial, AV nodal, and ventricular ERPs) using programmed electrical stimulation (PES). PES protocols should include incremental atrial and ventricular pacing and the delivery of premature extrastimuli.

  • This compound Administration: Administer this compound intravenously. A common approach is a loading dose followed by a continuous infusion to achieve and maintain a target plasma concentration.[19]

  • Post-Drug Measurements: Repeat the electrophysiological measurements at predefined time points after this compound administration to assess its effects on conduction intervals and refractory periods.

  • Data Analysis: Compare the pre- and post-disopyramide measurements using appropriate statistical methods.

Protocol 2: Isolated Langendorff-Perfused Rabbit Heart
  • Heart Excision and Cannulation: Anesthetize a rabbit, perform a thoracotomy, and rapidly excise the heart. Immediately place the heart in ice-cold cardioplegic solution. Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit solution.[12][20]

  • Instrumentation: Place recording electrodes on the epicardial surface to record a pseudo-ECG. Insert a fluid-filled balloon into the left ventricle to measure isovolumetric pressure. Place stimulating electrodes on the right atrium or ventricle.

  • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes, ensuring stable heart rate, coronary flow, and left ventricular developed pressure.

  • Baseline Measurements: Record baseline ECG and contractile function. Determine baseline AV conduction properties, including the Wenckebach cycle length and AV nodal ERP, using programmed atrial stimulation.

  • This compound Perfusion: Switch to a perfusion reservoir containing Krebs-Henseleit solution with the desired concentration of this compound.

  • Post-Drug Measurements: After a period of equilibration with the this compound-containing solution, repeat the electrophysiological and hemodynamic measurements.

  • Data Analysis: Compare the baseline and post-disopyramide data to determine the drug's effects on AV conduction and cardiac function.

Mandatory Visualizations

Disopyramide_Mechanism_of_Action cluster_direct Direct Electrophysiological Effects cluster_indirect Anticholinergic (Vagolytic) Effects Disopyramide_Direct This compound Na_Channel Fast Sodium Channels (INa) Disopyramide_Direct->Na_Channel Blocks K_Channel Delayed Rectifier K+ Channels (IKr) Disopyramide_Direct->K_Channel Blocks Conduction_Velocity Decreased Conduction Velocity (His-Purkinje) Na_Channel->Conduction_Velocity APD_ERP Prolonged Action Potential Duration (APD) and Effective Refractory Period (ERP) K_Channel->APD_ERP QRS_HV QRS Widening & HV Prolongation Conduction_Velocity->QRS_HV QT QT Prolongation APD_ERP->QT Net_Effect Net Effect on AV Conduction QRS_HV->Net_Effect Disopyramide_Indirect This compound Muscarinic_Receptors Muscarinic (M2) Receptors on SA & AV Nodes Disopyramide_Indirect->Muscarinic_Receptors Blocks Vagal_Tone Reduced Vagal Tone Muscarinic_Receptors->Vagal_Tone HR_AV_Conduction Increased Heart Rate & Facilitated AV Nodal Conduction Vagal_Tone->HR_AV_Conduction HR_AV_Conduction->Net_Effect

Caption: Dual mechanisms of this compound's action on AV conduction.

Experimental_Workflow_InVivo start Start: Anesthetized Dog Preparation catheter_placement Catheter Placement (RA, His, RV) start->catheter_placement baseline_recording Baseline EP Measurements (Intervals, ERPs) catheter_placement->baseline_recording drug_admin IV this compound Administration (Loading Dose + Infusion) baseline_recording->drug_admin post_drug_recording Post-Drug EP Measurements drug_admin->post_drug_recording data_analysis Data Analysis (Pre vs. Post Comparison) post_drug_recording->data_analysis end End of Experiment data_analysis->end

Caption: Workflow for an in vivo intracardiac electrophysiology study.

Troubleshooting_Logic issue Observed Issue in Experiment variable_av Variable AV Conduction issue->variable_av Type neg_inotropy Negative Inotropy issue->neg_inotropy Type precipitation Drug Precipitation issue->precipitation Type cause_av Cause: Dual Autonomic/Direct Effects variable_av->cause_av cause_inotropy Cause: Known Side Effect neg_inotropy->cause_inotropy cause_precip Cause: Solubility Issues precipitation->cause_precip solution_av Solution: - Autonomic Blockade - Dose-Response Curve cause_av->solution_av solution_inotropy Solution: - Lower Concentration - Monitor Function cause_inotropy->solution_inotropy solution_precip Solution: - Check Solubility - Fresh Solutions - Filter cause_precip->solution_precip

Caption: Troubleshooting logic for common experimental issues.

References

Validation & Comparative

A Comparative Analysis of Disopyramide and Quinidine for the Treatment of Ventricular Arrhythmias

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiarrhythmic drugs Disopyramide (B23233) and Quinidine (B1679956), focusing on their efficacy, electrophysiological effects, and safety profiles in the management of ventricular arrhythmias. The information is supported by experimental data from comparative clinical studies.

Executive Summary

This compound and Quinidine are both Class Ia antiarrhythmic agents used in the treatment of ventricular arrhythmias.[1] They share a primary mechanism of action: the blockade of fast sodium channels in cardiac cells, which slows the conduction of electrical impulses.[2][3] Clinical studies reveal that both drugs exhibit qualitatively and quantitatively similar electrophysiological effects, leading to a significant concordance in their antiarrhythmic responses.[4][5] However, differences in their adverse effect profiles and specific electrophysiological properties may influence drug selection for individual patients. This compound is often better tolerated, with fewer gastrointestinal side effects, but it possesses stronger anticholinergic and negative inotropic effects.[6][7][8]

Mechanism of Action

Both this compound and Quinidine are classified as Class Ia antiarrhythmic drugs under the Vaughan-Williams classification system.[3] Their primary mechanism involves blocking the fast inward sodium channels (INa) during phase 0 of the cardiac action potential.[2][3][9] This action decreases the rate of rise of the action potential (Vmax), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.[2][3]

Additionally, as Class Ia agents, both drugs prolong the repolarization phase by inhibiting potassium currents, which extends the action potential duration and the effective refractory period.[2][3] This makes it more difficult for abnormal electrical impulses to initiate or sustain an arrhythmia.[2] this compound also exhibits significant anticholinergic (vagolytic) activity, which can be beneficial in arrhythmias exacerbated by high vagal tone.[2][10] Quinidine also has some anticholinergic properties.[11]

cluster_Drugs Class Ia Antiarrhythmics cluster_Channels Ion Channels cluster_Effects Electrophysiological Effects cluster_Outcome Therapeutic Outcome This compound This compound Na_Channel Fast Na+ Channels (Phase 0) This compound->Na_Channel Blocks K_Channel K+ Channels (Repolarization) This compound->K_Channel Blocks Quinidine Quinidine Quinidine->Na_Channel Blocks Quinidine->K_Channel Blocks Slow_Vmax Decrease Vmax (Slower Conduction) Na_Channel->Slow_Vmax Prolong_APD Prolong Action Potential Duration (APD) K_Channel->Prolong_APD Outcome Suppression of Ventricular Arrhythmias Slow_Vmax->Outcome Increase_ERP Increase Effective Refractory Period (ERP) Prolong_APD->Increase_ERP Increase_ERP->Outcome

Caption: Mechanism of action for this compound and Quinidine.

Comparative Efficacy Data

Clinical trials have demonstrated comparable efficacy between this compound and Quinidine in managing ventricular arrhythmias.

ParameterThis compoundQuinidineStudy Population / NotesCite
Prevention of Inducible Sustained VT 8 of 27 patients (29.6%)7 of 27 patients (25.9%)Intraindividual comparison in patients with sustained ventricular tachycardia (VT). 89% of patients had a concordant response (both drugs effective or both ineffective).[4][5]
Reduction of Premature Ventricular Beats (PVB) 14 of 32 patients (>65% reduction)18 of 32 patients (>65% reduction)Cross-over study in patients with chronic, stable PVB. No statistical difference in overall efficiency.[6]
VT Cycle Length (in non-responders) Increase by 29%Increase by 21%Patients in whom sustained VT was still inducible.[4][5]
Overall Success Rate (IV administration) 85% (in ventricular arrhythmias)Not specified in this studyStudy on intravenous this compound for acute arrhythmias.[12]

Electrophysiological Effects

The electrophysiological effects of this compound and Quinidine are quantitatively similar when administered at comparable plasma concentrations.[4][5]

ParameterThis compound (% Change)Quinidine (% Change)Study DetailsCite
Ventricular Refractoriness +14%+12%Intraindividual comparison in 27 patients with sustained VT.[5]
QRS Duration +13%+14%Intraindividual comparison in 27 patients with sustained VT.[5]
QTc Interval +13%+13%Intraindividual comparison in 27 patients with sustained VT.[5]

Hemodynamic and Adverse Effects

While therapeutically similar, the two drugs differ in their side effect profiles.

ParameterThis compoundQuinidineStudy Details / NotesCite
Left Ventricular Ejection Fraction (Rest) -5% (from 60% to 55%)-1% (from 60% to 59%)Radionuclide angiography in 17 patients. Changes were not statistically significant, but caution is advised in patients with impaired LV function.[13]
Common Adverse Effects Anticholinergic effects (dry mouth, urinary retention, constipation).[7] Negative inotropic effects (can worsen heart failure).[14]Gastrointestinal effects (diarrhea, nausea).[7][15] Proarrhythmic effects (Torsade de Pointes).[16]This compound is often better tolerated from a gastrointestinal standpoint.[6][17]
Study Discontinuation due to Side Effects 6 of 62 patients (9.7%)22 of 62 patients (35.5%)8-week multicenter, double-blind study.[17]

Experimental Protocols

Intraindividual Comparison of Intravenous this compound and Quinidine
  • Objective: To compare the acute antiarrhythmic and electrophysiological effects of intravenous this compound and Quinidine in the same patients.[4][5]

  • Study Population: 27 patients with a history of sustained ventricular tachycardia (VT) that was reproducibly inducible by programmed ventricular stimulation.[4][5]

  • Methodology:

    • Baseline Study: A control electrophysiological study (EPS) was performed to confirm the inducibility of sustained VT.

    • Drug Administration: Patients were randomly assigned to receive either intravenous Quinidine or this compound first. After a washout period, the second drug was administered. Dosing was targeted to achieve comparable plasma concentrations.

    • Electrophysiological Testing: Programmed ventricular stimulation was repeated after drug administration to assess whether VT was still inducible.

    • Measurements: Key parameters measured included:

      • Inducibility of sustained VT.

      • VT cycle length.

      • Ventricular effective refractory period.

      • QRS duration and QTc interval from the surface ECG.[4][5]

cluster_Workflow Experimental Workflow: Crossover Electrophysiological Study Patient Patient with Inducible Sustained VT Baseline Baseline Electrophysiology Study (EPS) - Confirm VT Inducibility Patient->Baseline Random Randomization Baseline->Random GroupA Group A Random->GroupA 50% GroupB Group B Random->GroupB 50% DrugA1 Administer IV this compound DrugB1 Administer IV Quinidine EPS_A1 Repeat EPS - Measure Endpoints DrugA1->EPS_A1 WashoutA Washout Period EPS_A1->WashoutA DrugA2 Administer IV Quinidine WashoutA->DrugA2 EPS_A2 Repeat EPS - Measure Endpoints DrugA2->EPS_A2 Analysis Comparative Analysis of Electrophysiological Data EPS_A2->Analysis EPS_B1 Repeat EPS - Measure Endpoints DrugB1->EPS_B1 WashoutB Washout Period EPS_B1->WashoutB DrugB2 Administer IV this compound WashoutB->DrugB2 EPS_B2 Repeat EPS - Measure Endpoints DrugB2->EPS_B2 EPS_B2->Analysis

Caption: Workflow for a crossover comparative drug study.

Conclusion

This compound and Quinidine demonstrate remarkably similar efficacy and electrophysiological profiles in the treatment of ventricular arrhythmias. An intraindividual comparison found a high concordance rate, suggesting that a patient who does not respond to one drug is unlikely to respond to the other.[4][5] The choice between these two agents often hinges on tolerability and patient-specific factors. This compound may be preferred in patients who experience significant gastrointestinal side effects with Quinidine.[6][17] Conversely, due to its negative inotropic effects, this compound should be used with caution in patients with heart failure.[8][14] Quinidine has been associated with a greater risk of Torsade de Pointes, particularly after a pause in heart rhythm.[16] These findings underscore the importance of considering the complete pharmacological profile of each drug when making therapeutic decisions in the management of ventricular arrhythmias.

References

Head-to-Head In Vitro Comparison: Disopyramide vs. Procainamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective In Vitro Performance Guide

Disopyramide (B23233) and procainamide (B1213733), both classified as Class Ia antiarrhythmic agents, have been mainstays in the management of cardiac arrhythmias. Their primary mechanism of action involves the blockade of voltage-gated sodium channels, which slows the upstroke of the cardiac action potential and prolongs the refractory period. However, their pharmacological profiles exhibit notable differences in potency and effects on other cardiac ion channels. This guide provides a head-to-head in vitro comparison of this compound and procainamide, supported by experimental data to inform preclinical research and drug development.

Quantitative Analysis: Ion Channel Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and procainamide on key cardiac ion channels, as determined by in vitro electrophysiological studies.

Target Ion ChannelThis compound (IC50)Procainamide (IC50)Predominant Effect
Fast Sodium Channel (NaV1.5) 176.3 µM[1]554.4 µM[2]Slows depolarization (Phase 0 of action potential)
Rapid Delayed Rectifier Potassium Channel (hERG/IKr) 7.23 µM~139 µMProlongs repolarization (Phase 3 of action potential)
L-type Calcium Channel (CaV1.2) Data not availableData not availableAffects plateau phase (Phase 2 of action potential)

Note: IC50 values can vary depending on the specific experimental conditions, such as cell type, temperature, and voltage protocol.

Signaling Pathway and Mechanism of Action

This compound and procainamide exert their antiarrhythmic effects by modulating the flow of ions across the cardiac myocyte membrane, thereby altering the characteristics of the action potential. The following diagram illustrates their primary targets.

cluster_membrane Cardiac Myocyte Membrane Na_channel NaV1.5 Channel K_channel hERG (IKr) Channel Ca_channel CaV1.2 Channel This compound This compound This compound->Na_channel Inhibits (Primary Target) This compound->K_channel Inhibits This compound->Ca_channel Inhibits (reported) Procainamide Procainamide Procainamide->Na_channel Inhibits (Primary Target) Procainamide->K_channel Inhibits (weaker) cluster_workflow In Vitro Electrophysiology Workflow A Cell Preparation (Isolated Myocytes or Transfected Cell Line) B Whole-Cell Patch Clamp (Gigaohm Seal & Rupture) A->B C Baseline Current Recording (Voltage Clamp Protocol) B->C D Drug Perfusion (Increasing Concentrations) C->D E Current Recording at Each Concentration D->E F Data Analysis (IC50 Determination) E->F

References

Validating Disopyramide's Antiarrhythmic Efficacy in a Novel Animal Model of Catecholaminergic Polymorphic Ventricular Tachycardia

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis with Flecainide in the Genetically Validated Murine Model

For researchers and professionals in drug development, the rigorous validation of antiarrhythmic agents in clinically relevant animal models is paramount. This guide provides a comparative analysis of the Class Ia antiarrhythmic drug, Disopyramide (B23233), against the Class Ic agent, Flecainide. The evaluation is contextualized within a novel and significant animal model: the mouse model of Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT), a genetic arrhythmia syndrome.

Catecholaminergic polymorphic ventricular tachycardia is an inherited disorder that predisposes individuals to life-threatening arrhythmias, particularly in response to adrenergic stress. Mouse models with genetic mutations in the ryanodine (B192298) receptor 2 (RyR2) gene or knockout of the calsequestrin-2 (Casq2) gene have been developed to mimic the human pathophysiology of CPVT, offering a robust platform for evaluating novel and existing antiarrhythmic therapies.[1][2]

Comparative Efficacy of this compound and Flecainide in the CPVT Mouse Model

Recent studies have investigated the efficacy of various Class I antiarrhythmic drugs in the Casq2 knockout (Casq2-/-) mouse model of CPVT. This model exhibits spontaneous and stress-induced ventricular arrhythmias characteristic of the human condition. The following table summarizes the comparative efficacy of this compound and Flecainide in preventing these arrhythmias.

Drug ClassDrugRyR2 Channel InhibitionEfficacy in Preventing Exercise-Induced CPVT in Casq2-/- Mice
Class Ia This compound No significant inhibitionIneffective
Class Ic Flecainide Significant inhibition Effective

Data sourced from a comparative study on Class I antiarrhythmic drugs in a CPVT mouse model.[3]

The findings indicate that while both are Class I antiarrhythmics, their efficacy in this specific genetic arrhythmia model diverges significantly. Flecainide demonstrated marked success in preventing ventricular tachycardia, whereas this compound was found to be ineffective.[3] This highlights the importance of the underlying arrhythmogenic mechanism in determining drug efficacy.

Mechanistic Insights: A Tale of Two Channels

The differential efficacy observed between this compound and Flecainide in the CPVT model can be attributed to their distinct mechanisms of action at the molecular level.

This compound , as a traditional Class Ia antiarrhythmic, primarily exerts its effect by blocking the fast-inward sodium current (INa) in cardiomyocytes. This action slows the upstroke of the action potential (Phase 0) and prolongs the action potential duration.[4]

Flecainide , a Class Ic agent, also blocks the sodium channel, but has been shown to have an additional crucial effect: the direct inhibition of the ryanodine receptor 2 (RyR2) channels.[3][5] In CPVT, the underlying pathology is often a "leaky" RyR2 channel, leading to aberrant diastolic calcium release from the sarcoplasmic reticulum, which triggers arrhythmias. Flecainide's ability to directly target this dysfunctional channel is believed to be the primary reason for its superior efficacy in this disease model.[3][5]

cluster_this compound This compound Signaling Pathway This compound This compound na_channel Voltage-gated Sodium Channel (Nav1.5) This compound->na_channel Blocks action_potential Decreased Rate of Depolarization (Phase 0) na_channel->action_potential Inhibits arrhythmia_suppression_diso Suppression of Arrhythmias action_potential->arrhythmia_suppression_diso Leads to

Figure 1: this compound's primary signaling pathway.

cluster_flecainide Flecainide's Dual Signaling Pathway in CPVT flecainide Flecainide na_channel_flec Voltage-gated Sodium Channel (Nav1.5) flecainide->na_channel_flec Blocks ryr2_channel Ryanodine Receptor 2 (RyR2) flecainide->ryr2_channel Inhibits action_potential_flec Decreased Rate of Depolarization na_channel_flec->action_potential_flec ca_release Reduced Diastolic Calcium Leak ryr2_channel->ca_release arrhythmia_suppression_flec Suppression of CPVT action_potential_flec->arrhythmia_suppression_flec ca_release->arrhythmia_suppression_flec

Figure 2: Flecainide's dual mechanism of action in CPVT.

Experimental Protocols

The following is a detailed methodology for inducing and evaluating arrhythmias in the Casq2-/- CPVT mouse model, as adapted from published studies.[3]

1. Animal Model:

  • Species: Mouse (Mus musculus)

  • Strain: C57BL/6J background with targeted deletion of the Casq2 gene (Casq2-/-).

  • Age: 8-12 weeks.

2. Arrhythmia Induction:

  • Method: Programmed electrical stimulation (PES) and exercise challenge.

  • Procedure:

    • Mice are anesthetized (e.g., with isoflurane).

    • For the exercise challenge, mice are placed on a treadmill with an incremental speed and incline protocol.

    • Alternatively, pharmacological stress can be induced via intraperitoneal injection of epinephrine (B1671497) (e.g., 2 mg/kg) and caffeine (B1668208) (e.g., 120 mg/kg) to mimic adrenergic stimulation.[6][7]

    • Continuous electrocardiogram (ECG) monitoring is performed throughout the procedure using subcutaneous electrodes.

3. Drug Administration:

  • This compound: Administered intraperitoneally at a specified dose (e.g., 20 mg/kg).

  • Flecainide: Administered intraperitoneally at a specified dose (e.g., 20 mg/kg).

  • Control Group: Receives a vehicle injection (e.g., saline).

  • Drugs are typically administered 15-30 minutes prior to the arrhythmia induction protocol.

4. Data Acquisition and Analysis:

  • ECG recordings are analyzed for the incidence, duration, and complexity of ventricular arrhythmias (e.g., premature ventricular contractions, ventricular tachycardia).

  • Statistical analysis is performed to compare the arrhythmia burden between the different treatment groups.

start Select Casq2-/- Mice drug_admin Drug Administration (this compound, Flecainide, or Vehicle) start->drug_admin stress_induction Arrhythmia Induction (Exercise or Epinephrine/Caffeine) drug_admin->stress_induction ecg_monitoring Continuous ECG Monitoring stress_induction->ecg_monitoring data_analysis Analysis of Arrhythmia Burden ecg_monitoring->data_analysis conclusion Comparative Efficacy Assessment data_analysis->conclusion

Figure 3: Experimental workflow for drug validation.

Conclusion

The validation of antiarrhythmic drugs in genetically defined animal models, such as the CPVT mouse, provides invaluable insights into their therapeutic potential and underlying mechanisms. In this comparative guide, the ineffectiveness of this compound, a potent sodium channel blocker, in a CPVT model underscores the importance of targeting the specific molecular defect of an arrhythmia.[3] Conversely, the success of Flecainide, with its dual action on both sodium channels and RyR2, highlights a promising therapeutic strategy for this and potentially other calcium-driven arrhythmias.[3][5] These findings emphasize the need for a nuanced, mechanism-based approach to the development and application of antiarrhythmic therapies.

References

Disopyramide vs. Flecainide: A Comparative Analysis of Negative Inotropic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the negative inotropic effects of two Class I antiarrhythmic drugs, disopyramide (B23233) and flecainide (B1672765). The information presented is supported by experimental data to assist in research and development decisions.

Executive Summary

Both this compound, a Class Ia antiarrhythmic agent, and flecainide, a Class Ic agent, exhibit negative inotropic effects, leading to a reduction in myocardial contractility. However, the magnitude of this effect differs between the two drugs. Experimental evidence suggests that this compound has a more pronounced negative inotropic potential compared to flecainide at clinically relevant concentrations.[1][2] The primary mechanism underlying the negative inotropy of both drugs involves the blockade of L-type calcium channels, which reduces intracellular calcium availability for myocyte contraction.[3][4]

Quantitative Comparison of Negative Inotropic Effects

The following table summarizes quantitative data from comparative and individual studies on the negative inotropic effects of this compound and flecainide.

ParameterThis compoundFlecainideStudy Details
Effect on Contractile Force At 30 µM, reduced contractile force to 68.1 ± 4.1% of control.At 30 µM, reduced contractile force to 52.3 ± 2.4% of control.Guinea pig papillary muscle[4]
Effect on Peak Isovolumic Left Ventricular Systolic Pressure (LVSP) Significant reduction at 4 mg/kg (to 88 ± 4% of control) and a more marked effect at 8 mg/kg (to 81 ± 4% of control).[1][2]No significant effect at 2 mg/kg and 4 mg/kg. Significant reduction only at 8 mg/kg (to 85 ± 3% of control).[1][2]Open-chest rats, isovolumic measurements[1][2]
Effect on Peak Isovolumic dp/dt max Significant reduction at 4 mg/kg (to 64 ± 7% of control) and a more marked effect at 8 mg/kg (to 50 ± 8% of control).[1][2]No significant effect at 2 mg/kg and 4 mg/kg. Significant reduction only at 8 mg/kg (to 45 ± 5% of control).[1][2]Open-chest rats, isovolumic measurements[1][2]
Clinical Observation Considered to have a relevant rate of inducing or worsening clinical congestive heart failure.[5]Also noted to have a relevant rate of inducing or worsening clinical congestive heart failure, particularly in patients with pre-existing left ventricular dysfunction.[5][6]Clinical review[5]

Mechanisms of Negative Inotropy

The negative inotropic effects of both this compound and flecainide are primarily attributed to their impact on calcium homeostasis within cardiac myocytes.

This compound: As a Class Ia antiarrhythmic, this compound blocks sodium channels.[7][8] However, its significant negative inotropic effect is also linked to the blockade of L-type calcium channels.[9] This dual action reduces the influx of both sodium and calcium ions, leading to a decrease in the intracellular calcium concentration available for excitation-contraction coupling.

Flecainide: Flecainide, a Class Ic antiarrhythmic, is a potent sodium channel blocker.[10][11] Its negative inotropic effect is also strongly associated with the blockade of L-type calcium channels, which leads to a reduction in the peak intracellular calcium transient and, consequently, a decrease in contractile force.[3] Studies have shown a direct correlation between flecainide-induced QRS widening (a measure of sodium channel blockade) and a decrease in left ventricular contractility.[12]

The following diagram illustrates the proposed signaling pathway for the negative inotropic effects of these drugs.

cluster_2 Myocyte Interior This compound This compound L_type_Ca_Channel L-type Ca²⁺ Channel This compound->L_type_Ca_Channel Blocks Na_Channel Na⁺ Channel This compound->Na_Channel Blocks Flecainide Flecainide Flecainide->L_type_Ca_Channel Blocks Flecainide->Na_Channel Blocks Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Na_Influx Na⁺ Influx Na_Channel->Na_Influx SR_Ca_Release SR Ca²⁺ Release Ca_Influx->SR_Ca_Release Triggers Contraction Myofilament Contraction SR_Ca_Release->Contraction Initiates

Signaling pathway of negative inotropic effects.

Experimental Protocols for Assessing Negative Inotropy

A common experimental approach to quantify and compare the negative inotropic effects of cardiovascular drugs involves the use of isolated cardiac tissue preparations.

Key Experimental Methodologies
  • Isolated Papillary Muscle Preparation: This ex vivo model allows for the direct measurement of myocardial contractility in a controlled environment.

    • Tissue Source: Papillary muscles are dissected from the ventricles of animal hearts (e.g., guinea pig, rat).

    • Mounting: The muscle is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O2 and 5% CO2 at a constant temperature (e.g., 37°C).

    • Stimulation: The muscle is stimulated electrically at a fixed frequency (e.g., 1 Hz) to elicit contractions.

    • Measurement: A force transducer is used to measure the isometric contractile force.

    • Drug Application: After a stabilization period, increasing concentrations of the test compounds (this compound and flecainide) are added to the bath, and the resulting changes in contractile force are recorded.

  • Isovolumic Left Ventricular Function: This in vivo method assesses cardiac performance in an intact animal model.

    • Animal Model: Anesthetized, open-chest rats are commonly used.

    • Instrumentation: A catheter is inserted into the left ventricle to measure pressure, and aortic cross-clamping is performed to induce isovolumic contractions.

    • Parameters Measured: Key indices of myocardial function, such as peak left ventricular systolic pressure (LVSP) and the maximum rate of pressure rise (dp/dt max), are recorded.

    • Drug Administration: The drugs are administered intravenously at various doses, and the changes in hemodynamic parameters are measured.

The following diagram outlines a typical experimental workflow for assessing negative inotropy.

Start Start Tissue_Prep Isolated Papillary Muscle Preparation Start->Tissue_Prep Stabilization Stabilization Period in Organ Bath Tissue_Prep->Stabilization Baseline Record Baseline Contractile Force Stabilization->Baseline Drug_Addition Cumulative Addition of Drug (this compound or Flecainide) Baseline->Drug_Addition Record_Response Record Contractile Force at Each Concentration Drug_Addition->Record_Response Record_Response->Drug_Addition Next Concentration Data_Analysis Data Analysis (e.g., IC50 Calculation) Record_Response->Data_Analysis All Concentrations Tested End End Data_Analysis->End

Experimental workflow for assessing negative inotropy.

Conclusion

This compound generally exhibits a more potent negative inotropic effect than flecainide. This difference is evident in both ex vivo and in vivo studies, where this compound causes a greater reduction in myocardial contractility at comparable or lower doses. The primary mechanism for this effect in both drugs is the blockade of L-type calcium channels, which is a critical consideration in their clinical application, especially in patients with compromised left ventricular function. For drug development professionals, understanding these differences is crucial for designing safer antiarrhythmic agents with minimized cardiodepressant side effects.

References

A Comparative Analysis of Disopyramide and Verapamil for the Management of Cardiac Arrhythmias

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Disopyramide (B23233) and Verapamil (B1683045), two antiarrhythmic agents with distinct mechanisms of action and clinical applications. The information presented is based on available experimental data to facilitate an objective evaluation for research and drug development purposes.

Introduction and Pharmacological Classification

This compound and Verapamil are established antiarrhythmic drugs used to manage irregular heart rhythms. They belong to different classes of the Vaughan Williams classification system, which categorizes drugs based on their primary electrophysiological effects on the cardiac action potential.

  • This compound is a Class Ia antiarrhythmic agent.[1] Its primary mechanism involves blocking fast sodium channels, which reduces the rate of depolarization (Phase 0) of the cardiac action potential.[2] It is primarily indicated for the treatment of ventricular arrhythmias, such as ventricular tachycardia.[1]

  • Verapamil is a Class IV antiarrhythmic agent.[3] It functions as a non-dihydropyridine calcium channel blocker, primarily targeting L-type calcium channels.[4][5] This action is most pronounced at the sinoatrial (SA) and atrioventricular (AV) nodes, making it effective for controlling ventricular rate in supraventricular tachycardias (SVT), including atrial fibrillation and atrial flutter.[3][4]

Mechanism of Action

The fundamental difference between these two agents lies in the ion channels they target to modulate cardiac electrophysiology.

This compound: As a Class Ia agent, this compound binds to and blocks the fast sodium (Na+) channels responsible for the rapid upstroke of the action potential in cardiac myocytes.[6] This action decreases the upstroke velocity (Vmax) of Phase 0, increases the threshold for excitation, and ultimately slows conduction.[1][7] this compound also has secondary effects, including the inhibition of potassium currents, which prolongs the repolarization phase (Phase 3) and the overall action potential duration (APD).[6] This extended refractory period helps to prevent the re-entry circuits that sustain many arrhythmias.[1] Additionally, this compound exhibits significant anticholinergic (vagolytic) properties.[2][8]

Verapamil: As a Class IV agent, Verapamil inhibits the influx of calcium (Ca2+) ions through L-type (slow) calcium channels.[4][5] These channels are critical for the electrical activity of the SA and AV nodes. By blocking these channels, Verapamil slows the rate of discharge from the SA node (negative chronotropy) and significantly slows conduction through the AV node (negative dromotropy).[4][5] This latter effect is crucial for its clinical use in slowing the ventricular response to rapid atrial arrhythmias.[3] Verapamil also has a negative inotropic effect by reducing calcium availability for myocardial contraction and causes peripheral vasodilation.[4]

G cluster_AP Cardiac Action Potential cluster_Drugs Drug Action phase0 Phase 0 (Rapid Depolarization) phase1 Phase 1 (Initial Repolarization) phase2 Phase 2 (Plateau) phase3 Phase 3 (Repolarization) phase4 Phase 4 (Resting Potential) This compound This compound (Class Ia) Na_Channel Fast Na+ Channel This compound->Na_Channel  Blocks Verapamil Verapamil (Class IV) Ca_Channel L-type Ca2+ Channel Verapamil->Ca_Channel  Blocks Na_Channel->phase0 Drives Depolarization Ca_Channel->phase2 Maintains Plateau

Caption: Mechanism of Action on Cardiac Ion Channels.

Comparative Electrophysiological Effects

The differing mechanisms of this compound and Verapamil translate into distinct changes in electrocardiogram (ECG) and intracardiac intervals. These effects are crucial for their antiarrhythmic actions and contribute to their potential side effects.

ParameterThis compound EffectVerapamil EffectPrimary Mechanism
Surface ECG
Heart RateDecrease or No Change.[5] Can cause sinus tachycardia due to vagolytic effects.[9]Decrease.[5]Vagolytic effect (this compound) vs. SA node inhibition (Verapamil).
PR IntervalProlongs.[2]Prolongs.[4]Slowed AV nodal conduction.
QRS DurationProlongs.[2][10]No significant change.[11]Slowed intraventricular conduction (this compound).
QT IntervalProlongs.[12]No significant change.[11]Prolonged action potential duration (this compound).
Intracardiac (EP Study)
A-H IntervalNo significant change or slight decrease (due to vagolytic effect).[13]Prolongs significantly.[11]AV nodal conduction delay (Verapamil).
H-V IntervalProlongs.[10][13]No significant change.[11]His-Purkinje system conduction delay (this compound).
Atrial ERPProlongs.[10][13]No significant change.[14]Na+ channel blockade in atrial tissue.
Ventricular ERPProlongs significantly.[10][13]Minimal to no effect.[11]Na+ channel blockade in ventricular tissue.
AV Nodal ERPNo significant change.[13]Prolongs.[4]Ca2+ channel blockade in AV node.

ERP: Effective Refractory Period

Clinical Efficacy

Direct head-to-head clinical trials comparing this compound and Verapamil for the same arrhythmia are limited. Efficacy is therefore best understood in the context of their primary approved indications.

IndicationThis compound EfficacyVerapamil Efficacy
Ventricular Arrhythmias Effective in preventing the induction of sustained ventricular tachycardia (VT) or ventricular fibrillation (VF) in approximately one-third of patients in electrophysiology studies.[9] It significantly reduces premature ventricular contractions (PVCs).[15]Generally not a first-line agent. May be effective in some specific cases of recurrent VT, particularly in patients without structural heart disease and with good left ventricular function.[16]
Supraventricular Arrhythmias (SVT) Not a primary indication; its vagolytic effect can paradoxically increase the ventricular response in atrial flutter or fibrillation.[9]Highly effective for the acute termination of paroxysmal SVT and for controlling the ventricular rate in atrial fibrillation/flutter by slowing AV nodal conduction.[3][4]
Atrial Fibrillation (Rate Control) Not recommended; may accelerate AV conduction.[8]Effective for acute and chronic ventricular rate control.[8] Studies show it is comparable to other rate control agents like diltiazem (B1670644).[8][14]
Hypertrophic Cardiomyopathy (HOCM) Used for its potent negative inotropic effect to reduce left ventricular outflow tract (LVOT) obstruction and symptoms.[8]Can be used for symptom management, but this compound is often considered for more significant outflow obstruction.

Safety and Adverse Effects Profile

Both medications have significant side effect profiles that require careful patient selection and monitoring.

Adverse Effect CategoryThis compoundVerapamil
Common Side Effects Anticholinergic: Dry mouth, urinary retention, blurred vision, constipation.[17]Cardiovascular/GI: Constipation, dizziness, headache, nausea, hypotension.[15][18]
Serious Cardiovascular Effects Proarrhythmia: Can cause QT prolongation and Torsades de Pointes.[19] Negative Inotropy: May induce or worsen heart failure, especially in patients with pre-existing left ventricular dysfunction.[19][20]Bradycardia/AV Block: Excessive slowing of heart rate or complete heart block.[21] Hypotension: Due to peripheral vasodilation.[18] Heart Failure: Can worsen heart failure due to its negative inotropic effect.[18]
Key Contraindications Cardiogenic shock, pre-existing second- or third-degree AV block (without a pacemaker), congenital long QT syndrome.[7]Severe left ventricular dysfunction, hypotension, cardiogenic shock, sick sinus syndrome (without a pacemaker), second- or third-degree AV block (without a pacemaker).[22]

Experimental Protocols

The evaluation of antiarrhythmic drugs like this compound and Verapamil relies on standardized experimental procedures to ensure data is reproducible and comparable.

A. Intracardiac Electrophysiology (EP) Study

An EP study is an invasive procedure used to assess the heart's electrical system and the effect of drugs on it.[23]

Objective: To measure baseline cardiac electrical intervals and refractory periods and to assess arrhythmia inducibility before and after drug administration.

Methodology:

  • Patient Preparation: The patient fasts for 6-8 hours. Antiarrhythmic medications are typically withheld for at least five half-lives prior to the study.[24] Informed consent is obtained.

  • Catheter Placement: Under local anesthesia and conscious sedation, multipolar electrode catheters are inserted via femoral or other venous access.[24] Catheters are positioned under fluoroscopic guidance at standard locations, including the high right atrium (HRA), His bundle region (HBE), coronary sinus (CS), and right ventricular apex (RVA).[23]

  • Baseline Measurements: Intracardiac electrograms are recorded to measure baseline intervals (PA, AH, HV) and sinus node function (e.g., sinus node recovery time).[23]

  • Programmed Electrical Stimulation (PES): Pacing protocols are initiated from the atrium and ventricle to determine the effective refractory periods (ERP) of the atria, ventricles, and AV node.

  • Arrhythmia Induction: Aggressive stimulation protocols (e.g., burst pacing, multiple extrastimuli) are used to attempt to induce the clinical arrhythmia.

  • Drug Administration: A loading dose of the investigational drug (e.g., intravenous this compound or Verapamil) is administered.

  • Post-Drug Assessment: All baseline measurements and PES protocols are repeated to quantify the drug's effect on conduction, refractoriness, and arrhythmia inducibility.[9]

G Start Patient Preparation (Fasting, Consent) Catheter Catheter Insertion & Placement (HRA, HBE, RVA) Start->Catheter Baseline Baseline Measurements (Intervals, Refractory Periods) Catheter->Baseline Induction1 Attempt Arrhythmia Induction (Programmed Stimulation) Baseline->Induction1 Drug Administer IV Drug (this compound or Verapamil) Induction1->Drug PostDrug Post-Drug Measurements (Repeat Intervals & Refractory Periods) Drug->PostDrug Induction2 Re-attempt Arrhythmia Induction PostDrug->Induction2 End Data Analysis & Conclusion of Study Induction2->End

Caption: Experimental Workflow for an Electrophysiology (EP) Study.
B. Ambulatory ECG (Holter) Monitoring

Holter monitoring is a non-invasive method for continuously recording cardiac rhythm over a period (typically 24-48 hours) to quantify arrhythmia burden.[25]

Objective: To quantify the frequency of arrhythmias (e.g., PVCs, episodes of non-sustained VT) before and during drug therapy to assess efficacy.[25]

Methodology:

  • Baseline Monitoring: A 24-hour Holter recording is performed during a placebo or no-drug period to establish the baseline frequency and complexity of the arrhythmia.[15]

  • Patient Diary: The patient maintains a diary to correlate symptoms (e.g., palpitations, dizziness) with the ECG recording.

  • Drug Initiation: The patient begins treatment with the study drug at the prescribed dose.

  • On-Treatment Monitoring: After a steady-state concentration of the drug is achieved (typically after several days), a repeat 24-hour Holter recording is performed.[15]

  • Data Analysis: The two recordings are analyzed to compare the total number of ectopic beats, couplets, and runs of tachycardia. A statistically significant reduction in arrhythmia frequency (e.g., >75% reduction in PVCs) is required to demonstrate drug efficacy, accounting for spontaneous variability.[25]

C. Exercise Stress Testing

This test is used to evaluate the effect of a drug on arrhythmias that are induced or exacerbated by physical exertion.[1]

Objective: To assess if the drug can suppress exercise-induced arrhythmias.

Methodology:

  • Preparation: The patient avoids food and caffeine (B1668208) for several hours before the test.[13] A baseline resting 12-lead ECG is recorded.

  • Protocol Selection: A standardized exercise protocol (e.g., Bruce protocol for treadmill) is chosen.[11] The protocol involves progressively increasing stages of workload.

  • Baseline Test: The patient exercises according to the protocol until reaching a target heart rate, symptom limitation, or other termination criteria. ECG and blood pressure are monitored continuously.[7][11]

  • Drug Administration: The patient undergoes a treatment period with the antiarrhythmic drug.

  • Repeat Test: The exercise stress test is repeated under the same protocol while the patient is on the medication.

  • Comparison: The arrhythmia burden, heart rate response, and blood pressure response during the baseline and on-treatment tests are compared to determine drug efficacy.

Summary and Logical Comparison

This compound and Verapamil are fundamentally different antiarrhythmic agents with distinct therapeutic niches and risk profiles. The choice between them is dictated by the specific type of arrhythmia and the patient's underlying cardiac condition.

  • This compound is a potent sodium channel blocker primarily for ventricular arrhythmias . Its utility is limited by significant negative inotropic and anticholinergic side effects.

  • Verapamil is a calcium channel blocker primarily for supraventricular arrhythmias and rate control. Its use is constrained by its negative effects on heart rate, AV conduction, and cardiac contractility.

G cluster_target Primary Therapeutic Target cluster_se Key Adverse Effect Profile This compound This compound (Class Ia) VT Ventricular Tachycardia This compound->VT Anticholinergic Anticholinergic Effects (Dry Mouth, Urinary Retention) This compound->Anticholinergic Proarrhythmia Proarrhythmia (QT Prolongation) This compound->Proarrhythmia Verapamil Verapamil (Class IV) SVT Supraventricular Tachycardia (Rate Control) Verapamil->SVT Bradycardia Bradycardia / AV Block Verapamil->Bradycardia Hypotension Hypotension / Constipation Verapamil->Hypotension

Caption: Logical Comparison of Drug Targets and Side Effects.

References

Cross-Species Analysis of Disopyramide's Electrophysiological Profile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the electrophysiological effects of Disopyramide (B23233) across various species, offering valuable insights for preclinical research and drug development. This compound, a Class Ia antiarrhythmic agent, primarily exerts its effects by blocking cardiac sodium and potassium channels.[1] Understanding the species-specific variations in its action is crucial for the accurate interpretation of preclinical data and the prediction of clinical outcomes. This document summarizes key quantitative data, details experimental methodologies, and visually represents the underlying mechanisms and workflows.

Electrophysiological Effects: A Cross-Species Comparison

This compound's primary mechanism of action involves the blockade of fast sodium channels (INa) and certain potassium channels, leading to a prolongation of the action potential duration (APD) and a decrease in conduction velocity in cardiac tissues.[1] However, the magnitude of these effects can vary significantly across different species.

Quantitative Comparison of Electrophysiological Parameters

The following tables summarize the key electrophysiological effects of this compound observed in different species. These values have been compiled from various in vitro and in vivo studies.

Table 1: In Vitro Electrophysiological Effects of this compound on Cardiac Action Potential Duration (APD)

SpeciesPreparationConcentration (µM)APD ChangeReference(s)
Canine Purkinje Fibers10Prolonged[2]
Ventricular Muscle10Increased range of premature APDs[3]
Rabbit Ventricular Myocytes1-30Lengthened[4]
Guinea Pig AtriaNot specifiedIncreased effective refractory period[5]
Human Hypertrophic Cardiomyopathy Cardiomyocytes5Shortened[6]

Table 2: Effects of this compound on Cardiac Ion Channels

SpeciesChannelIC50 / EffectReference(s)
Rabbit IKr (rapid delayed rectifier K+ current)1.8 µM[4]
Ito (transient outward K+ current)14.1 µM[4]
Sodium ChannelsAssociation rate constant decreased with increased [Na]o[7][8]

Table 3: Comparison of this compound with Other Class Ia Antiarrhythmic Drugs

DrugSpeciesKey Electrophysiological EffectsReference(s)
This compound CanineProlonged all cardiac intervals (JTc, QTc, QT) and refractory periods.[2]
Guinea PigIncreased effective refractory period in atria.[5]
Quinidine (B1679956) CanineSlowed conduction in Purkinje tissue, prolonged ventricular activation, and prolonged atrial refractory period.[9][10]
SheepIncreased cardiac excitability at normal [K+]o.[11]
Procainamide (B1213733) CanineReduced automaticity and prolonged repolarization time in Purkinje fibers.[12]
Guinea PigLess potent than this compound in antagonizing negative chronotropic effects.[13]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the electrophysiological effects of this compound.

In Vitro Patch-Clamp Electrophysiology

Objective: To measure the effects of this compound on specific ion channels and the action potential characteristics of isolated cardiomyocytes.

Methodology:

  • Cell Isolation: Cardiomyocytes are enzymatically isolated from the desired cardiac tissue (e.g., ventricular or atrial).[14]

  • Patch-Clamp Recording: The whole-cell patch-clamp technique is employed to record ionic currents and action potentials.[6][14]

    • Pipette Solution (example for AP recording): (in mM): 125 K-gluc, 20 KCl, 5 NaCl, 0.44 amphotericin-B, 10 HEPES (pH 7.2; KOH).[14]

    • External Solution (example for AP recording): (in mM): 138 NaCl, 4 KCl, 2.0 CaCl2, 1 MgCl2, 10 glucose, 0.33 NaH2PO4, and 10 HEPES (pH 7.3).[15]

  • Drug Application: this compound is applied to the superfusate at various concentrations. Recordings are taken before and after drug application to determine its effects.[6]

  • Data Analysis: Parameters such as ion channel current amplitude, inactivation kinetics, and action potential duration at different levels of repolarization (APD20, APD50, APD90) are analyzed.[16]

In Vivo Electrophysiology Studies

Objective: To evaluate the effects of this compound on cardiac conduction and refractoriness in a whole-animal model.

Methodology:

  • Animal Model: Anesthetized animals (e.g., dogs, rats) are typically used.[17][18]

  • Catheter Placement: Electrode catheters are inserted into the heart via peripheral veins to record intracardiac electrograms (e.g., His bundle electrogram) and to deliver programmed electrical stimulation.[17]

  • Baseline Measurements: Baseline electrophysiological parameters are recorded, including heart rate, PR interval, QRS duration, and QT interval.[17]

  • Drug Administration: this compound is administered intravenously at escalating doses.[17]

  • Electrophysiological Testing: Programmed electrical stimulation is used to measure parameters such as sinus node recovery time, atrioventricular (AV) nodal conduction, and the effective refractory periods of the atria and ventricles.[19]

  • Data Analysis: Changes in the measured parameters from baseline are analyzed to determine the in vivo electrophysiological effects of the drug.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

cluster_0 This compound's Mechanism of Action This compound This compound Na_Channel Voltage-gated Na+ Channel This compound->Na_Channel Blocks (Class Ia) K_Channel Delayed Rectifier K+ Channel This compound->K_Channel Blocks Phase_0 Phase 0 Depolarization (Reduced Vmax) Na_Channel->Phase_0 Inhibits APD Action Potential Duration (Prolonged) K_Channel->APD Contributes to Conduction Conduction Velocity (Decreased) Phase_0->Conduction ERP Effective Refractory Period (Increased) APD->ERP

Figure 1. Simplified signaling pathway of this compound's electrophysiological effects.

cluster_1 In Vitro Patch-Clamp Workflow A Isolate Cardiomyocytes B Establish Whole-Cell Configuration A->B C Record Baseline Ionic Currents & APs B->C D Apply this compound C->D E Record Post-Drug Ionic Currents & APs D->E F Data Analysis (e.g., IC50, APD change) E->F

Figure 2. Experimental workflow for in vitro patch-clamp studies.

cluster_2 In Vivo Electrophysiology Workflow G Anesthetize Animal Model H Place Intracardiac Catheters G->H I Record Baseline ECG and Electrophysiological Parameters H->I J Administer this compound (IV) I->J K Perform Programmed Electrical Stimulation J->K L Analyze Changes in Conduction, Refractoriness, and Arrhythmia Inducibility K->L

Figure 3. Experimental workflow for in vivo electrophysiology studies.

Conclusion

The electrophysiological effects of this compound exhibit notable variations across different species. While it consistently demonstrates Class Ia antiarrhythmic properties through the blockade of sodium and potassium channels, the precise magnitude of its effects on action potential duration and specific ion currents can differ. These differences are critical considerations for the translation of preclinical findings to clinical applications. This guide provides a foundational comparison to aid researchers in designing and interpreting studies on this compound and other antiarrhythmic agents. Further research is warranted to fully elucidate the molecular basis of these interspecies differences.

References

A Comparative Guide to Disopyramide and Propafenone for Chronic Ventricular Arrhythmias

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of Disopyramide (B23233) and Propafenone (B51707), two antiarrhythmic agents used in the management of chronic ventricular arrhythmias. The information presented is collated from various clinical studies to assist in research, drug development, and clinical trial design.

Mechanism of Action

This compound is a Class Ia antiarrhythmic drug, while Propafenone is classified as a Class Ic agent.[1] Both primarily function by blocking sodium channels in the cardiac myocytes, which are crucial for the initiation and propagation of the cardiac action potential.[2][3]

This compound (Class Ia):

  • Moderately blocks the fast sodium channels, which decreases the rate of rise (Phase 0) of the action potential.[4][5]

  • It also inhibits potassium currents, leading to a prolongation of the repolarization phase (Phase 3).[4]

  • This dual action extends the duration of the action potential and the effective refractory period.[4]

  • Additionally, this compound exhibits anticholinergic (vagolytic) properties.[3]

Propafenone (Class Ic):

  • Strongly blocks the fast sodium channels, causing a more pronounced reduction in the rate of rise of the action potential compared to Class Ia agents.[2][6]

  • It has little to no effect on the duration of the action potential and the refractory period.[6]

  • Propafenone also possesses weak beta-adrenergic blocking activity.[2]

Comparative Efficacy

Clinical trials have demonstrated the efficacy of both this compound and Propafenone in suppressing chronic ventricular arrhythmias, with some studies suggesting a higher efficacy for Propafenone.

Efficacy EndpointThis compoundPropafenoneStudy Details
Reduction in Premature Ventricular Contractions (PVCs)
>70% reduction9 of 15 patients11 of 14 patientsDouble-blind, placebo-controlled, crossover study in 16 patients with frequent and complex PVCs. Dosing: this compound 600 mg/day, Propafenone 900 mg/day.[7]
>80% reduction16 of 38 patients (43%)22 of 38 patients (59%)Randomized, single-blind, crossover study in 38 patients with symptomatic PVCs. Dosing: this compound 400 mg/day, Propafenone 600 mg/day.[8]
>80% reduction2 of 9 patients5 of 9 patientsDouble-blind, randomized crossover trial in 10 patients with chronic ventricular arrhythmias. Dosing: this compound 600 mg/day, Propafenone 900 mg/day.[9]
Abolition of Non-sustained Ventricular Tachycardia (VT) 3 of 5 patients6 of 6 patientsDouble-blind, placebo-controlled, crossover study in 16 patients.[7]
5 of 9 patients8 of 11 patientsRandomized, single-blind, crossover study in 38 patients.[8]
Suppression of Complex PVCs 9 of 14 patients11 of 14 patientsDouble-blind, placebo-controlled, crossover study in 16 patients.[7]
9 of 12 patients (50% reduction with suppression of complex forms)11 of 12 patients (50% reduction with suppression of complex forms)Long-term monitoring study in 12 patients with complex PVCs. Dosing: this compound 600 mg/day, Propafenone 900 mg/day.[10]

Safety and Tolerability Profile

The side effect profiles of this compound and Propafenone differ, primarily due to this compound's anticholinergic effects and Propafenone's beta-blocking activity.

Adverse EffectThis compoundPropafenoneStudy Details
Overall Incidence of Side Effects 8 of 16 patients4 of 16 patientsDouble-blind, placebo-controlled, crossover study.[7]
More frequentLess frequentRandomized, single-blind, crossover study in 38 patients.[8]
Anticholinergic Effects (Dry Mouth, Micturition Disturbances) More common and statistically significant (p<0.01 for dry mouth, p<0.001 for micturition disturbances)Less commonRandomized, single-blind, crossover study in 38 patients.[8]
Dysuria in 2 patients-Double-blind, placebo-controlled, randomized crossover study in 20 patients.[11]
Cardiovascular Side Effects
Proarrhythmic Effect3 patients1 patientRandomized, single-blind, crossover study in 38 patients.[8]
Heart Failure2 patients developed heart failure-Randomized, double-blind study for maintenance of sinus rhythm after cardioversion.[12]
Other Side Effects PhotophobiaVisual disturbances, epigastric discomfort, changes in taste perception, transient atrioventricular blockDouble-blind, randomized crossover trial in 10 patients.[9]
Gastrointestinal symptoms leading to dropout in 2 patientsNausea in 1 patientRandomized double-blind crossover placebo-controlled trial in 16 patients.[13]

Experimental Protocols

The following is a synthesized experimental protocol based on the methodologies of several comparative clinical trials of this compound and Propafenone for chronic ventricular arrhythmias.

1. Study Design:

  • A randomized, double-blind, placebo-controlled, crossover design is frequently employed.[7][13]

  • This design allows for within-patient comparisons of both active drugs and placebo, minimizing inter-individual variability.

2. Patient Population:

  • Inclusion criteria typically include patients with chronic, stable, and frequent ventricular arrhythmias, often defined as a minimum number of PVCs per hour (e.g., >30 PVCs/hour) documented by 24-hour Holter monitoring.[11]

  • Patients with complex ventricular arrhythmias (e.g., couplets, non-sustained VT) are also included.[7][10]

  • Exclusion criteria often encompass significant structural heart disease (unless it is the substrate for the arrhythmia being studied), severe heart failure, significant conduction system disease (e.g., second- or third-degree AV block without a pacemaker), and known hypersensitivity to the study drugs.[4]

3. Treatment Protocol:

  • Washout Period: A drug-free period is implemented before the study to eliminate the effects of any prior antiarrhythmic medications.

  • Placebo Run-in: A single-blind or double-blind placebo period is often used to establish a stable baseline of arrhythmia frequency.[11]

  • Randomization and Treatment Arms: Patients are randomly assigned to a treatment sequence (e.g., this compound then Propafenone, or Propafenone then this compound), with a placebo arm included.[7]

  • Dosing:

    • This compound: Oral doses typically range from 400 mg to 600 mg per day, administered in divided doses (e.g., 200 mg every 8 hours).[7][8]

    • Propafenone: Oral doses typically range from 600 mg to 900 mg per day, administered in divided doses (e.g., 300 mg every 8 hours).[7][10]

  • Crossover: After the first treatment period and a subsequent washout period, patients are crossed over to the alternate treatment.

4. Efficacy and Safety Assessment:

  • Primary Efficacy Endpoint: The primary measure of efficacy is typically the reduction in the frequency of PVCs and complex ventricular arrhythmias, as assessed by 24-hour Holter monitoring at baseline and at the end of each treatment period.[7][8][10]

  • Secondary Efficacy Endpoints: These may include the complete abolition of non-sustained VT and the suppression of specific forms of complex ectopy.[7]

  • Safety Monitoring: Continuous monitoring for adverse events is conducted throughout the study. This includes clinical evaluation, 12-lead electrocardiograms (ECGs) to assess for changes in PR, QRS, and QTc intervals, and laboratory tests.[9]

Visualizations

Vaughan_Williams_Classification cluster_ClassI Class I: Sodium Channel Blockers cluster_OtherClasses Other Antiarrhythmic Classes ClassIa Class Ia (e.g., this compound) Moderate Blockade Prolongs Repolarization ClassIc Class Ic (e.g., Propafenone) Strong Blockade No effect on Repolarization ClassII Class II Beta Blockers ClassIII Class III Potassium Channel Blockers ClassIV Class IV Calcium Channel Blockers

Caption: Vaughan Williams Classification of Antiarrhythmic Drugs.

Mechanism_of_Action cluster_this compound This compound (Class Ia) cluster_Propafenone Propafenone (Class Ic) D_Na Na+ Channel Blockade Moderate D_Effect Action Potential Prolongation Increased Refractory Period D_Na->D_Effect D_K K+ Channel Blockade Prolongs Repolarization D_K->D_Effect P_Effect Marked Slowing of Conduction Minimal effect on Repolarization P_Na Na+ Channel Blockade Strong P_Na->P_Effect P_Beta Beta-Adrenergic Blockade Weak

Caption: Comparative Mechanism of Action.

Experimental_Workflow Start Patient Screening (Chronic Ventricular Arrhythmias) Washout Washout Period Start->Washout Placebo Placebo Run-in (Baseline Assessment) Washout->Placebo Randomization Randomization Placebo->Randomization GroupA Group A Randomization->GroupA GroupB Group B Randomization->GroupB Treatment1A Treatment: this compound GroupA->Treatment1A Treatment1B Treatment: Propafenone GroupB->Treatment1B CrossoverWashout Crossover Washout Period Treatment1A->CrossoverWashout Treatment1B->CrossoverWashout Treatment2A Treatment: Propafenone CrossoverWashout->Treatment2A Treatment2B Treatment: this compound CrossoverWashout->Treatment2B Analysis Efficacy and Safety Analysis Treatment2A->Analysis Treatment2B->Analysis

Caption: Typical Experimental Workflow for a Crossover Study.

References

Confirming the inhibitory concentration (IC50) of Disopyramide on hERG channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the inhibitory concentration (IC50) of Disopyramide on the human Ether-à-go-go-Related Gene (hERG) potassium channel. A critical aspect of preclinical cardiac safety assessment is understanding a drug's potential to block the hERG channel, which can lead to life-threatening cardiac arrhythmias. This document offers a comparative overview of this compound's hERG inhibitory potency against other known hERG inhibitors, supported by detailed experimental protocols and visualizations of key molecular interactions and experimental workflows.

This compound's hERG Inhibition: A Quantitative Comparison

This compound, a Class Ia antiarrhythmic agent, exhibits a moderate potency in inhibiting the hERG channel. Its inhibitory activity is stereoselective, with the S(+) enantiomer being a more potent blocker than the R(-) enantiomer. The IC50 value for racemic this compound is approximately 7.3 µM.

Below is a table comparing the hERG IC50 values of this compound with a range of other known hERG inhibitors. This data, obtained from whole-cell patch-clamp experiments on mammalian cells (HEK 293 or CHO) stably expressing the hERG channel at physiological temperatures (35-37°C), allows for a direct comparison of relative potencies.

CompoundClass/Primary UsehERG IC50 (µM)
This compound (racemic) Antiarrhythmic (Class Ia) 7.3
This compound (S+)Antiarrhythmic (Class Ia)3.9
This compound (R-)Antiarrhythmic (Class Ia)12.9
DofetilideAntiarrhythmic (Class III)0.007 - 0.069
TerfenadineAntihistamine0.031 - 1.885
CisaprideGastroprokinetic agent0.007 - 1.518
SertindoleAntipsychotic0.024 - 0.353
AstemizoleAntihistamine0.001 - 0.059
QuinidineAntiarrhythmic (Class Ia)0.716
VerapamilCalcium channel blocker0.94
AmiodaroneAntiarrhythmic (Class III)0.118
HaloperidolAntipsychotic~1.0
PimozideAntipsychotic0.018
MoxifloxacinAntibiotic143 - 196
SotalolBeta-blocker, Antiarrhythmic>30

Experimental Protocol: Determining hERG IC50 via Whole-Cell Patch-Clamp

The "gold standard" for assessing a compound's effect on the hERG channel is the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ionic currents flowing through the hERG channels in the membrane of a single cell.

I. Cell Preparation
  • Cell Culture: Use a mammalian cell line, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells, that is stably transfected with the human hERG cDNA. Culture the cells in a suitable medium supplemented with fetal bovine serum and a selection antibiotic to ensure continued hERG expression. Maintain the cells in a humidified incubator at 37°C and 5% CO2.

  • Cell Dissociation: For electrophysiological recording, detach the cells from the culture dish using a non-enzymatic cell dissociation solution to ensure cell health. Resuspend the cells in an extracellular solution.

II. Solutions and Reagents
  • Intracellular Solution (in mM): 120 KCl, 1.75 MgCl₂, 5.374 CaCl₂, 10 EGTA, 10 HEPES, 4 Na₂-ATP. Adjust pH to 7.2 with KOH.

  • Extracellular Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

  • Test Compound: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO. Make serial dilutions in the extracellular solution to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to minimize solvent effects.

III. Electrophysiological Recording
  • Establish Whole-Cell Configuration: Using a glass micropipette with a tip resistance of 2-5 MΩ filled with the intracellular solution, form a high-resistance seal (GΩ seal) with the cell membrane. Apply a brief suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Voltage-Clamp Protocol: Clamp the cell membrane potential at a holding potential of -80 mV. To elicit hERG currents, apply a depolarizing pulse to +20 mV for 1-2 seconds, followed by a repolarizing step to -50 mV to record the characteristic hERG tail current. This tail current is the primary measure of hERG channel activity.

  • Data Acquisition: Record the membrane currents using a patch-clamp amplifier and appropriate data acquisition software.

IV. Data Analysis
  • Baseline Recording: Record stable baseline hERG currents in the vehicle control (extracellular solution with DMSO).

  • Compound Application: Perfuse the cell with increasing concentrations of the test compound, allowing the current to reach a steady-state at each concentration.

  • Positive Control: At the end of each experiment, apply a known potent hERG blocker (e.g., Dofetilide or E-4031) to confirm the identity of the recorded current as hERG and to determine the baseline noise level.

  • IC50 Calculation: Measure the peak amplitude of the hERG tail current at each compound concentration. Calculate the percentage of current inhibition relative to the control. Plot the percentage inhibition against the compound concentration and fit the data to the Hill equation to determine the IC50 value.

Visualizing Key Processes and Interactions

To better understand the experimental process and the molecular basis of this compound's action, the following diagrams are provided.

hERG_Workflow cluster_prep Cell Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis cell_culture Culture hERG-expressing mammalian cells cell_dissociation Dissociate cells for recording cell_culture->cell_dissociation whole_cell Establish whole-cell configuration cell_dissociation->whole_cell voltage_clamp Apply voltage-clamp protocol whole_cell->voltage_clamp data_acq Record hERG currents voltage_clamp->data_acq baseline Record baseline current (vehicle control) data_acq->baseline compound_app Apply test compound (increasing concentrations) baseline->compound_app inhibition Calculate % inhibition compound_app->inhibition ic50_calc Fit data to Hill equation to determine IC50 inhibition->ic50_calc

Caption: Workflow for determining hERG IC50 using the whole-cell patch-clamp technique.

Disopyramide_hERG_Interaction cluster_channel hERG Channel Pore cluster_s6 S6 Helix Y652 Y652 F656 F656 This compound This compound This compound->Y652 π-π stacking This compound->F656 Hydrophobic interaction

Comparative efficacy of Disopyramide and Mexiletine in canine arrhythmia models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of Disopyramide (B23233) and Mexiletine (B70256) in Canine Arrhythmia Models

For researchers and drug development professionals, understanding the comparative efficacy and electrophysiological effects of antiarrhythmic drugs in preclinical models is paramount. This guide provides a detailed comparison of this compound (a Class Ia antiarrhythmic) and Mexiletine (a Class Ib antiarrhythmic) in canine models of ventricular arrhythmia, supported by experimental data.

Electrophysiological Effects: A Head-to-Head Comparison

A study directly comparing the electrophysiological effects of intravenously administered this compound and Mexiletine in anesthetized dogs with 5-6 day-old left ventricular myocardial infarcts provides key insights into their distinct mechanisms of action.[1][2]

Table 1: Comparative Electrophysiological Effects of this compound and Mexiletine in a Canine Myocardial Infarction Model [1][2]

ParameterThis compound (2 and 5 mg/kg)Mexiletine (2 mg/kg)Mexiletine (8 mg/kg)
Conduction
St-A Interval-Modest Increase-
His-Purkinje System (HV Interval)ProlongedNo significant changeSlowed conduction
Ventricular Myocardium (QRS Duration)ProlongedNo significant changeSlowed conduction
Repolarization
JTc IntervalProlonged--
QTc IntervalProlonged--
QT Interval (during pacing)Prolonged--
Ventricular Repolarization-Slight shortening-
Refractoriness
Atrial Refractory PeriodProlonged--
Ventricular Refractory PeriodProlonged--

Note: A '-' indicates that the parameter was not reported or not significantly affected at the specified dose in the comparative study.

Another study in halothane-anesthetized beagle dogs assessed the effects of high doses of this compound (3.0 mg/kg over 10 min) and Mexiletine (3.0 mg/kg over 30s) on the terminal repolarization process.[3]

Table 2: Effects on Monophasic Action Potential Duration (MAP90) and Effective Refractory Period (ERP) [3]

DrugEffect on MAP90Effect on ERPImpact on Terminal Repolarization
This compound ProlongedProlonged (to a similar extent as MAP90)Displaced backward, creating a potential proarrhythmic substrate
Mexiletine ShortenedProlongedDisappearance of the terminal repolarization period, potentially preventing premature excitation

Comparative Efficacy in Arrhythmia Suppression

While direct head-to-head efficacy studies are limited, data from various canine arrhythmia models allow for a comparative assessment of this compound and Mexiletine in suppressing ventricular arrhythmias.

This compound Efficacy

In a canine model of digitalis-induced triggered ventricular arrhythmia, this compound at doses of 0.3 and 1 mg/kg (i.v.) was effective in suppressing ventricular ectopic beats in a dose-dependent manner.[4] In conscious dogs 3 to 8 days after experimental myocardial infarction, intravenous this compound (plasma level 3.7 +/- 1.6 µg/ml) prevented the induction of sustained ventricular tachycardia (VT) in 1 of 4 dogs and nonsustained VT in 3 of 7 dogs.[5] Furthermore, it increased the VT cycle length by over 30% in some of the remaining animals.[5]

Mexiletine Efficacy

Mexiletine has been shown to be effective in various canine ventricular arrhythmia models. The minimum effective plasma concentrations to suppress arrhythmias were found to be 1.8 +/- 0.6 µg/ml for digitalis-induced, 3.7 +/- 0.9 µg/ml for adrenaline-induced, 1.9 +/- 0.3 µg/ml for 24-h coronary ligation-induced, and 2.2 +/- 0.4 µg/ml for 48-h coronary ligation-induced arrhythmias.[6] In a canine model of LQT3 syndrome, Mexiletine attenuated transmural dispersion of repolarization and prevented the induction of ventricular tachyarrhythmias.[7]

Table 3: Summary of Efficacy in Different Canine Arrhythmia Models

DrugArrhythmia ModelKey Efficacy FindingsReference
This compound Digitalis-induced triggered arrhythmiaDose-dependent suppression of ventricular ectopic beats.[4]
Post-myocardial infarction (reentrant VT)Prevented VT induction in a subset of animals and slowed VT rate in others.[5]
Mexiletine Digitalis-induced arrhythmiaEffective at a plasma concentration of 1.8 +/- 0.6 µg/ml.[6]
Coronary ligation-induced arrhythmiaEffective at plasma concentrations of 1.9-2.2 µg/ml.[6]
LQT3 syndrome modelPrevented ventricular tachyarrhythmias.[7]

Experimental Protocols

Myocardial Infarction Model for Electrophysiological Comparison[1][2]
  • Animal Model: Anesthetized dogs.

  • Infarction Induction: 5-6 day-old left ventricular myocardial infarcts were created. The specific method of infarction induction (e.g., coronary artery ligation) is a standard procedure in such studies.

  • Drug Administration: this compound (2 and 5 mg/kg) and Mexiletine (2 and 8 mg/kg) were administered intravenously.

  • Data Collection: Electrophysiological parameters were measured, including St-A, AH, HV, and QRS intervals, as well as atrial and ventricular refractory periods.

Digitalis-Induced Arrhythmia Model[4]
  • Animal Model: In vivo canine model.

  • Arrhythmia Induction: Ventricular arrhythmias were triggered by ventricular stimulation during the administration of low doses of ouabain (B1677812) (a digitalis glycoside).

  • Drug Administration: this compound was administered intravenously at doses of 0.3 and 1 mg/kg.

  • Efficacy Assessment: The suppression of triggered ventricular ectopic beats was evaluated.

Post-Myocardial Infarction Reentrant VT Model[5]
  • Animal Model: Conscious dogs, 3 to 8 days after experimental myocardial infarction.

  • Arrhythmia Induction: Programmed ventricular stimulation was used to induce reentrant ventricular tachyarrhythmias.

  • Drug Administration: this compound was administered intravenously to achieve a plasma level of 3.7 +/- 1.6 µg/ml.

  • Efficacy Assessment: The prevention of VT induction and changes in the VT cycle length were measured.

Visualizing Mechanisms and Workflows

experimental_workflow cluster_model Canine Arrhythmia Model Induction cluster_intervention Drug Intervention and Data Collection cluster_analysis Data Analysis model Healthy Canine Subject induce Induce Arrhythmia (e.g., Myocardial Infarction, Digitalis) model->induce arrhythmia_model Established Canine Arrhythmia Model induce->arrhythmia_model drug Administer Test Drug (this compound or Mexiletine) arrhythmia_model->drug electrophysiology Record Electrophysiological Parameters (ECG, Intracardiac Recordings) drug->electrophysiology arrhythmia_assessment Assess Arrhythmia Suppression (e.g., VT inducibility, ectopic beat frequency) drug->arrhythmia_assessment compare Compare Effects of This compound vs. Mexiletine electrophysiology->compare arrhythmia_assessment->compare

Caption: Experimental workflow for comparing antiarrhythmic drugs.

signaling_pathway cluster_this compound This compound (Class Ia) cluster_mexiletine Mexiletine (Class Ib) This compound This compound na_channel_d Na+ Channel Block (Intermediate Dissociation) This compound->na_channel_d k_channel_d K+ Channel Block This compound->k_channel_d apd_prolong apd_prolong na_channel_d->apd_prolong Prolongs Action Potential Duration k_channel_d->apd_prolong mexiletine Mexiletine na_channel_m Na+ Channel Block (Rapid Dissociation) mexiletine->na_channel_m apd_shorten apd_shorten na_channel_m->apd_shorten Shortens Action Potential Duration in depolarized tissue

Caption: Simplified mechanism of action for this compound and Mexiletine.

References

Preclinical Validation of Disopyramide's Therapeutic Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of Disopyramide (B23233) against other alternatives in the management of cardiac arrhythmias and hypertrophic cardiomyopathy. The content is supported by experimental data from various preclinical models, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.

I. Efficacy in Preclinical Models of Ventricular Arrhythmia

This compound, a Class Ia antiarrhythmic agent, has been extensively evaluated in preclinical models of ventricular arrhythmia, demonstrating its efficacy in suppressing and preventing ventricular tachyarrhythmias. These studies often involve the induction of arrhythmias in animal models to test the therapeutic potential of the drug.

A. Comparative Efficacy Data

The following table summarizes the quantitative data from preclinical studies comparing this compound with a placebo and other antiarrhythmic agents in various arrhythmia models.

Preclinical Model Drug/Treatment Dosage Key Efficacy Endpoint Result Citation
Ouabain-induced ventricular arrhythmia in dogsThis compound0.3 and 1 mg/kg, i.v.Suppression of triggered ventricular ectopic beatsEffective in a dose-dependent fashion[1]
Verapamil (B1683045)0.2 mg/kg, i.v.Suppression of triggered ventricular ectopic beatsIneffective[1]
Lidocaine1 and 3 mg/kg, i.v.Suppression of triggered ventricular ectopic beatsEffective in a dose-dependent fashion[1]
Canine ventricular muscle fibers (in vitro)This compound10 µg/mlChange in the range of premature action potential durations (APDs)Increased the range by 17-53%[2]
Quinidine (B1679956)10 µg/mlChange in the range of premature action potential durations (APDs)Increased the range by 17-53%[2]
Lidocaine4 and 8 µg/mlChange in the range of premature action potential durations (APDs)Decreased the range by 26-52%[2]
Mexiletine8 µg/mlChange in the range of premature action potential durations (APDs)Decreased the range by 26-52%[2]
Flecainide (B1672765)2 and 4 µg/mlChange in the range of premature action potential durations (APDs)Decreased the range by 26-52%[2]
Procainamide50 µg/mlChange in the range of premature action potential durations (APDs)No significant change[2]
B. Experimental Protocols

1. Ouabain-Induced Arrhythmia in Guinea Pigs

  • Objective: To induce cardiac arrhythmias to test the efficacy of antiarrhythmic drugs.

  • Animal Model: Male Hartley guinea pigs (300-400 g).

  • Procedure:

    • The guinea pigs are anesthetized.

    • The right jugular vein is cannulated for drug infusion.

    • Limb lead II ECG is recorded continuously.

    • Ouabain (B1677812) solution (e.g., 80 µg/ml) is infused continuously at a fixed rate (e.g., 100 µ g/min ).

    • The dose of ouabain required to induce ventricular premature beats (VPB), ventricular tachycardia (VT), ventricular fibrillation (VF), and cardiac arrest (CA) is determined.

    • The test compound (e.g., this compound) or vehicle is administered intravenously at a set time before the ouabain infusion.

  • Endpoint: The amount of ouabain required to induce arrhythmias in the presence and absence of the test drug is compared.[3][4]

2. In Vivo Triggered Ventricular Arrhythmia in Digitalized Canine Heart

  • Objective: To create a model of digitalis-induced triggered ventricular arrhythmias.

  • Animal Model: Dogs.

  • Procedure:

    • The animals are anesthetized and instrumented for ECG and blood pressure monitoring.

    • A low dose of ouabain is administered to sensitize the myocardium.

    • Ventricular stimulation is performed to trigger ventricular ectopic beats.

    • The coupling interval of the first ectopic beat is measured at different stimulation rates.

    • Test drugs (e.g., this compound, verapamil, lidocaine) are administered intravenously to assess their ability to suppress the triggered arrhythmias.

  • Endpoint: The efficacy of the drugs in suppressing the induced ventricular ectopic beats is evaluated in a dose-dependent manner.[1]

II. Efficacy in Preclinical Models of Hypertrophic Cardiomyopathy (HCM)

This compound's potent negative inotropic effect makes it a therapeutic option for obstructive hypertrophic cardiomyopathy (HCM). Preclinical studies have validated its ability to reduce the left ventricular outflow tract (LVOT) gradient.

A. Comparative Efficacy Data

The following table presents data from a study on isolated cardiomyocytes from patients with obstructive HCM, demonstrating the direct effects of this compound on cellular function.

Experimental Model Drug/Treatment Concentration Key Efficacy Endpoint Result Citation
Isolated cardiomyocytes from obstructive HCM patientsThis compound5 µmol/lReduction in Ca2+ transients and forceLowered Ca2+ transients and force[5]
Change in Action Potential DurationReduced action potential duration[5]
Rate of arrhythmic afterdepolarizationsReduced the rate of afterdepolarizations[5]
B. Experimental Protocols

1. In Vitro Studies on Isolated Cardiomyocytes from HCM Patients

  • Objective: To investigate the cellular and molecular mechanisms of this compound's action in HCM.

  • Tissue Source: Septal myectomy samples from patients with obstructive HCM.

  • Procedure:

    • Isolation of single ventricular cardiomyocytes from the surgical samples.

    • For electrophysiological studies, a perforated patch whole-cell current clamp is used to measure membrane potential, and a whole-cell ruptured patch voltage clamp is used to record ion currents (peak and late Na+ current, L-type Ca2+ current, and delayed rectifier K+ current).

    • Simultaneous monitoring of intracellular Ca2+ variations using a fluorescent dye.

    • For contractile studies, intact trabeculae are mounted between a force transducer and a motor to record isometric force.

    • This compound (e.g., 5 µmol/l) is applied to the preparations, and measurements are taken before, during, and after drug exposure.

  • Endpoints: Changes in action potential duration, ion channel currents, calcium transients, and contractile force in the presence of this compound.[5]

III. Negative Inotropic Effect

A key pharmacological property of this compound is its negative inotropic effect, which contributes to its therapeutic efficacy in HCM but can be a concern in patients with heart failure.

A. Comparative Efficacy Data

The following table summarizes the dose-dependent negative inotropic effects of this compound compared to other Class I antiarrhythmic drugs in an in vivo rat model.

Preclinical Model Drug/Treatment Dosage (i.v.) Peak Left Ventricular Isovolumic Pressure (LVSP) (% of control) Peak Isovolumic dP/dt max (% of control) Citation
Open-chest ratsThis compound4 mg/kg88 ± 4%64 ± 7%[6]
8 mg/kg81 ± 4%50 ± 8%[6]
Flecainide8 mg/kg85 ± 3%45 ± 5%[6]
Quinidine5 mg/kg91 ± 3%80 ± 5%[6]
10 mg/kg92 ± 1%74 ± 6%[6]
Anesthetized dogsThis compound1 mg/kgReduced contractile force by 42%-[7]
Quinidine5, 10, or 15 mg/kgLess than half the reduction seen with 1 mg/kg this compound-[7]

IV. Signaling Pathways and Experimental Workflows

A. Signaling Pathway of this compound's Antiarrhythmic Effect

The primary mechanism of action of this compound involves the blockade of voltage-gated sodium channels (Nav1.5) and, to a lesser extent, the delayed rectifier potassium current (IKr) in cardiomyocytes.

Disopyramide_Mechanism This compound This compound Nav1_5 Voltage-gated Sodium Channel (Nav1.5) This compound->Nav1_5 Blocks IKr Delayed Rectifier Potassium Channel (IKr) This compound->IKr Blocks Phase0 Phase 0 Depolarization (Na+ influx) Nav1_5->Phase0 Phase3 Phase 3 Repolarization (K+ efflux) IKr->Phase3 AP_Upstroke Decreased Action Potential Upstroke Velocity APD Prolonged Action Potential Duration Conduction Slowed Conduction Velocity AP_Upstroke->Conduction Refractory Increased Effective Refractory Period APD->Refractory Antiarrhythmic Antiarrhythmic Effect Conduction->Antiarrhythmic Refractory->Antiarrhythmic

Caption: Mechanism of this compound's antiarrhythmic action.

B. Experimental Workflow for Preclinical Evaluation of Antiarrhythmic Drugs

The following diagram illustrates a typical workflow for the preclinical assessment of a novel antiarrhythmic compound like this compound.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Efficacy Models cluster_ex_vivo Ex Vivo Models cluster_analysis Data Analysis & Comparison ion_channel Ion Channel Assays (e.g., Patch Clamp) cardiomyocyte Isolated Cardiomyocyte Electrophysiology ion_channel->cardiomyocyte arrhythmia_induction Arrhythmia Induction Model (e.g., Ouabain, Ischemia) ion_channel->arrhythmia_induction langendorff Langendorff-perfused Heart cardiomyocyte->langendorff hemodynamics Hemodynamic Assessment (e.g., LV Pressure) arrhythmia_induction->hemodynamics data_analysis Quantitative Analysis (Dose-Response, etc.) arrhythmia_induction->data_analysis hemodynamics->data_analysis langendorff->data_analysis comparison Comparison with Standard of Care data_analysis->comparison

Caption: Preclinical evaluation workflow for antiarrhythmic drugs.

References

A Comparative Analysis of the Side Effect Profiles of Disopyramide and other Class Ia Antiarrhythmics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of the Class Ia antiarrhythmic drugs: Disopyramide (B23233), Quinidine, and Procainamide (B1213733). The information is supported by available experimental data to assist in research and drug development.

Class Ia antiarrhythmic agents exert their therapeutic effects primarily by blocking the fast inward sodium channels (INa) in cardiac myocytes, leading to a decreased rate of depolarization of the action potential.[1] However, their use is often limited by a narrow therapeutic index and a significant risk of adverse effects.[2] These side effects can be broadly categorized into cardiac and extracardiac effects, with notable differences among the agents in this class.

Mechanism of Action and Side Effects: A Common Ground with Divergent Paths

All three agents—this compound, Quinidine, and Procainamide—share the primary mechanism of sodium channel blockade. This action, while crucial for their antiarrhythmic efficacy, also contributes to their proarrhythmic potential by slowing conduction velocity. Additionally, they all have the potential to prolong the QT interval by blocking potassium channels, which increases the risk of Torsades de Pointes, a life-threatening ventricular arrhythmia.[3]

The divergence in their side effect profiles arises from their differing affinities for other receptors and their unique metabolic pathways. This compound is particularly known for its potent anticholinergic (muscarinic receptor blocking) activity and significant negative inotropic (myocardial depressant) effects.[2] Quinidine is infamous for its gastrointestinal side effects and a syndrome known as cinchonism.[4] Procainamide's long-term use is limited by a high incidence of a drug-induced lupus erythematosus-like syndrome.[5][6]

cluster_drugs Class Ia Antiarrhythmics cluster_mechanism Primary Mechanism of Action cluster_effects Therapeutic & Adverse Effects This compound This compound Na_Channel_Block Fast Sodium Channel (INa) Blockade This compound->Na_Channel_Block QT_Prolongation QT Prolongation (K+ Channel Blockade) This compound->QT_Prolongation also block K+ channels Quinidine Quinidine Quinidine->Na_Channel_Block Quinidine->QT_Prolongation also block K+ channels Procainamide Procainamide Procainamide->Na_Channel_Block Procainamide->QT_Prolongation also block K+ channels Therapeutic Antiarrhythmic Effect Na_Channel_Block->Therapeutic Adverse Proarrhythmic Effect (Conduction Slowing) Na_Channel_Block->Adverse

Shared Mechanism of Class Ia Antiarrhythmics.

Quantitative Comparison of Side Effect Incidence

The following table summarizes the available quantitative data on the incidence of key side effects for this compound, Quinidine, and Procainamide. It is important to note that this data is compiled from various studies with different patient populations and methodologies, which may affect direct comparability.

Side Effect CategorySide EffectThis compoundQuinidineProcainamide
Anticholinergic Dry Mouth, Urinary Hesitancy, Blurred VisionCommon (up to 20% in one study)[7]Mild to ModerateMinimal
Gastrointestinal Nausea, Vomiting, DiarrheaLess CommonCommon (up to 30%)[4]Common
Cardiovascular Negative Inotropic EffectSignificantMild to ModerateMild
ProarrhythmiaModerate RiskModerate RiskModerate Risk
HypotensionPossible (13% in one IV study)[8]PossiblePossible
Immunologic Drug-Induced LupusRareRareHigh (approx. 20% with long-term use)[5][6]
Neurological Cinchonism (tinnitus, headache, dizziness)NoYesNo

Detailed Side Effect Profiles

This compound

This compound's side effect profile is dominated by its strong anticholinergic properties, which can lead to dry mouth, urinary retention, blurred vision, and constipation.[9] These effects are often the primary reason for discontinuation of the drug. A study on patients with obstructive hypertrophic cardiomyopathy reported that 20% of patients initiated on 300 mg of this compound daily developed side effects, predominantly anticholinergic ones.[7] Furthermore, this compound exhibits the most pronounced negative inotropic effect among the Class Ia antiarrhythmics, which can lead to or worsen heart failure in susceptible individuals.[10]

Quinidine

Quinidine is most frequently associated with gastrointestinal intolerance, with nausea, vomiting, and diarrhea being very common.[4] These side effects can occur in up to 30% of patients.[4] Another characteristic adverse effect of Quinidine is cinchonism, a syndrome that includes tinnitus, headache, dizziness, and blurred vision.[11] Proarrhythmia is also a significant concern.

Procainamide

The most distinctive and limiting side effect of long-term Procainamide therapy is the development of a drug-induced lupus erythematosus-like syndrome, which can occur in approximately 20% of patients.[5][6] This syndrome is characterized by arthralgia, myalgia, fever, and serositis.[12] While generally reversible upon discontinuation of the drug, it necessitates regular monitoring. Gastrointestinal side effects are also common with Procainamide.[13]

Experimental Protocols for Assessing Key Side Effects

Assessment of Anticholinergic Effects

A common method to quantify anticholinergic side effects in a clinical setting involves the measurement of physiological parameters affected by muscarinic receptor blockade.

  • Measurement of Salivary Flow: A standardized method involves collecting saliva over a set period before and after drug administration. The volume or weight of the collected saliva provides an objective measure of xerostomia (dry mouth).

  • Pupillometry: Changes in pupil diameter can be measured using a pupillometer to assess the drug's effect on accommodation and light reflexes.

  • Symptom Questionnaires: Standardized questionnaires can be used to subjectively assess the severity of anticholinergic symptoms such as dry mouth, blurred vision, constipation, and urinary hesitancy as reported by the patient.

Evaluation of Negative Inotropic Effects

Several methods are employed to assess the myocardial depressant effects of these drugs.

  • Echocardiography: Transthoracic echocardiography can be used to measure changes in left ventricular ejection fraction (LVEF), fractional shortening, and other indices of systolic function before and after drug administration.

  • Systolic Time Intervals (STIs): This non-invasive technique measures the phases of systole from the ECG and phonocardiogram. An increase in the pre-ejection period (PEP) to left ventricular ejection time (LVET) ratio (PEP/LVET) is indicative of a negative inotropic effect.[14]

  • Invasive Hemodynamic Monitoring: In a research or critical care setting, a pulmonary artery catheter can be used to measure cardiac output, stroke volume, and pulmonary capillary wedge pressure to directly assess changes in cardiac performance.

  • End-Systolic Pressure-Volume Relationship (ESPVR): Considered a load-independent measure of myocardial contractility, this method involves generating pressure-volume loops at different afterloads to determine the slope of the end-systolic pressure-volume relationship. A decrease in the slope indicates a negative inotropic effect.[15]

cluster_workflow Experimental Workflow: Assessing Negative Inotropic Effects Start Patient Baseline Assessment Drug_Admin Administer Class Ia Antiarrhythmic Drug Start->Drug_Admin Monitoring Continuous ECG and Blood Pressure Monitoring Drug_Admin->Monitoring ECHO Echocardiography (Measure LVEF) Monitoring->ECHO STI Systolic Time Intervals (Measure PEP/LVET) Monitoring->STI Hemodynamics Invasive Hemodynamic Monitoring (if applicable) Monitoring->Hemodynamics ESPVR End-Systolic Pressure-Volume Relationship (Research Setting) Monitoring->ESPVR Data_Analysis Data Analysis and Comparison (Pre- vs. Post-Drug) ECHO->Data_Analysis STI->Data_Analysis Hemodynamics->Data_Analysis ESPVR->Data_Analysis Conclusion Conclusion on Negative Inotropic Effect Data_Analysis->Conclusion

Workflow for Assessing Negative Inotropic Effects.
Proarrhythmic Risk Assessment

Evaluating the proarrhythmic potential of these drugs is a critical component of their safety profiling.

  • Electrocardiogram (ECG) Monitoring: Continuous 12-lead ECG or Holter monitoring is essential to detect changes in the QRS duration and QT interval. QT prolongation is a key surrogate marker for the risk of Torsades de Pointes.

  • Electrophysiological Studies (EPS): Invasive EPS can be performed to assess the drug's effect on various electrophysiological parameters, including refractory periods of different cardiac tissues and the inducibility of ventricular arrhythmias through programmed electrical stimulation.[16][17]

  • In Vitro Ion Channel Studies: Patch-clamp techniques on isolated cardiomyocytes or cell lines expressing specific cardiac ion channels can be used to determine the drug's potency in blocking sodium, potassium, and calcium channels, providing a mechanistic understanding of its proarrhythmic potential.

Conclusion

This compound, Quinidine, and Procainamide, as Class Ia antiarrhythmics, present a complex interplay of therapeutic benefits and adverse effects. A thorough understanding of their distinct side effect profiles is paramount for informed decision-making in both clinical and research settings. This compound's prominent anticholinergic and negative inotropic effects, Quinidine's gastrointestinal intolerance, and Procainamide's risk of inducing a lupus-like syndrome are key differentiating factors. The choice of agent, therefore, requires careful consideration of the individual patient's comorbidities and a comprehensive risk-benefit analysis. Further head-to-head clinical trials with standardized methodologies are needed to provide more definitive quantitative comparisons of their side effect incidences.

References

A Comparative Analysis of Disopyramide and Ethmozine for the Management of Complex Ventricular Arrhythmias

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antiarrhythmic therapeutics, the choice between agents for the suppression of complex ventricular arrhythmias is a critical decision for clinicians and a key area of investigation for researchers. This guide provides a detailed comparison of two such agents, Disopyramide (B23233) and Ethmozine (moricizine), focusing on their relative efficacy, safety profiles, and the experimental frameworks used to evaluate them.

Efficacy in Suppressing Ventricular Arrhythmias

Clinical investigations have demonstrated that both this compound and Ethmozine are effective in reducing the frequency of ventricular premature complexes (VPCs), a common form of complex ventricular arrhythmia. However, studies indicate a notable superiority of Ethmozine in achieving near-complete suppression of these arrhythmias.

In a placebo-controlled, double-blind, crossover study involving 27 patients with frequent VPCs (≥40 per hour), Ethmozine was found to be more effective than this compound.[1][2] While both drugs significantly reduced VPCs compared to placebo, Ethmozine achieved a near-total abolition of VPCs in 30% of patients, an outcome not observed with this compound.[2] Furthermore, at a therapeutic goal of 80% reduction in VPCs, Ethmozine was effective in 56% of patients, compared to only 22% for this compound.[2]

Another comparative study reinforced these findings, showing that Ethmozine (750 mg/day) reduced the overall number of ventricular extrasystoles by 81%, while this compound (600 mg/day) resulted in a 72% reduction.[3] This study also highlighted that Ethmozine was effective in suppressing 70% to 100% of ventricular extrasystoles in two-thirds of patients, whereas this compound was effective in only 40% of the same patient group.[3]

The following table summarizes the key efficacy data from a comparative clinical trial:

Efficacy EndpointThis compound (600 mg/daily)Ethmozine (800 mg/daily)
Mean Reduction in VPC Frequency 52.8%71.2%
Patients Achieving >70% VPC Reduction Less effectiveMore effective
Patients Achieving Near-Total VPC Abolition 0%30%
Patients Achieving >80% VPD Reduction 22%56%

Experimental Protocols

The evaluation of these antiarrhythmic agents has been conducted through rigorous clinical trial designs. A common methodology is the placebo-controlled, double-blind, longitudinal crossover study.

A typical experimental workflow is as follows:

cluster_screening Patient Screening cluster_randomization Randomization & Crossover cluster_treatment Treatment Arms cluster_monitoring Efficacy & Safety Monitoring cluster_analysis Data Analysis P Patient Population (≥40 VPCs/hour) R Randomized, Double-Blind Assignment P->R D This compound (e.g., 600 mg/day) R->D Group 1 E Ethmozine (e.g., 800 mg/day) R->E Group 2 C Crossover Period C->D Group 2 C->E Group 1 Pl Placebo M 24-hour Ambulatory ECG (Holter Monitoring) D->M SE Adverse Event Reporting D->SE E->M E->SE Pl->M Pl->SE M->C A Comparison of VPC Reduction & Side Effect Incidence M->A SE->C SE->A

Comparative Clinical Trial Workflow

In these trials, patients meeting specific criteria for ventricular arrhythmia frequency undergo a washout period, followed by randomization to receive either this compound, Ethmozine, or a placebo in a blinded fashion. After a defined treatment period, efficacy is assessed, typically using 24-hour ambulatory electrocardiography (Holter monitoring). A crossover design allows each patient to serve as their own control, enhancing the statistical power of the comparison.

Safety and Tolerability

A significant differentiator between this compound and Ethmozine is their side effect profile. This compound is associated with a higher incidence of adverse effects, primarily due to its anticholinergic properties.[1][4] In one study, serious side effects were reported in 30% of patients receiving this compound.[2] In contrast, Ethmozine was well-tolerated, with no statistically significant increase in side effects compared to placebo.[2] Another study noted that while two patients discontinued (B1498344) propranolol (B1214883) due to adverse effects, no patients discontinued Ethmozine.[5]

Commonly reported side effects for this compound include dry mouth, urinary hesitancy, and blurred vision.[4] Ethmozine's adverse effects are generally mild and may include dizziness and nausea.

Safety and TolerabilityThis compoundEthmozine
Serious Side Effects Reported in 30% of patients in one study[2]Not statistically significant compared to placebo[2]
Common Side Effects Anticholinergic effects (dry mouth, urinary issues)[4]Mild gastrointestinal and neurological effects[6]
Effect on QT Interval Prolongs the QT intervalNo effect on the QT interval[2]

Mechanism of Action

Both this compound and Ethmozine are classified as Class I antiarrhythmic drugs, which act by blocking sodium channels in the cardiac myocytes.[7] This action reduces the maximum rate of depolarization of the action potential. However, they belong to different subclasses. This compound is a Class IA agent, which also prolongs the action potential duration, leading to a prolongation of the QT interval on the electrocardiogram.[7][8] Ethmozine, while sharing the sodium channel blocking properties, is sometimes considered a Class IC agent due to its minimal effect on the action potential duration.[9] This difference in their electrophysiological effects may contribute to their varying efficacy and safety profiles.

The differing effects on the action potential and QT interval are important considerations in patient selection and monitoring to minimize the risk of proarrhythmic events.

cluster_class Class I Antiarrhythmics cluster_action Mechanism of Action D This compound (Class IA) Na Sodium Channel Blockade D->Na AP Action Potential Duration D->AP Prolongs E Ethmozine (Class IC-like) E->Na E->AP Minimal Effect QT QT Interval AP->QT Affects

Mechanism of Action Comparison

References

A Comparative Analysis of Disopyramide, Procainamide, and Quinidine on Ventricular Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Three Class IA Antiarrhythmic Agents

Disopyramide (B23233), Procainamide (B1213733), and Quinidine (B1679956), all classified as Class IA antiarrhythmic drugs, have been staples in the management of cardiac arrhythmias. Their primary mechanism involves the blockade of fast sodium channels in cardiomyocytes, leading to a decreased rate of depolarization of the cardiac action potential.[1][2][3] This action effectively slows conduction velocity and prolongs the refractory period within the atria, ventricles, and His-Purkinje system.[4] While their antiarrhythmic properties are well-documented, their comparative effects on ventricular function, particularly their negative inotropic (contractility-reducing) potential, are of critical interest in clinical practice and drug development, especially in patients with pre-existing left ventricular dysfunction.[5][6] This guide provides a comprehensive comparison of these three agents, supported by experimental data, to aid in the informed selection and development of antiarrhythmic therapies.

Mechanism of Action: A Shared Pathway with Subtle Differences

As Class IA antiarrhythmic agents, this compound, Procainamide, and Quinidine share a primary mechanism of action: the blockade of voltage-gated sodium channels (Na+).[1][3] This inhibition slows the rapid upstroke (Phase 0) of the cardiac action potential, leading to decreased conduction velocity.[2] Additionally, these drugs block potassium channels, which prolongs the repolarization phase (Phase 3) of the action potential, resulting in an increased effective refractory period.[4] These combined effects help to suppress and prevent re-entrant arrhythmias.[7]

However, there are subtle differences in their electrophysiological and anticholinergic properties that can influence their clinical profiles. For instance, this compound exhibits the most potent negative inotropic effects and also possesses significant anticholinergic (vagolytic) properties.[5][8] Quinidine also has anticholinergic and alpha-adrenergic blocking effects.[5] Procainamide is considered to have less pronounced anticholinergic and negative inotropic effects compared to this compound.[5]

Class_IA_Antiarrhythmic_Mechanism Mechanism of Action of Class IA Antiarrhythmics cluster_membrane Cardiomyocyte Membrane Na_Channel Voltage-Gated Sodium Channel (Na+) Block_Na Inhibition of Na+ Influx K_Channel Potassium Channel (K+) Block_K Inhibition of K+ Efflux Drug This compound Procainamide Quinidine Drug->Na_Channel Blocks Drug->K_Channel Blocks Inotropic Negative Inotropic Effect Drug->Inotropic Causes Phase0 Decreased Slope of Phase 0 Depolarization Block_Na->Phase0 Phase3 Prolonged Phase 3 Repolarization Block_K->Phase3 Conduction Decreased Conduction Velocity Phase0->Conduction Refractory Increased Effective Refractory Period Phase3->Refractory Antiarrhythmic Antiarrhythmic Effect Conduction->Antiarrhythmic Refractory->Antiarrhythmic

Mechanism of Action of Class IA Antiarrhythmics

Comparative Effects on Ventricular Function: A Data-Driven Overview

The negative inotropic effects of these drugs are a significant consideration, particularly in patients with compromised heart function. The following table summarizes quantitative data from a comparative clinical trial that assessed the effects of this compound, Procainamide, and Quinidine on left ventricular ejection fraction (LVEF) at rest and during exercise.

ParameterControlThis compoundProcainamideQuinidine
LVEF at Rest (%) 60 ± 1355 ± 1158 ± 1159 ± 12
LVEF during Exercise (%) 61 ± 1458 ± 1358 ± 1261 ± 13
Data from a randomized, crossover study in 17 patients.[9] Values are presented as mean ± standard deviation.

While the mean differences in LVEF were not statistically significant in this study, it was noted that at rest, 8 subjects experienced a decrease in LVEF of 5% or more with this compound, compared to 5 with Procainamide and 6 with Quinidine.[9] During exercise, these numbers were 8, 6, and 5, respectively.[9] This suggests individual variability in response and highlights the potential for more pronounced LV dysfunction with this compound.[9] Other studies have also pointed to this compound having the most marked negative inotropic potential among the three.[6][10]

Experimental Protocols: Assessing Ventricular Function

The evaluation of drug effects on ventricular function relies on robust and reproducible experimental protocols. Radionuclide ventriculography (RVG) and echocardiography are two commonly employed non-invasive methods.

Radionuclide Ventriculography (RVG)

RVG, also known as a gated blood pool scan or MUGA scan, is a nuclear imaging technique that provides accurate and reproducible measurements of LVEF.[11][12]

Protocol Outline:

  • Patient Preparation: Informed consent is obtained, and a baseline electrocardiogram (ECG) and vital signs are recorded.[11]

  • Radiolabeling: The patient's red blood cells are labeled with a radioactive tracer, typically Technetium-99m (99mTc).[11][13] This can be done in vivo, in vitro, or in a modified in vivo/in vitro method.

  • Image Acquisition: The patient is positioned under a gamma camera, and ECG electrodes are placed for gating the image acquisition to the cardiac cycle.[13] Images are acquired over several hundred cardiac cycles to create a composite, cinematic display of the beating heart.[12]

  • Data Analysis: Regions of interest are drawn around the left ventricle at end-diastole and end-systole to calculate the LVEF.[11] Regional wall motion can also be assessed.

  • Intervention: For studies assessing drug effects, baseline (control) imaging is performed. The drug is then administered (e.g., orally or intravenously), and imaging is repeated at specified time points to measure changes in ventricular function.[9] Exercise or pharmacological stress can also be incorporated to evaluate ventricular function under load.[13]

Echocardiography

Echocardiography uses ultrasound waves to create images of the heart, allowing for the assessment of cardiac structure and function.[14][15]

Protocol Outline:

  • Patient Preparation: The patient is positioned, typically in the left lateral decubitus position, to optimize imaging windows.

  • Image Acquisition: A transducer is placed on the chest, and standard 2D and M-mode images are obtained from various acoustic windows (e.g., parasternal, apical).[16]

  • Measurements: Left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs) are measured to calculate fractional shortening and estimate LVEF.[16] Doppler imaging is used to assess blood flow and diastolic function.[15]

  • Drug Administration: Similar to RVG protocols, baseline measurements are taken before drug administration, and follow-up studies are performed to quantify the drug's impact on ventricular parameters.[14]

Experimental_Workflow Experimental Workflow for Assessing Drug Effects on Ventricular Function Start Patient Recruitment & Informed Consent Baseline Baseline Assessment: - ECG - Vital Signs - Clinical History Start->Baseline Imaging_Control Control Ventricular Function Imaging (RVG or Echocardiography) Baseline->Imaging_Control Drug_Admin Drug Administration (this compound, Procainamide, or Quinidine) Imaging_Control->Drug_Admin Imaging_Post Post-Drug Ventricular Function Imaging Drug_Admin->Imaging_Post Data_Analysis Data Analysis: - LVEF - Cardiac Output - Wall Motion Imaging_Post->Data_Analysis Comparison Comparative Analysis of Pre- and Post-Drug Data Data_Analysis->Comparison End Conclusion on Drug Effects Comparison->End

Experimental Workflow for Assessing Drug Effects

Conclusion

This compound, Procainamide, and Quinidine are effective Class IA antiarrhythmic agents with a shared mechanism of action. However, their impact on ventricular function, particularly their negative inotropic effects, varies. Experimental data suggests that this compound may have a more pronounced myocardial depressant effect compared to Procainamide and Quinidine. This difference is a crucial consideration for clinicians and researchers, especially when treating patients with underlying ventricular dysfunction. The choice of agent should be individualized, taking into account the patient's cardiac status and the specific electrophysiological properties of each drug. Further head-to-head comparative studies focusing on a broader range of hemodynamic parameters would be valuable to refine our understanding of the comparative ventricular effects of these important antiarrhythmic drugs.

References

A Comparative Analysis of Disopyramide and Novel Antiarrhythmic Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the established antiarrhythmic agent, Disopyramide (B23233), in comparison to emerging drug candidates. The analysis focuses on key performance metrics, underlying mechanisms of action, and safety profiles, supported by experimental data from preclinical and clinical studies.

Quantitative Data Summary

The following tables summarize the efficacy and safety data for this compound and the new antiarrhythmic drug candidates: Ranolazine, Bepridil (B108811), and Eleclazine.

Table 1: Efficacy Comparison
DrugClassIndication(s)Efficacy MetricResultCitation(s)
This compound Ia (Sodium Channel Blocker)Ventricular Tachycardia, Atrial FibrillationVentricular Tachycardia (VT) PreventionPrevents induction of sustained VT in 34% of patients.[1]
Atrial Fibrillation (AF) Conversion82% overall arrhythmia control within 24 hours.[2]
Ventricular Ectopic Beats ReductionSignificant reduction at rest and during exercise.[3][4]
Ranolazine Atrial-Selective Sodium Channel Blocker, Late Sodium Current InhibitorAtrial Fibrillation, Ventricular TachycardiaAF Conversion (adjunct to Amiodarone)Increased conversion rate at 24h (87% vs 70%) and 12h (52% vs 32%) vs Amiodarone (B1667116) alone.[5]
Post-Operative AF Prevention56% reduction in AF events compared to control.[6]
VT/VF in ICD Patients (RAID Trial)Significant reduction in VT/VF episodes requiring intervention.[3]
Bepridil Multichannel Blocker (Ca2+, Na+, K+)Ventricular ArrhythmiasVentricular Premature Complexes (VPCs) Reduction>70% reduction in VPC frequency in 48% of patients.[7]
Drug-Refractory VT SuppressionComplete suppression in 38% of patients.[8]
Eleclazine Late Sodium Current InhibitorLong QT Syndrome Type 3 (investigational)QTc Interval ShorteningStatistically significant reduction in QTcF interval.[9]
Table 2: Safety and Side Effect Profile
DrugCommon Side EffectsSerious Adverse EventsProarrhythmic PotentialCitation(s)
This compound Anticholinergic effects (dry mouth, urinary hesitancy), blurred vision, constipation.Heart failure, hypotension, conduction disturbances, Torsades de Pointes.High, especially in patients with structural heart disease.[10][11]
Ranolazine Dizziness, headache, constipation, nausea.QT prolongation (but low risk of Torsades de Pointes).Low; may even suppress proarrhythmic events.[3][12]
Bepridil Nausea, asthenia, dizziness, headache, diarrhea.Torsades de Pointes, sustained ventricular tachycardia.Moderate to high, associated with QT prolongation.[7][10][13]
Eleclazine Generally well-tolerated in clinical trials.Kidney stone (reported as unrelated).Development was discontinued, limiting extensive safety data.[9]

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison.

In Vitro Electrophysiological Studies

Objective: To characterize the effects of the drugs on cardiac ion channels.

  • Preparation: Single ventricular or atrial myocytes are isolated from animal hearts (e.g., rabbit, canine) or human cardiac tissue samples through enzymatic digestion.

  • Technique: The whole-cell patch-clamp technique is employed to record ion currents.

    • Voltage-Clamp Protocol for Sodium Currents (Peak and Late INa):

      • Cells are held at a holding potential of -100 mV.

      • Depolarizing pulses to -10 mV for 300 ms (B15284909) are applied to elicit sodium currents.

      • The peak inward current is measured as the peak INa, and the sustained current near the end of the pulse is measured as the late INa.

    • Voltage-Clamp Protocol for Potassium Currents (IKr):

      • Cells are held at a holding potential of -40 mV.

      • Depolarizing pulses to various potentials (e.g., +30 mV) are applied to activate the channels.

      • Tail currents are measured upon repolarization to the holding potential to isolate the IKr component.

  • Drug Application: The drug is perfused into the bath solution at varying concentrations to determine the dose-dependent effects on the ion currents.

In Vivo Animal Models of Arrhythmia

Objective: To evaluate the antiarrhythmic efficacy and proarrhythmic potential of the drugs in a whole-animal model.

  • Animal Model:

    • Canine Sterile Pericarditis Model for Atrial Fibrillation: Sterile pericarditis is induced in dogs to create a substrate for sustained atrial fibrillation (AF).

    • Digitalis-Induced Arrhythmia Model in Dogs: Ventricular arrhythmias are induced by the administration of ouabain.

    • Coronary Artery Ligation Model in Dogs or Rats: Myocardial ischemia and reperfusion are induced by ligating a coronary artery to provoke ventricular arrhythmias.

  • Arrhythmia Induction:

    • Programmed Electrical Stimulation: A series of electrical stimuli with varying coupling intervals and train lengths are delivered to the atria or ventricles to induce arrhythmias.

    • Burst Pacing: Rapid pacing is applied to induce and maintain arrhythmias.

  • Drug Administration: The drug is administered intravenously as a bolus followed by a continuous infusion to achieve therapeutic plasma concentrations.

  • Data Acquisition:

    • Electrocardiogram (ECG): Surface ECG is continuously monitored to assess heart rate, rhythm, and QT interval.

    • Intracardiac Electrophysiology: Catheters are placed in the heart to record intracardiac electrograms and assess conduction times and refractory periods.

    • Epicardial Mapping: A multi-electrode array is placed on the epicardial surface of the heart to map the activation patterns of the arrhythmia.

Clinical Trial Protocols

Objective: To assess the efficacy and safety of the drugs in human patients.

  • Study Design: Randomized, double-blind, placebo-controlled, crossover or parallel-group designs are commonly used.

  • Patient Population: Patients with a documented history of the target arrhythmia (e.g., frequent premature ventricular contractions, sustained ventricular tachycardia, or atrial fibrillation) are enrolled.

  • Intervention: Patients are randomized to receive the investigational drug, a placebo, or a comparator drug for a specified duration.

  • Efficacy Endpoints:

    • Arrhythmia Burden: Assessed by 24-hour Holter monitoring to quantify the frequency and complexity of arrhythmias.

    • Time to Arrhythmia Recurrence: The time until the first documented recurrence of the arrhythmia.

    • Conversion Rate: The percentage of patients who convert from the arrhythmia to sinus rhythm.

  • Safety Endpoints:

    • Adverse Events: All adverse events are recorded and assessed for their relationship to the study drug.

    • ECG Parameters: Changes in heart rate, PR interval, QRS duration, and QT interval are monitored.

    • Proarrhythmic Events: The occurrence of new or worsened arrhythmias is carefully monitored.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways and molecular targets of this compound and the new antiarrhythmic drug candidates.

This compound

Disopyramide_Pathway This compound This compound Nav15 Voltage-gated Sodium Channel (Nav1.5) This compound->Nav15 Inhibits IKr Rapid Delayed Rectifier Potassium Channel (IKr) This compound->IKr Inhibits PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Modulates? Phase0 Phase 0 Depolarization (Upstroke Velocity) Nav15->Phase0 Decreases APD Action Potential Duration (APD) IKr->APD Prolongs Arrhythmia Arrhythmia Suppression Phase0->Arrhythmia Contributes to ERP Effective Refractory Period (ERP) APD->ERP Increases ERP->Arrhythmia Contributes to PI3K_Akt->Nav15 Regulates Ranolazine_Pathway Ranolazine Ranolazine Late_INa Late Sodium Current (Late INa) Ranolazine->Late_INa Inhibits Peak_INa_Atrial Peak Sodium Current (Atrial) Ranolazine->Peak_INa_Atrial Inhibits (Atrial-Selective) Intra_Na Intracellular Na+ Overload Late_INa->Intra_Na Reduces Arrhythmia Arrhythmia Suppression Peak_INa_Atrial->Arrhythmia Suppresses Atrial Arrhythmias NCX Na+/Ca2+ Exchanger (Reverse Mode) Intra_Na->NCX Reduces Intra_Ca Intracellular Ca2+ Overload NCX->Intra_Ca Reduces CaMKII CaMKII Activation Intra_Ca->CaMKII Reduces CaMKII->Arrhythmia Contributes to Bepridil_Pathway Bepridil Bepridil Ca_Channels L-type Calcium Channels Bepridil->Ca_Channels Inhibits Na_Channels Fast Sodium Channels Bepridil->Na_Channels Inhibits K_Channels Potassium Channels Bepridil->K_Channels Inhibits Calmodulin Calmodulin Bepridil->Calmodulin Antagonizes Ca_Influx Ca2+ Influx Ca_Channels->Ca_Influx Reduces Arrhythmia Arrhythmia Suppression Na_Channels->Arrhythmia Contributes to K_Channels->Arrhythmia Contributes to CaM_Signaling Calmodulin-dependent Signaling Calmodulin->CaM_Signaling Mediates Ca_Influx->Arrhythmia Contributes to CaM_Signaling->Arrhythmia Contributes to Eleclazine_Pathway Eleclazine Eleclazine (GS-6615) Late_INa Late Sodium Current (Late INa) Eleclazine->Late_INa Inhibits Intra_Na Intracellular Na+ Overload Late_INa->Intra_Na Reduces APD Action Potential Duration (APD) Late_INa->APD Shortens Pathological Prolongation NCX Na+/Ca2+ Exchanger (Reverse Mode) Intra_Na->NCX Reduces Intra_Ca Intracellular Ca2+ Overload NCX->Intra_Ca Reduces EADs Early Afterdepolarizations (EADs) Intra_Ca->EADs Reduces APD->EADs Reduces Arrhythmia Arrhythmia Suppression EADs->Arrhythmia Contributes to

References

Safety Operating Guide

Proper Disposal of Disopyramide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of disopyramide (B23233), a pharmaceutical compound used in research and drug development. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. As a bioactive compound, this compound and its associated waste must be managed as chemical waste through your institution's Environmental Health and Safety (EHS) program.

Core Principles of this compound Disposal

This compound is classified under the Globally Harmonized System (GHS) as harmful if swallowed (Acute Toxicity, Oral, Category 4) and may damage fertility or the unborn child (Reproductive Toxicity, Category 1B)[1]. Therefore, preventing its release into the environment is of paramount importance. Do not dispose of this compound or its containers in the regular trash or down the drain[2]. All waste containing this compound must be collected, segregated, and disposed of following established chemical waste protocols.

Hazardous Waste Classification

This compound is not explicitly listed as a P- or U-series hazardous waste under the Resource Conservation and Recovery Act (RCRA) by the U.S. Environmental Protection Agency (EPA)[3][4]. However, it is the responsibility of the waste generator to determine if the waste exhibits any characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity)[5]. Given its reproductive toxicity, it is best practice to manage this compound waste as a hazardous or non-hazardous pharmaceutical waste, in line with your institution's policies and local regulations.

Hazard ClassificationGHS CategoryHazard Statement
Acute Oral Toxicity Category 4H302 - Harmful if swallowed
Reproductive Toxicity Category 1BH360FD - May damage fertility. May damage the unborn child.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste, including the pure compound, contaminated labware, and solutions.

Step 1: Waste Segregation

Proper segregation at the point of generation is the first and most critical step.

  • Solid this compound Waste:

    • Collect unused or expired pure this compound powder.

    • Gather contaminated personal protective equipment (PPE) such as gloves, weighing papers, and disposable lab coats.

    • Include other solid materials that have come into direct contact with the compound.

    • Place all solid waste into a designated, properly labeled, and sealed hazardous waste container.

  • Liquid this compound Waste:

    • Collect all solutions containing this compound.

    • This includes stock solutions, experimental solutions, and the first rinse of any contaminated glassware.

    • Store liquid waste in a compatible, sealed, and clearly labeled hazardous waste container.

  • Sharps Waste:

    • Any sharps, such as needles or razor blades, contaminated with this compound should be disposed of in a designated sharps container for chemical waste.

Step 2: Container Management
  • Use containers that are compatible with this compound and are in good condition.

  • Ensure all containers are securely closed except when adding waste.

  • Label all waste containers clearly with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (e.g., "Toxic," "Reproductive Hazard").

Step 3: Storage
  • Store waste containers in a designated satellite accumulation area or a central hazardous waste storage area.

  • Ensure the storage area is secure and away from incompatible materials.

  • Store locked up as per precautionary statements[1].

Step 4: Disposal
  • Arrange for the pickup and disposal of the this compound waste through your institution's EHS department.

  • EHS will work with a licensed hazardous waste vendor for proper treatment and disposal, which typically involves high-temperature incineration[6][7].

  • Never attempt to dispose of this compound waste through standard laboratory or municipal waste streams.

Experimental Protocols Referenced

The disposal procedures outlined are based on standard laboratory safety protocols for handling chemical waste and information derived from Safety Data Sheets for this compound. No specific experimental protocols generating this compound waste were cited in the source documents beyond general laboratory use.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

DisopyramideDisposal This compound Waste Disposal Workflow cluster_generation Waste Generation Point cluster_segregation Segregation & Collection cluster_management Waste Management cluster_disposal Final Disposal start This compound Waste Generated solid Solid Waste (Powder, PPE, etc.) start->solid liquid Liquid Waste (Solutions, Rinsate) start->liquid sharps Contaminated Sharps start->sharps solid_container Collect in Labeled Solid Waste Container solid->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid->liquid_container sharps_container Collect in Labeled Sharps Container sharps->sharps_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage ehs_pickup Arrange for EHS Pickup storage->ehs_pickup final_disposal Disposal by Licensed Hazardous Waste Vendor (Incineration) ehs_pickup->final_disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling Disopyramide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients like Disopyramide is paramount. This document provides immediate safety, operational, and disposal plans, offering procedural guidance for laboratory settings.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as hazardous, with potential health risks. It is harmful if swallowed, in contact with skin, or inhaled, and is suspected of damaging fertility or the unborn child.[1] Adherence to proper safety protocols is crucial to minimize exposure.

Engineering Controls:

  • Work in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.[2][3]

  • Ensure that a safety shower and eye wash station are readily accessible.[3][4]

Personal Protective Equipment (PPE): The selection of PPE is a critical step in the safe handling of this compound. The following table summarizes the recommended PPE.

Protection TypeSpecificationStandard Examples
Eye/Face Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or ANSI Z87.1 (US)[1][2]
Skin Protection Chemical-resistant, impervious gloves. Protective clothing or lab coat.EN 374 (EU) or ASTM F1001 (US) for gloves.[1][2]
Respiratory Protection A suitable respirator is necessary if ventilation is inadequate or if exposure limits are exceeded. A particulate respirator with a half mask (P3 filter) is an example.EN 140, EN 143, or ASTM F2704-10 (US)[1]

Occupational Exposure Limits

Occupational Exposure Limits (OELs) are established to protect workers from the adverse health effects of exposure to chemical substances. The following OELs have been established for this compound Phosphate in some regions:

Country/RegionExposure Limit (Time-Weighted Average)
Lithuania2 mg/m³
Australia1 mg/m³

Note: It is important to consult local regulations for the most current and applicable OELs in your region.[1]

Procedural Workflow for Handling this compound

The following diagram outlines the logical workflow for safely handling this compound, from initial risk assessment to final disposal.

Disopyramide_Handling_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection cluster_handling Handling & Operations cluster_disposal Waste Management & Disposal A Review Safety Data Sheet (SDS) B Assess Risks of Procedure (e.g., dust generation) A->B C Verify Engineering Controls (Fume Hood, Ventilation) B->C D Eye Protection (Safety Goggles) C->D E Skin Protection (Gloves, Lab Coat) C->E F Respiratory Protection (If dust is generated or OEL exceeded) C->F G Handle Compound in Designated Area D->G E->G F->G H Wash Hands Thoroughly After Handling G->H I Segregate Contaminated Waste (PPE, consumables) G->I K Clean & Decontaminate Work Surfaces H->K J Dispose of this compound Waste According to Official Regulations I->J

Fig. 1: Workflow for safe handling of this compound.

Spillage and First Aid

In the event of a spill, evacuate the area and prevent dust formation.[2] Personnel involved in cleanup should wear appropriate PPE.[1] Collect the spilled material using a method that controls dust generation and place it in a sealed container for disposal.[1]

First Aid Measures:

  • Eye Contact: Immediately flush with water for at least 15 minutes while holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and flush the affected area with large amounts of water. Use soap and seek medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Disposal Plan

This compound and its contaminated waste must not be disposed of with household garbage or into the sewage system. All waste must be disposed of in accordance with local, state, and federal regulations.[1]

Disposal Procedure:

  • Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a clearly labeled, sealed container.[1]

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

  • Alternatively, medicine take-back programs are a recommended method for disposing of unused medications.[5] If such a program is not available, the FDA recommends mixing the medication with an undesirable substance like coffee grounds or cat litter, placing it in a sealed bag, and disposing of it in the household trash.[6][7] However, for laboratory waste, consult your EHS provider.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.